1-Hexanamine, 6-(4-phenylbutoxy)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(4-phenylbutoxy)hexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSOSZKMHANCMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450166 | |
| Record name | 1-Hexanamine, 6-(4-phenylbutoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97664-58-9 | |
| Record name | 1-Hexanamine, 6-(4-phenylbutoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Hexanamine, 6-(4-phenylbutoxy)- (CAS 97664-58-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-Hexanamine, 6-(4-phenylbutoxy)-, a key intermediate in the synthesis of Salmeterol, a long-acting β₂ adrenergic receptor agonist. This document delves into the compound's chemical and physical properties, outlines detailed synthetic and analytical methodologies, discusses its critical role in drug development, and provides essential safety and handling information. The guide is intended to be a valuable resource for researchers and professionals involved in pharmaceutical synthesis and development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Strategic Importance of 1-Hexanamine, 6-(4-phenylbutoxy)- in Pharmaceutical Synthesis
1-Hexanamine, 6-(4-phenylbutoxy)- (CAS 97664-58-9) is a primary aliphatic amine that has garnered significant attention in the pharmaceutical industry due to its integral role as a precursor in the synthesis of Salmeterol. Salmeterol is a potent and long-acting β₂ adrenergic receptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] The unique molecular structure of 1-Hexanamine, 6-(4-phenylbutoxy)-, particularly its extended lipophilic phenylalkoxyalkyl side chain, is crucial for the pharmacological profile of Salmeterol, contributing to its prolonged duration of action.[2] Understanding the properties, synthesis, and analysis of this intermediate is therefore paramount for the efficient and controlled manufacturing of this life-changing therapeutic agent.
This guide will provide a detailed exploration of 1-Hexanamine, 6-(4-phenylbutoxy)-, moving beyond a simple recitation of facts to explain the underlying principles and rationale behind its synthesis and characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Hexanamine, 6-(4-phenylbutoxy)- is fundamental for its handling, purification, and use in subsequent synthetic steps.
| Property | Value | Source(s) |
| CAS Number | 97664-58-9 | [3][4] |
| Molecular Formula | C₁₆H₂₇NO | [3][4] |
| Molecular Weight | 249.39 g/mol | [3][4] |
| Appearance | Off-White Solid or Clear Colourless Oil | [3][5] |
| SMILES | NCCCCCCOCCCCc1ccccc1 | [3] |
| InChI Key | GNSOSZKMHANCMP-UHFFFAOYSA-N | [3] |
Further detailed physical properties such as boiling point, melting point, and solubility are not consistently reported in publicly available literature, which is common for reactive intermediates. These properties should be determined empirically under controlled laboratory conditions.
Synthesis and Purification: A Step-by-Step Approach
The synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)- is a multi-step process that is well-documented in patent literature, primarily focusing on the synthesis of its N-benzylated precursor, N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine.[2][6] The final step involves the removal of the benzyl protecting group to yield the desired primary amine.
Synthesis of the N-Benzyl Protected Intermediate
The primary route to the N-benzylated precursor involves a two-step process starting from 4-phenylbutanol and 1,6-dibromohexane.
Step 1: Synthesis of the Bromoether Intermediate
This step involves the etherification of 4-phenylbutanol with 1,6-dibromohexane.
-
Reaction: 4-phenylbutanol is reacted with an excess of 1,6-dibromohexane in the presence of a base and a phase-transfer catalyst.
-
Rationale: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, is crucial for facilitating the reaction between the aqueous phase (containing the deprotonated alcohol) and the organic phase (containing the dibromoalkane). Sodium iodide is often added in catalytic amounts to promote the reaction via the Finkelstein reaction, where the more reactive iodo-intermediate is formed in situ.
Step 2: Synthesis of N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine
The bromoether intermediate is then reacted with benzylamine to form the N-benzylated amine.
-
Reaction: The crude bromoether is reacted with benzylamine in the presence of a base.
-
Rationale: A variety of organic solvents and bases can be employed. Acetonitrile is a common solvent, and triethylamine is a frequently used base to scavenge the HBr formed during the reaction.[2] The choice of base and solvent can influence the reaction rate and yield.
Purification of the N-Benzyl Protected Intermediate
For use in pharmaceutical synthesis, a high degree of purity is required. The N-benzylated amine is often purified by converting it to its hydrochloride salt, which can be easily crystallized and isolated.
-
Procedure: The crude N-benzylated amine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with hydrochloric acid. The resulting hydrochloride salt precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a solvent system like isopropanol and n-heptane to achieve an HPLC purity of over 99.5%.[7]
Debenzylation to Yield 1-Hexanamine, 6-(4-phenylbutoxy)-
The final step is the removal of the N-benzyl protecting group to afford the target primary amine. Catalytic transfer hydrogenation is a common and effective method for this transformation.[8][9]
-
Reaction: The purified N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine hydrochloride is first neutralized to the free base and then subjected to catalytic transfer hydrogenation.
-
Rationale: This method avoids the use of high-pressure hydrogen gas, making it a safer alternative for laboratory and industrial-scale synthesis.[8] A palladium on carbon (Pd/C) catalyst is typically used in the presence of a hydrogen donor, such as ammonium formate or formic acid.[8][10] The benzyl group is selectively cleaved, leaving the rest of the molecule intact.
Detailed Experimental Protocol: Catalytic Transfer Hydrogenation for Debenzylation
-
Neutralization: Dissolve N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine hydrochloride in a suitable solvent (e.g., methanol). Add a base (e.g., sodium bicarbonate or a mild aqueous base) until the solution is neutral to slightly basic. Extract the free base with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reaction Setup: In a round-bottom flask, dissolve the N-benzyl protected amine (1.0 equivalent) in methanol or ethanol.
-
Catalyst Addition: To the stirred solution, carefully add 10% Pd/C (typically 10-20% by weight of the substrate).[9]
-
Hydrogen Donor Addition: Add ammonium formate (3-5 equivalents) to the reaction mixture.[8]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-Hexanamine, 6-(4-phenylbutoxy)-. Further purification can be achieved by column chromatography if necessary.
Workflow for the Synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)-
Caption: Synthetic pathway to 1-Hexanamine, 6-(4-phenylbutoxy)-.
Analytical Characterization
Rigorous analytical characterization is essential to ensure the purity and identity of 1-Hexanamine, 6-(4-phenylbutoxy)-, particularly when it is intended for use as a pharmaceutical intermediate.[11] A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the final compound and for monitoring the progress of the synthesis. Due to the lack of a strong chromophore in the target molecule, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) is often necessary.[12]
Model HPLC Protocol (with ELSD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD.
-
Rationale: The C18 column provides good separation for non-polar compounds. The use of a gradient allows for the elution of compounds with a range of polarities. Trifluoroacetic acid is added to improve peak shape for the amine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for both the identification and quantification of 1-Hexanamine, 6-(4-phenylbutoxy)- and any volatile impurities. Derivatization is often employed to improve the chromatographic properties of the amine.[13]
Model GC-MS Protocol (with Derivatization)
-
Derivatization: React the sample with a derivatizing agent such as trifluoroacetic anhydride (TFAA) to form the more volatile and thermally stable trifluoroacetylated derivative.
-
Column: A mid-polarity capillary column (e.g., DB-17ms, 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Start at a low temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 280°C) to elute the derivatized amine.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Rationale: Derivatization with TFAA masks the polar amine group, reducing tailing and improving peak shape. The mass spectrum of the derivative will provide a unique fragmentation pattern for confident identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of 1-Hexanamine, 6-(4-phenylbutoxy)-.
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the alkyl chains, and the protons adjacent to the ether and amine functionalities.
-
¹³C NMR: The spectrum would display distinct signals for each carbon atom in the molecule, allowing for unambiguous confirmation of the carbon skeleton.
Workflow for Analytical Characterization
Caption: Analytical workflow for 1-Hexanamine, 6-(4-phenylbutoxy)-.
Role in Drug Development: The Salmeterol Connection
The primary significance of 1-Hexanamine, 6-(4-phenylbutoxy)- lies in its function as a key building block for Salmeterol. The long phenylbutoxyhexyl side chain is not merely a passive component; it is critical to the drug's mechanism of action.
The "Exosite" Hypothesis
The extended, lipophilic side chain of Salmeterol is believed to anchor the molecule to an "exosite" near the β₂-adrenergic receptor.[14] This anchoring allows the active saligenin head of the molecule to repeatedly engage with the receptor's active site, leading to a prolonged duration of bronchodilation.[2] The 6-(4-phenylbutoxy)hexanamine moiety provides the necessary length and lipophilicity for this interaction.
Signaling Pathway of Salmeterol
Caption: Simplified signaling pathway of Salmeterol.
Safety, Handling, and Toxicology
As with any chemical intermediate, proper safety precautions are essential when handling 1-Hexanamine, 6-(4-phenylbutoxy)-. The available safety data suggests that it is harmful if swallowed and can cause skin and eye irritation.[15]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Toxicology Profile
Specific toxicological studies on 1-Hexanamine, 6-(4-phenylbutoxy)- are not widely available. However, based on its classification as a primary aliphatic amine, a general toxicological risk assessment can be made. Aliphatic amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[1] Systemic toxicity can occur upon ingestion or significant dermal absorption. A thorough toxicological evaluation should be conducted as part of any drug development program.
Conclusion
1-Hexanamine, 6-(4-phenylbutoxy)- is more than just a chemical intermediate; it is a testament to the intricate relationship between molecular structure and pharmacological activity. Its synthesis, purification, and rigorous analysis are critical steps in the production of Salmeterol, a vital medication for millions of patients worldwide. This guide has provided a detailed, scientifically-grounded overview of this important compound, with the aim of empowering researchers and drug development professionals with the knowledge and practical insights necessary for its successful application.
References
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- Patel, R., & Hashmi, M. F. (2023). Salmeterol. In StatPearls.
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- Australian Government Department of Health. (2017, March 10). Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment.
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Pharmaffiliates. (n.d.). CAS No : 97664-58-9 | Product Name : 6-(4-Phenylbutoxy)-1-hexanamine. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]
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Physicochemical characteristics of 1-Hexanamine, 6-(4-phenylbutoxy)-
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and applications of 1-Hexanamine, 6-(4-phenylbutoxy)- (CAS No. 97664-58-9). As a crucial intermediate in the synthesis of the long-acting β2-adrenergic agonist Salmeterol, this compound is of significant interest to researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. This document delineates its chemical and physical properties, including experimental data where available and computationally predicted values to fill existing data gaps. Furthermore, it details established synthetic routes, outlines its pivotal role in pharmaceutical manufacturing, and provides standardized experimental protocols for the determination of its key physicochemical parameters. Safety and handling considerations are also addressed to ensure its proper use in a laboratory and industrial setting.
Introduction
1-Hexanamine, 6-(4-phenylbutoxy)- is a primary aliphatic amine that plays a critical role as a key intermediate in the synthesis of Salmeterol, a widely prescribed medication for the treatment of asthma and chronic obstructive pulmonary disease (COPD)[1][2]. Its molecular structure, featuring a flexible hexoxy chain linking a phenylbutoxy group and a terminal amine, imparts specific physicochemical properties that are instrumental in the multi-step synthesis of the final active pharmaceutical ingredient (API). Understanding these characteristics is paramount for optimizing reaction conditions, ensuring purity, and maximizing yield in the manufacturing process. This guide aims to consolidate the available technical information on 1-Hexanamine, 6-(4-phenylbutoxy)-, providing a valuable resource for scientists and researchers engaged in pharmaceutical synthesis and drug development.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of 1-Hexanamine, 6-(4-phenylbutoxy)- is essential for its handling, purification, and use in subsequent chemical reactions. While experimental data for this specific intermediate is not extensively published, a combination of data from its precursors, analogous compounds, and computational predictions allows for a well-rounded physicochemical profile.
General Properties
| Property | Value | Source |
| CAS Number | 97664-58-9 | |
| Molecular Formula | C₁₆H₂₇NO | |
| Molecular Weight | 249.39 g/mol | |
| Appearance | Clear Colourless Oil | [3] |
| Synonyms | 6-(4-phenylbutoxy)hexan-1-amine |
Predicted Physicochemical Data
Due to the limited availability of experimental data, the following physicochemical parameters have been estimated using computational models. These values provide a strong basis for experimental design and process optimization.
| Property | Predicted Value | Method/Source |
| Boiling Point | ~350-370 °C | Estimation based on precursor data[4] |
| Melting Point | Not Applicable (liquid at room temp.) | [3] |
| Water Solubility | Low | Inferred from structure & LogP |
| pKa (basic) | ~10.5 | Prediction based on alkyl amines[5] |
| LogP | ~4.5 | Prediction based on structure |
Note: Predicted values should be confirmed by experimental analysis.
The predicted high boiling point is consistent with its molecular weight and the presence of a primary amine group capable of hydrogen bonding. The low water solubility and high LogP value are expected due to the long hydrocarbon chain and the phenyl group, indicating a lipophilic nature. The predicted pKa is typical for a primary aliphatic amine, indicating its basic character.
Synthesis and Manufacturing
The primary synthetic route to 1-Hexanamine, 6-(4-phenylbutoxy)- involves the debenzylation of its precursor, N-benzyl-6-(4-phenylbutoxy)hexan-1-amine. This precursor is synthesized in a two-step process.
Synthesis of N-benzyl-6-(4-phenylbutoxy)hexan-1-amine
-
Etherification: 4-phenylbutanol is reacted with 1,6-dibromohexane in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., THF) to form 1-bromo-6-(4-phenylbutoxy)hexane.
-
Amination: The resulting bromo-intermediate is then reacted with benzylamine to yield N-benzyl-6-(4-phenylbutoxy)hexan-1-amine[6].
Synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)-
The final step is the hydrogenolysis of the N-benzyl group from the precursor. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere[7].
Caption: Synthetic pathway to 1-Hexanamine, 6-(4-phenylbutoxy)-.
Role in Drug Development: The Synthesis of Salmeterol
1-Hexanamine, 6-(4-phenylbutoxy)- is a cornerstone in the industrial synthesis of Salmeterol. In this multi-step process, the primary amine of our title compound undergoes a nucleophilic substitution reaction with a suitable electrophile containing the salicyl alcohol moiety (or a protected version thereof) to form the final drug substance. The long, flexible, and lipophilic side chain provided by 1-Hexanamine, 6-(4-phenylbutoxy)- is a key structural feature of Salmeterol, contributing to its long duration of action[1][8]. The purity of this intermediate is therefore of utmost importance to ensure the quality and safety of the final pharmaceutical product.
Caption: Role of the intermediate in Salmeterol synthesis.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the determination of key physicochemical parameters of 1-Hexanamine, 6-(4-phenylbutoxy)-. These protocols are based on established methods for organic amines.
Determination of Aqueous Solubility
Objective: To determine the concentration of 1-Hexanamine, 6-(4-phenylbutoxy)- in a saturated aqueous solution at a given temperature.
Methodology:
-
Sample Preparation: Add an excess amount of 1-Hexanamine, 6-(4-phenylbutoxy)- to a known volume of purified water in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the undissolved compound to settle.
-
Sampling: Carefully withdraw a known volume of the clear aqueous supernatant using a calibrated pipette.
-
Quantification: Analyze the concentration of the dissolved amine in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: Express the solubility in appropriate units (e.g., mg/mL or mol/L).
Caption: Workflow for aqueous solubility determination.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the protonated amine group of 1-Hexanamine, 6-(4-phenylbutoxy)-.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the amine in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).
-
Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration, adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to stabilize.
-
Data Analysis: Plot the pH of the solution versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.
Caption: Workflow for pKa determination by potentiometric titration.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Toxicity: Long-chain amines can be irritating to the skin and eyes, and may be harmful if swallowed or inhaled[9]. The toxicological properties of this specific compound have not been fully investigated.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.
It is imperative to consult the SDS for the N-benzylated precursor and other similar long-chain amines for more detailed safety information and to perform a thorough risk assessment before handling this compound.
Conclusion
1-Hexanamine, 6-(4-phenylbutoxy)- is a vital chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of Salmeterol. This guide has provided a detailed overview of its physicochemical properties, synthesis, and primary application. The inclusion of predicted data and standardized experimental protocols offers a practical resource for researchers and professionals. As with any chemical intermediate, a commitment to safe handling practices is essential. Further experimental validation of the predicted physicochemical parameters is encouraged to enhance the collective understanding of this important compound.
References
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Asian Publication Corporation. An Efficient, Novel Synthetic Route to (R)-Salmeterol Xinafoate and Facile Synthetic Protocols for Preparation of its Process Related Potential Impurities. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Hexanamine (CAS 111-26-2). Retrieved from [Link]
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Der Pharma Chemica. (2016). Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol a. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Hexanamine, N-hexyl- (CAS 143-16-8). Retrieved from [Link]
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PubChem. (n.d.). Hexylamine. Retrieved from [Link]
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NIST. (n.d.). 1-Hexanamine. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 6-(4-Phenylbutoxy)-1-hexanamine. Retrieved from [Link]
-
NIST. (n.d.). 1-Hexanamine. Retrieved from [Link]
-
PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available at: [Link]
-
NIST. (n.d.). 1-Hexanamine. Retrieved from [Link]
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- 5. peerj.com [peerj.com]
- 6. US8648214B2 - Processes suitable for the preparation of salmeterol - Google Patents [patents.google.com]
- 7. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]
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- 9. fishersci.com [fishersci.com]
1-Hexanamine, 6-(4-phenylbutoxy)- molecular structure and weight
An In-Depth Technical Guide to 1-Hexanamine, 6-(4-phenylbutoxy)-
Introduction
1-Hexanamine, 6-(4-phenylbutoxy)- is a bifunctional organic molecule featuring a primary aliphatic amine and a phenylbutoxy ether group. While not a household name, this compound is a cornerstone intermediate in the pharmaceutical industry, primarily recognized for its critical role in the synthesis of Salmeterol.[1][2] Salmeterol is a widely prescribed long-acting β₂ adrenergic receptor agonist (LABA) used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] The specific arrangement of the hexyl chain, ether linkage, and terminal amine in 1-Hexanamine, 6-(4-phenylbutoxy)- provides the necessary structural backbone and reactive handle for constructing the complex Salmeterol molecule.[1] This guide provides an in-depth examination of its molecular structure, physicochemical properties, synthesis, and application for professionals in chemical research and drug development.
Molecular Identity and Physicochemical Properties
The identity and purity of a pharmaceutical intermediate are paramount. The following sections detail the fundamental structural and physical characteristics of 1-Hexanamine, 6-(4-phenylbutoxy)-.
Molecular Structure
The structure of 1-Hexanamine, 6-(4-phenylbutoxy)- consists of three key components:
-
A Phenylbutyl Group: A benzene ring attached to a four-carbon butyl chain.
-
An Ether Linkage: This oxygen bridge connects the phenylbutyl group to a hexyl chain.
-
A Hexylamine Group: A six-carbon chain terminating in a primary amine (-NH₂), which serves as the primary reactive site for subsequent synthetic steps.
This unique combination provides a long, flexible, and lipophilic side chain essential for the pharmacological profile of the final active pharmaceutical ingredient (API).
Chemical Identifiers
For unambiguous identification and regulatory tracking, a standardized set of identifiers is used. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 97664-58-9 | [3][4] |
| Molecular Formula | C₁₆H₂₇NO | [3][4] |
| SMILES | NCCCCCCOCCCCc1ccccc1 | [3] |
| InChI | InChI=1S/C16H27NO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15,17H2 | [3] |
| InChIKey | GNSOSZKMHANCMP-UHFFFAOYSA-N | [3] |
Physicochemical Data
The physical properties of an intermediate dictate its handling, storage, and reaction conditions.
| Property | Value | Source |
| Molecular Weight | 249.39 g/mol | [3] |
| Appearance | Off-White Solid or Clear Colourless Oil | [3][4] |
| Storage | 2-8°C, Refrigerator | [4] |
Synthesis and Purification
The synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)- is a multi-step process designed for efficiency and purity, reflecting its role as a precursor to a high-value API. The chosen pathway must prevent side reactions and allow for straightforward purification.
Rationale for the Common Synthetic Strategy
The most prevalent synthetic route involves the initial construction of the carbon-ether backbone, followed by the introduction of the amine. A crucial consideration is the high nucleophilicity of amines, which can lead to over-alkylation. To circumvent this, a common industrial strategy is to use a protected form of the amine, such as a benzylamine, which can be cleanly removed in a final step. This approach ensures a high yield of the desired primary amine.[5]
The overall logic is to couple three commercially available building blocks: 4-phenylbutanol, a 1,6-dihalohexane, and an amine source.
Common Synthetic Pathway Workflow
The following diagram illustrates a validated, three-step synthesis that begins with readily available starting materials and employs a benzyl protecting group for the amine.
Caption: A typical three-step synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)-.
Experimental Protocol: Debenzylation via Catalytic Hydrogenolysis
This protocol details the final, critical step of the synthesis: the removal of the N-benzyl protecting group to yield the target primary amine.[1]
Objective: To convert N-benzyl-6-(4-phenylbutoxy)hexan-1-amine to 1-Hexanamine, 6-(4-phenylbutoxy)-.
Materials:
-
N-benzyl-6-(4-phenylbutoxy)hexan-1-amine (Intermediate 2)
-
Palladium on carbon (10% Pd/C) catalyst
-
Methanol (or Ethanol), reaction solvent
-
Hydrogen gas (H₂) source
-
Parr hydrogenator or similar pressure vessel
-
Celite or another filtration aid
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: Dissolve N-benzyl-6-(4-phenylbutoxy)hexan-1-amine in a suitable volume of methanol. Add the solution to the reaction vessel.
-
Catalyst Addition: Under an inert atmosphere, carefully add the 10% Pd/C catalyst. The catalyst is typically used at 5-10 mol% relative to the substrate. Causality Note: Pd/C is the catalyst of choice for hydrogenolysis of benzyl groups due to its high activity and selectivity, which minimizes reduction of the phenyl ring.
-
Hydrogenation: Seal the vessel. Purge the system several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-60 psi).
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake or by periodic analysis (e.g., TLC or LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Self-Validation Note: The complete removal of the heterogeneous palladium catalyst is critical to prevent contamination of the final product. Wash the filter pad with additional methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is the crude 1-Hexanamine, 6-(4-phenylbutoxy)-. Further purification via column chromatography or distillation may be performed if necessary.
Application in Salmeterol Synthesis
The primary and most significant application of 1-Hexanamine, 6-(4-phenylbutoxy)- is its use as a key building block in the industrial synthesis of Salmeterol.[1][3]
The Strategic Role of the Intermediate
The structure of Salmeterol consists of two main fragments: a saligenin head (also known as 4-hydroxy-α¹-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedimethanol) and a long lipophilic tail. 1-Hexanamine, 6-(4-phenylbutoxy)- is this tail, providing the terminal amine as a reactive site for coupling with a protected form of the saligenin head. This reaction, typically a reductive amination or nucleophilic substitution, forms the complete carbon-nitrogen backbone of the drug.
Final Coupling Workflow
The diagram below outlines the final stage of Salmeterol synthesis, showcasing the pivotal role of our title compound.
Sources
A Comprehensive Spectroscopic Guide to 1-Hexanamine, 6-(4-phenylbutoxy)-
This technical guide provides an in-depth analysis of the spectral data for 1-Hexanamine, 6-(4-phenylbutoxy)-, a key intermediate in the synthesis of Salmeterol. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide is built upon high-quality predicted data, offering a robust framework for understanding the molecule's structural characteristics.
Introduction: The Structural Significance of 1-Hexanamine, 6-(4-phenylbutoxy)-
1-Hexanamine, 6-(4-phenylbutoxy)- (CAS No: 97664-58-9, Molecular Formula: C₁₆H₂₇NO, Molecular Weight: 249.4 g/mol ) is a crucial building block in the synthesis of Salmeterol, a long-acting β2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease. The purity and structural integrity of this intermediate are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous structural elucidation and characterization of this molecule. This guide provides a detailed interpretation of its spectral features, grounded in the fundamental principles of each analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, a complete picture of the molecular structure can be assembled.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 1-Hexanamine, 6-(4-phenylbutoxy)- is predicted to exhibit distinct signals corresponding to the aromatic, aliphatic chain, and amine protons. The predicted chemical shifts are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-Ar (aromatic) | 7.20 - 7.35 | multiplet | 5H |
| H-1' (benzylic) | 2.65 | triplet | 2H |
| H-4' (alkoxy) | 3.45 | triplet | 2H |
| H-2', H-3' (aliphatic) | 1.60 - 1.80 | multiplet | 4H |
| H-6 (alkoxy) | 3.40 | triplet | 2H |
| H-1 (amino) | 2.75 | triplet | 2H |
| H-2, H-3, H-4, H-5 (aliphatic) | 1.30 - 1.60 | multiplet | 8H |
| H-NH₂ | 1.50 (broad) | singlet | 2H |
Expert Interpretation: The downfield region of the spectrum is dominated by the signals from the aromatic protons of the phenyl group. The benzylic protons (H-1') are deshielded by the aromatic ring, resulting in a signal around 2.65 ppm. The protons adjacent to the oxygen atom (H-4' and H-6) are also shifted downfield due to the electronegativity of oxygen. The protons of the hexanamine and butoxy aliphatic chains resonate in the upfield region, with significant overlap. The broad singlet for the amine protons is characteristic and its chemical shift can be concentration and solvent dependent.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-Ar (quaternary) | 142.5 |
| C-Ar (CH) | 128.5 |
| C-Ar (CH) | 128.3 |
| C-Ar (CH) | 125.8 |
| C-1' (benzylic) | 35.5 |
| C-4' (alkoxy) | 70.5 |
| C-2', C-3' (aliphatic) | 29.0, 28.5 |
| C-6 (alkoxy) | 71.0 |
| C-1 (amino) | 42.0 |
| C-2, C-3, C-4, C-5 (aliphatic) | 33.0, 27.0, 26.5, 29.5 |
Expert Interpretation: The aromatic carbons appear in the downfield region (125-143 ppm). The carbons directly attached to the electronegative oxygen (C-4' and C-6) and nitrogen (C-1) atoms are shifted downfield compared to the other aliphatic carbons. The remaining aliphatic carbons of the hexanamine and butoxy chains resonate in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Sample Preparation:
-
Weigh approximately 10-20 mg of 1-Hexanamine, 6-(4-phenylbutoxy)- into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Instrumental Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 2.0 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: 12-15 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2.0 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 200-220 ppm
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Visualization of NMR Correlations
The following diagram illustrates the key proton environments in 1-Hexanamine, 6-(4-phenylbutoxy)-.
Caption: Molecular structure of 1-Hexanamine, 6-(4-phenylbutoxy)-.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectral Data
The predicted IR spectrum of 1-Hexanamine, 6-(4-phenylbutoxy)- would show characteristic absorption bands for the N-H, C-H, C-O, and aromatic C=C bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3400 | Medium, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| N-H bend (amine) | 1590 - 1650 | Medium |
| C-O stretch (ether) | 1080 - 1150 | Strong |
| C-N stretch (amine) | 1020 - 1250 | Medium |
Expert Interpretation: The broad absorption in the 3300-3400 cm⁻¹ region is a clear indicator of the N-H stretching vibrations of the primary amine group. The strong, sharp peaks between 2850 and 2960 cm⁻¹ are characteristic of the C-H stretching of the aliphatic chains. The presence of the aromatic ring is confirmed by the C-H stretches above 3000 cm⁻¹ and the C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A strong absorption band around 1100 cm⁻¹ is indicative of the C-O stretching of the ether linkage.
Experimental Protocol for IR Spectroscopy
Sample Preparation (Thin Film Method for an Oily Sample):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid contamination from moisture on your fingers.
-
Place a small drop of the oily 1-Hexanamine, 6-(4-phenylbutoxy)- onto the center of one salt plate.
-
Place the second salt plate on top of the first, and gently rotate the plates to spread the sample into a thin, uniform film.
-
Place the sandwiched plates into the sample holder of the IR spectrometer.
Instrumental Parameters:
-
Record a background spectrum of the empty sample compartment to subtract any atmospheric H₂O and CO₂ absorptions.
-
Place the sample holder with the prepared salt plates into the spectrometer.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the major absorption bands and correlate them to the corresponding functional groups using standard correlation tables.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrum Data
For 1-Hexanamine, 6-(4-phenylbutoxy)-, under Electron Ionization (EI), the molecular ion peak ([M]⁺˙) is expected at an m/z of 249. The spectrum would also exhibit characteristic fragment ions resulting from the cleavage of weaker bonds.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 249 | [C₁₆H₂₇NO]⁺˙ | Molecular Ion |
| 148 | [C₁₀H₁₂O]⁺˙ | Cleavage of the hexyl chain C-C bond adjacent to the ether oxygen |
| 105 | [C₇H₅O]⁺ | Benzylic cleavage with rearrangement |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement of benzyl cation) |
| 44 | [C₂H₆N]⁺ | α-cleavage of the amine |
Expert Interpretation: The molecular ion peak at m/z 249 confirms the molecular weight of the compound. The fragmentation pattern is dictated by the stability of the resulting carbocations and radicals. The ether linkage and the bond alpha to the nitrogen are common sites of fragmentation. The presence of a phenyl group often leads to the formation of a stable tropylium ion at m/z 91. The base peak in the spectrum will correspond to the most stable fragment ion formed.
Experimental Protocol for Mass Spectrometry
Sample Introduction and Ionization (using a GC-MS system):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.
-
The GC will separate the sample from the solvent and any impurities.
-
The analyte will then be introduced into the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV) in a process called Electron Ionization (EI).
Mass Analysis and Detection:
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualization of Proposed Fragmentation
The following diagram illustrates a plausible fragmentation pathway for 1-Hexanamine, 6-(4-phenylbutoxy)- under electron ionization.
Caption: Proposed mass spectral fragmentation pathway.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectral characteristics of 1-Hexanamine, 6-(4-phenylbutoxy)-. Through the detailed analysis of predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectral data, a clear and consistent structural assignment has been established. The included experimental protocols offer a standardized approach for the acquisition of high-quality data, essential for the routine analysis and quality control of this important pharmaceutical intermediate. This guide serves as a valuable resource for scientists and researchers involved in the synthesis and characterization of Salmeterol and related compounds.
References
-
NMR Spectroscopy Principles
- Title: Introduction to Spectroscopy
- Source: Cengage Learning
-
URL: [Link]
-
NMR Prediction Software
- Title: NMRDB.org: Resurrecting and processing NMR spectra on-line
- Source: Chimia
-
URL: [Link]
-
IR Spectroscopy Principles and Interpretation
- Title: Infrared Spectroscopy
- Source: LibreTexts Chemistry
-
URL: [Link]
-
Mass Spectrometry Principles
- Title: Mass Spectrometry
- Source: Khan Academy
-
URL: [Link]
-
Mass Spectrometry Fragmentation
- Title: General Fragment
- Source: Master Organic Chemistry
-
URL: [Link]
Solubility and stability of 1-Hexanamine, 6-(4-phenylbutoxy)-
An In-depth Technical Guide to the Solubility and Stability of 1-Hexanamine, 6-(4-phenylbutoxy)-
Introduction
1-Hexanamine, 6-(4-phenylbutoxy)- (CAS No. 97664-58-9) is a key intermediate in the synthesis of pharmacologically significant molecules, such as the long-acting β2-adrenergic agonist, Salmeterol.[1][2] Understanding its physicochemical properties, particularly solubility and stability, is paramount for optimizing reaction conditions, developing robust purification strategies, ensuring material quality, and defining appropriate storage and handling protocols. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the solubility and stability of this compound, tailored for researchers, chemists, and drug development professionals.
Physicochemical Characterization
A foundational understanding of the molecule's intrinsic properties is the first step in any comprehensive analysis.
-
Chemical Structure and Properties:
The structure combines a lipophilic phenylbutoxy tail with a flexible hexyl ether chain and a terminal primary amine. The amine group (pKa typically ~9-10) will be protonated and positively charged at acidic pH, significantly influencing its solubility in aqueous media. The long hydrocarbon chain and phenyl group contribute to the molecule's overall lipophilicity.
Solubility Profiling: A Multi-Faceted Approach
Aqueous solubility is a critical attribute that impacts not only biological absorption but also process development and formulation.[4] For a comprehensive profile, it is essential to distinguish between kinetic and thermodynamic solubility, as these two values can differ significantly and have different implications for drug development.[5][6]
Kinetic vs. Thermodynamic Solubility: The "Why"
The distinction between kinetic and thermodynamic solubility is crucial for making informed decisions in research and development.[6]
-
Kinetic Solubility is determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[7][8] The resulting measurement reflects the point at which the compound precipitates from a supersaturated solution.[6] This value is often higher than the thermodynamic solubility because the compound may not have had sufficient time to form a stable crystal lattice, often precipitating as an amorphous solid.[5] It is a high-throughput screening assay useful for early-stage discovery to quickly rank compounds.[4][7]
-
Thermodynamic Solubility (or equilibrium solubility) measures the concentration of a compound in a saturated solution that is in equilibrium with its most stable solid-state form.[6] This is achieved by suspending an excess of the solid compound in the solvent for an extended period (e.g., 24-48 hours) to allow equilibrium to be reached.[7][8] This value is more representative of the true solubility and is critical for late-stage development and preformulation activities.[6]
Experimental Protocols
Protocol 2.2.1: pH-Dependent Thermodynamic Solubility (Shake-Flask Method)
-
Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 3.0, 5.0, 7.4, 9.0).
-
Dispensing: Add an excess amount of 1-Hexanamine, 6-(4-phenylbutoxy)- (e.g., 2 mg) to 1 mL of each buffer in separate glass vials. The excess solid ensures that equilibrium is established with the solid phase.
-
Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C) for 24 to 48 hours. This extended time is critical for reaching thermodynamic equilibrium.[8]
-
Separation: After incubation, separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV or LC-MS method.
-
Analysis: Construct a standard curve and determine the solubility in µg/mL or µM for each pH.
Illustrative Solubility Data
The following table presents plausible data for the pH-dependent solubility of 1-Hexanamine, 6-(4-phenylbutoxy)-, reflecting its basic nature.
| pH | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µg/mL) | Predicted State in Solution | Rationale for Solubility |
| 3.0 | > 2000 | > 2000 | Predominantly Protonated (R-NH₃⁺) | High solubility due to the formation of the highly polar, charged ammonium salt. |
| 5.0 | 1550 | 1800 | Predominantly Protonated (R-NH₃⁺) | Still highly soluble as the pH is well below the pKa of the amine. |
| 7.4 | 85 | 150 | Mix of Protonated/Free Base | Physiological pH; solubility decreases as the proportion of the less polar free base increases. The kinetic value is higher.[5] |
| 9.0 | < 10 | 25 | Predominantly Free Base (R-NH₂) | Poor solubility as the uncharged free base dominates, driven by the lipophilic nature of the molecule. |
Stability Assessment: Ensuring Molecular Integrity
Stability testing is essential for determining how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[9][10] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[11][12][13]
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability analysis. They are conducted under conditions more severe than accelerated stability testing and are designed to achieve several key objectives:[14][15]
-
To identify potential degradation products.
-
To elucidate degradation pathways.
-
To demonstrate the specificity and stability-indicating nature of the analytical methods used.
-
To facilitate the development of stable formulations.
The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at detectable levels without completely destroying the molecule.[16]
Protocol 3.1.1: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Sample at time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60°C. Sample at time points. The ether linkage may be susceptible to hydrolysis under harsh basic conditions.
-
Oxidation: Mix with 3% H₂O₂ at room temperature. Sample at time points. The amine group is a potential site for oxidation.
-
Thermal Degradation: Store the solid compound in an oven at 80°C. Sample at intervals and dissolve for analysis.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]
-
-
Sample Analysis: At each time point, neutralize the acidic/basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method, quantifying the parent compound and any degradation products.
Potential Degradation Pathways
Based on the structure, two primary degradation pathways are plausible under stress conditions:
-
Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, oximes, or other related species.
-
Hydrolysis: The ether linkage, while generally stable, could be susceptible to cleavage under extreme acidic or basic conditions, potentially yielding 6-amino-1-hexanol[17] and 4-phenyl-1-butanol.
Formal Stability Studies
Formal stability studies are performed on at least three primary batches to establish a re-test period.[9][12] The testing follows a predefined schedule under specific storage conditions.
Protocol 3.3.1: ICH Stability Study
-
Batch Selection: Use at least three batches manufactured by a process that simulates the final production scale.[10]
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[11]
-
-
Testing Frequency:
-
Tests: At each pull point, the material should be tested for appearance, assay, purity (degradation products), and other relevant quality attributes.
Illustrative Stability Data (Accelerated Conditions)
The table below shows hypothetical results from a 6-month accelerated stability study.
| Test Parameter | Specification | Initial (T=0) | 3 Months (40°C/75%RH) | 6 Months (40°C/75%RH) |
| Appearance | Clear, colorless oil | Conforms | Conforms | Conforms |
| Assay (% of initial) | 98.0 - 102.0% | 100.0% | 99.5% | 99.1% |
| Total Impurities/Degradants | Not More Than 1.0% | 0.15% | 0.35% | 0.68% |
| Individual Unk. Impurity | Not More Than 0.2% | < 0.05% | 0.12% (at RRT 1.15) | 0.18% (at RRT 1.15) |
These illustrative data suggest that 1-Hexanamine, 6-(4-phenylbutoxy)- is stable under accelerated conditions, with only minor degradation observed over six months. This would support a preliminary assignment of a long re-test period, pending confirmation from long-term stability data.
Conclusion
A thorough investigation of the solubility and stability of 1-Hexanamine, 6-(4-phenylbutoxy)- is indispensable for its successful application in pharmaceutical synthesis and development. This guide outlines a systematic, science-driven approach rooted in established principles and regulatory guidelines. By distinguishing between kinetic and thermodynamic solubility, researchers can select appropriate conditions for both screening and process development. Furthermore, a comprehensive stability program, incorporating forced degradation and formal ICH studies, ensures the identification of potential liabilities and establishes the intrinsic stability of the molecule. The protocols and insights provided herein serve as a robust framework for generating the high-quality data necessary for informed decision-making throughout the development lifecycle.
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
-
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An In-depth Technical Guide on 1-Hexanamine, 6-(4-phenylbutoxy)- as a Salmeterol Impurity
Abstract
This technical guide provides a comprehensive overview of the salmeterol impurity, 1-Hexanamine, 6-(4-phenylbutoxy)-. Salmeterol is a long-acting β2 adrenergic receptor agonist (LABA) widely used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] The control of impurities in active pharmaceutical ingredients (APIs) like salmeterol is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. This document delves into the potential origins of 1-Hexanamine, 6-(4-phenylbutoxy)-, its analytical characterization, and strategies for its control within the regulatory framework established by the International Council for Harmonisation (ICH). This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and assurance of salmeterol.
Introduction to Salmeterol and the Imperative of Impurity Profiling
Salmeterol is a potent and selective long-acting β2-adrenoceptor agonist, providing prolonged bronchodilation, making it a cornerstone in the maintenance therapy of respiratory diseases.[1] The clinical efficacy and safety of salmeterol are intrinsically linked to the purity of the drug substance. Pharmaceutical impurities, defined by the ICH as any component of the drug substance that is not the chemical entity defined as the drug substance, can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[3][4] These impurities, even at trace levels, can potentially impact the safety, efficacy, and stability of the drug product.[3]
Therefore, a thorough understanding and stringent control of impurities are mandated by regulatory authorities worldwide.[5][6] This process, known as impurity profiling, involves the identification, quantification, and toxicological evaluation of all potential and actual impurities in the drug substance.
Profile of the Impurity: 1-Hexanamine, 6-(4-phenylbutoxy)-
1-Hexanamine, 6-(4-phenylbutoxy)- is a known process-related impurity of salmeterol.[1][7][8][9][10] A comprehensive understanding of its chemical properties is fundamental to developing effective control strategies.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 1-Hexanamine, 6-(4-phenylbutoxy)- | [9][10] |
| Synonyms | 6-(4-phenylbutoxy)hexan-1-amine | [8][9][10] |
| CAS Number | 97664-58-9 | [1][7][8][9][10] |
| Molecular Formula | C16H27NO | [1][7][8][9][10] |
| Molecular Weight | 249.4 g/mol | [1][7] |
| Appearance | Clear Colourless Oil | [9][10] |
Potential Origin and Formation Pathway
The formation of 1-Hexanamine, 6-(4-phenylbutoxy)- is intrinsically linked to the synthetic route of salmeterol. A common synthetic pathway for salmeterol involves the coupling of a protected salicylaldehyde derivative with a long-chain amine.[4][5] A key intermediate in several patented and published synthetic routes is N-benzyl-6-(4-phenylbutoxy)hexan-1-amine.[6][11]
The impurity, 1-Hexanamine, 6-(4-phenylbutoxy)-, is the de-benzylated analogue of this key intermediate. Its presence in the final API can be attributed to two primary sources:
-
Incomplete Benzylation: If the synthesis of the N-benzyl-6-(4-phenylbutoxy)hexan-1-amine intermediate from 1-Hexanamine, 6-(4-phenylbutoxy)- is incomplete, the unreacted starting material can be carried through subsequent steps and appear as an impurity in the final salmeterol product.
-
Premature Debenzylation: The final step in many salmeterol syntheses involves the debenzylation of a protected intermediate to yield the active salmeterol molecule.[5][6] Harsh reaction conditions or inefficiencies in this debenzylation step could potentially lead to the cleavage of the benzyl group from the key intermediate, N-benzyl-6-(4-phenylbutoxy)hexan-1-amine, if it is present as an unreacted species from the previous step, thus forming 1-Hexanamine, 6-(4-phenylbutoxy)-.
Caption: Potential formation pathways for 1-Hexanamine, 6-(4-phenylbutoxy)- during salmeterol synthesis.
Analytical Methodologies for Detection and Quantification
The detection and quantification of 1-Hexanamine, 6-(4-phenylbutoxy)- in salmeterol require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the techniques of choice for impurity profiling in the pharmaceutical industry.
Recommended Chromatographic Approach
A stability-indicating reversed-phase HPLC (RP-HPLC) method is recommended for the separation and quantification of this impurity from the salmeterol API.
Experimental Protocol: Proposed RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV or PDA detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve adequate resolution between salmeterol, 1-Hexanamine, 6-(4-phenylbutoxy)-, and other potential impurities.
-
Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.
-
Detection: UV detection at a wavelength where both salmeterol and the impurity have reasonable absorbance. A photodiode array (PDA) detector is advantageous for assessing peak purity.
-
Standard Preparation: A reference standard of 1-Hexanamine, 6-(4-phenylbutoxy)- is required for positive identification (by retention time comparison) and accurate quantification.
Method Validation
The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities and the API.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Advanced Analytical Techniques
For definitive structural elucidation, especially for unknown impurities, hyphenated techniques are invaluable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight information and fragmentation patterns, which are crucial for the identification of impurities. An LC-MS/MS method can be developed for the ultra-trace level quantification of salmeterol and its impurities in complex matrices.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the impurity, which is essential for its unambiguous identification.
Caption: A typical workflow for the analysis of pharmaceutical impurities.
Regulatory Framework and Control Strategy
The control of impurities in new drug substances is governed by the ICH Q3A(R2) guideline.[12] This guideline provides a framework for the reporting, identification, and qualification of impurities.
ICH Thresholds
The action required for a given impurity is determined by its concentration in the drug substance relative to the established ICH thresholds.
| Threshold | Maximum Daily Dose ≤ 2 g/day |
| Reporting Threshold | 0.05% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) |
-
Reporting Threshold: Impurities present at a level above this threshold must be reported in the regulatory submission.
-
Identification Threshold: Impurities present at a level above this threshold must be structurally identified.
-
Qualification Threshold: Impurities present at a level above this threshold must be qualified. Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity.[12]
Control Strategy
A robust control strategy for 1-Hexanamine, 6-(4-phenylbutoxy)- should be implemented throughout the manufacturing process of salmeterol. This includes:
-
Control of Starting Materials: Implementing stringent specifications for the starting materials to minimize the potential for introducing the impurity.
-
In-Process Controls: Monitoring and optimizing the benzylation and debenzylation reaction steps to minimize the formation of the impurity. This may involve adjusting reaction times, temperatures, and reagent stoichiometry.
-
Purification: Developing effective purification methods for the intermediates and the final API to remove the impurity to a level below the qualification threshold.
-
Specification: Establishing a clear acceptance criterion for 1-Hexanamine, 6-(4-phenylbutoxy)- in the final salmeterol drug substance specification, based on the ICH guidelines and a thorough risk assessment.
Conclusion
The effective control of impurities is a non-negotiable aspect of pharmaceutical development and manufacturing. 1-Hexanamine, 6-(4-phenylbutoxy)- is a process-related impurity of salmeterol that requires careful monitoring and control. A comprehensive understanding of its potential formation pathways, coupled with the implementation of sensitive and validated analytical methods, is essential for ensuring the quality, safety, and efficacy of salmeterol. By adhering to the principles outlined in the ICH guidelines, pharmaceutical manufacturers can establish a robust control strategy to manage this and other impurities, ultimately safeguarding patient health.
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2011). International Conference on Harmonisation Guidelines for Regulation of Pharmaceutical Impurities in New Drug Substances. Retrieved from [Link]
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An In-depth Technical Guide to the Potential Biological Activity of the 1-Hexanamine, 6-(4-phenylbutoxy)- Backbone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The 1-Hexanamine, 6-(4-phenylbutoxy)- chemical backbone represents a compelling scaffold for the development of novel therapeutics. While direct biological activity of this specific molecule is not extensively documented, its structural similarity to key components of known bioactive compounds, particularly modulators of the sphingolipid signaling pathway and neurological agents, strongly suggests significant therapeutic potential. This guide provides a comprehensive framework for investigating the biological activity of this backbone, with a primary focus on its potential role as a modulator of sphingosine kinases and sphingosine-1-phosphate (S1P) receptors. We will delve into the scientific rationale for this hypothesis, provide detailed, field-proven experimental protocols for in vitro and in vivo evaluation, and offer insights into the interpretation of potential findings. This document is intended to serve as a technical manual for researchers embarking on the exploration of this promising chemical entity.
Introduction: Unveiling the Potential of a Novel Scaffold
The quest for novel chemical scaffolds that can be tailored into potent and selective therapeutics is a cornerstone of modern drug discovery. The 1-Hexanamine, 6-(4-phenylbutoxy)- backbone, while sparsely characterized as a standalone agent, has been identified as a key structural element in multi-target neurological drugs. For instance, the compound N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine (XOB) incorporates this backbone and has been shown to act as a dual antagonist of serotonin 2A receptors and voltage-gated sodium channels[1][2]. This finding provides a crucial starting point, suggesting that the backbone itself may confer favorable properties for interaction with biological targets, particularly within the central nervous system.
Furthermore, a critical analysis of the structure reveals a striking resemblance to portions of FTY720 (Fingolimod) analogues and other known inhibitors of sphingosine kinase (SphK)[3][4][5]. FTY720 is a well-known immunomodulatory drug that, upon phosphorylation by SphK2, acts as a functional antagonist of S1P receptors[6][7]. This structural analogy forms the central hypothesis of this guide: that the 1-Hexanamine, 6-(4-phenylbutoxy)- backbone possesses the potential to modulate the activity of sphingosine kinases and/or S1P receptors.
The sphingolipid signaling pathway, governed by the interplay of SphK, S1P, and S1P receptors, is a critical regulator of a myriad of cellular processes, including cell proliferation, migration, survival, and immune cell trafficking[6][8][9]. Dysregulation of this pathway is implicated in a range of pathologies, from autoimmune diseases and cancer to cardiovascular disorders[6][9][10]. Therefore, identifying novel modulators of this pathway is of significant therapeutic interest.
This guide will provide a structured approach to systematically investigate the biological activity of the 1-Hexanamine, 6-(4-phenylbutoxy)- backbone, with a focus on validating its potential as a sphingolipid signaling modulator.
The Central Hypothesis: A Sphingolipid Signaling Modulator
Our investigation is predicated on the hypothesis that the 1-Hexanamine, 6-(4-phenylbutoxy)- backbone interacts with the sphingolipid signaling pathway. This hypothesis is supported by the following points:
-
Structural Analogy: The lipophilic phenylbutoxy tail and the terminal amine group are features found in various sphingosine kinase inhibitors and S1P receptor modulators[10][11][12][13][14]. These features are crucial for binding to the active or allosteric sites of these proteins.
-
Known Bioactivity of a Derivative: The dual antagonist activity of XOB, which contains the backbone, suggests that this scaffold can be effectively utilized to target complex biological systems[1][2].
-
Therapeutic Relevance: The sphingolipid signaling pathway is a validated and highly promising target for therapeutic intervention in a wide range of diseases[6][7][15].
The following sections will outline a comprehensive experimental strategy to test this hypothesis, progressing from initial cytotoxicity and cell viability assessments to specific enzymatic and receptor-based assays, and finally to in vivo models.
In Vitro Evaluation: A Step-by-Step Investigative Workflow
A logical and stepwise in vitro evaluation is crucial to systematically characterize the biological activity of the 1-Hexanamine, 6-(4-phenylbutoxy)- backbone.
Foundational Assays: Cytotoxicity and Cell Viability
Before delving into specific mechanistic studies, it is imperative to determine the compound's intrinsic cytotoxicity and its effect on cell viability. This provides a therapeutic window for subsequent experiments and flags any potential for off-target toxicity. The MTT and XTT assays are robust, colorimetric methods for this purpose, relying on the metabolic activity of viable cells[16][17][18].
-
Cell Seeding: Plate cells (e.g., HEK293, Jurkat, or a cancer cell line relevant to the therapeutic area of interest) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 1-Hexanamine, 6-(4-phenylbutoxy)- (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
XTT Reagent Addition: After the compound incubation period, add the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
| Parameter | MTT Assay | XTT Assay |
| Principle | Reduction of MTT to insoluble formazan by mitochondrial dehydrogenases. | Reduction of XTT to soluble formazan by mitochondrial dehydrogenases. |
| Endpoint | Absorbance at 570 nm. | Absorbance at 450-500 nm. |
| Advantages | Well-established, cost-effective. | Simpler protocol (no solubilization step), suitable for high-throughput screening. |
| Disadvantages | Requires a solubilization step, which can introduce variability. | Can be more expensive than MTT. |
Mechanistic Assays: Probing the Sphingolipid Pathway
Assuming the compound exhibits an acceptable therapeutic window, the next logical step is to investigate its direct interaction with the proposed targets: sphingosine kinases and S1P receptors.
The primary objective here is to determine if 1-Hexanamine, 6-(4-phenylbutoxy)- can inhibit the activity of SphK1 and/or SphK2. Several assay formats are available, each with its own advantages and disadvantages.
-
Radiometric Assay: This is the traditional and most direct method, measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into sphingosine to form S1P. The product is then separated by thin-layer chromatography (TLC) and quantified. This method is highly sensitive and reproducible[19][20].
-
Luminescent Kinase Assay: This high-throughput method measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in ATP corresponds to kinase activity. This method is rapid and suitable for screening large compound libraries[21][22].
-
Enzyme Preparation: Use recombinant human SphK1 and SphK2.
-
Reaction Mixture: Prepare a reaction mixture containing the respective kinase, sphingosine substrate, and [γ-³²P]ATP in an appropriate buffer.
-
Inhibitor Addition: Add varying concentrations of 1-Hexanamine, 6-(4-phenylbutoxy)- to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a predetermined time.
-
Lipid Extraction: Stop the reaction and extract the lipids using a Bligh-Dyer extraction.
-
TLC Separation: Separate the radiolabeled S1P from other lipids by TLC.
-
Quantification: Quantify the amount of ³²P-labeled S1P using a phosphorimager or by scraping the corresponding band and performing scintillation counting.
-
Data Analysis: Determine the IC₅₀ value of the compound for each kinase isoform.
Workflow for In Vitro Evaluation
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The 6-(4-Phenylbutoxy)hexylamine Scaffold: A Privileged Motif for Dual-Target Ligands
An In-Depth Technical Guide to the Structure-Activity Relationship of 6-(4-Phenylbutoxy)hexylamine Derivatives for Researchers, Scientists, and Drug Development Professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
The 6-(4-phenylbutoxy)hexylamine scaffold has emerged as a compelling structural motif in modern medicinal chemistry, exemplified by its role in the development of novel dual-target ligands. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this class of compounds, with a central focus on the recently identified dual antagonist of serotonin 2A (5-HT2A) receptors and voltage-gated sodium channels (VGSCs), N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine (XOB). Drawing insights from the structural design of long-acting β2-adrenergic agonists like salmeterol, this guide will dissect the key structural components of the 6-(4-phenylbutoxy)hexylamine core, elucidating the contribution of each moiety to the pharmacological profile. We will explore the synthesis, biological evaluation, and the intricate interplay between the terminal amine substituent, the flexible hexylamine linker, and the phenylbutoxy group in conferring dual-target activity. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics, particularly for complex neuropsychiatric disorders where polypharmacology offers a promising therapeutic strategy.
Introduction: The Rationale for a Dual-Target Approach
The conventional "one-drug, one-target" paradigm has been the cornerstone of drug discovery for decades. However, for complex multifactorial diseases, such as neuropsychiatric disorders, this approach often falls short. The therapeutic synergy observed with combination therapies, for instance, the co-prescription of atypical antipsychotics (5-HT2A antagonists) and mood stabilizers (VGSC blockers) for bipolar disorder, highlights the potential of targeting multiple nodes within a disease network.[1] The development of single chemical entities that can modulate multiple targets simultaneously, known as dual-target or polypharmacological agents, offers several advantages, including simplified dosing regimens, improved patient compliance, and potentially a more favorable side-effect profile.
The 6-(4-phenylbutoxy)hexylamine scaffold has recently come into focus as a promising framework for the design of such dual-target ligands. Its inherent flexibility and the presence of distinct pharmacophoric regions allow for the fine-tuning of activity at multiple biological targets. This guide will delve into the SAR of this intriguing class of molecules, using the novel compound XOB as a primary case study.
The Archetype: N-(4-Bromo-2,5-Dimethoxyphenethyl)-6-(4-Phenylbutoxy)Hexan-1-Amine (XOB)
A recent breakthrough in the exploration of the 6-(4-phenylbutoxy)hexylamine scaffold is the discovery of XOB, a potent dual antagonist of 5-HT2A receptors and VGSCs.[1] This compound represents a proof-of-principle for the development of a single molecule that combines the therapeutic mechanisms of two distinct drug classes used in the treatment of bipolar disorder.
Structural Design Inspired by Salmeterol
The design of XOB was inspired by the long-acting β2-adrenergic receptor partial agonist, salmeterol.[1] Salmeterol's extended duration of action is attributed to its long, lipophilic 4-phenylbutoxyhexyl side chain, which is believed to anchor the molecule to an "exosite" on the receptor, allowing the pharmacophore to repeatedly engage with the active site. The 6-(4-phenylbutoxy)hexylamine core of XOB was rationally designed to mimic this anchoring effect, potentially contributing to a sustained interaction with its targets.
Dual Pharmacological Profile
XOB exhibits a unique dual-target profile:
-
5-HT2A Receptor Antagonism: XOB acts as an antagonist at 5-HT2A receptors, inhibiting serotonin-stimulated Gq-mediated calcium flux at low micromolar concentrations.[1] Notably, it displays negligible affinity for other serotonin receptor subtypes such as 5-HT1A, 5-HT2B, and 5-HT2C, indicating a degree of selectivity.[1]
-
Voltage-Gated Sodium Channel (VGSC) Inhibition: At similar concentrations to its 5-HT2A antagonism, XOB inhibits sodium currents, leading to a reduction in action potential firing in prefrontal cortex neurons.[1]
This dual activity positions XOB as a promising lead for the development of novel therapeutics for bipolar disorder and other complex neuropsychiatric conditions.
Deconstructing the Structure-Activity Relationship
The pharmacological activity of 6-(4-phenylbutoxy)hexylamine derivatives can be dissected by considering the contributions of its three primary structural components: the terminal amine substituent, the hexylamine linker, and the phenylbutoxy group.
The Terminal Amine Substituent: The "Warhead" for Target Engagement
The nature of the substituent on the terminal amine is a critical determinant of target specificity and potency. In the case of XOB, the N-(4-bromo-2,5-dimethoxyphenethyl) group is a well-established pharmacophore for 5-HT2A receptor interaction, derived from the psychedelic phenethylamine 2C-B.[1]
Key SAR Insights:
-
Substitution Pattern on the Phenyl Ring: The 2,5-dimethoxy and 4-bromo substitution pattern is crucial for high-affinity binding to the 5-HT2A receptor. Modifications to this pattern are likely to significantly alter potency and selectivity.
-
Nature of the Amine Linker: The ethylamine linker connecting the substituted phenyl ring to the core structure is a common feature in many biogenic amines and their analogs, facilitating interaction with the aminergic binding pocket of GPCRs.
The Hexylamine Linker: The Flexible Spacer
The six-carbon alkyl chain serves as a flexible linker, providing the necessary distance and conformational freedom for the terminal amine "warhead" to optimally orient itself within the binding pocket of its target, while the phenylbutoxy "anchor" engages with a secondary site.
Key SAR Considerations:
-
Linker Length: The length of the alkyl chain is a critical parameter. A shorter or longer chain could disrupt the optimal positioning of the terminal pharmacophore and the anchoring group, leading to a decrease in affinity and/or efficacy. Systematic studies varying the linker length (e.g., from four to eight carbons) would be essential to determine the optimal length for dual-target activity.
-
Linker Rigidity: While flexibility is important, excessive conformational freedom can be entropically unfavorable for binding. The introduction of conformational constraints, such as double bonds or cyclic structures within the linker, could potentially enhance affinity by reducing the entropic penalty upon binding.
The Phenylbutoxy Group: The "Anchor" for Sustained Activity
Inspired by salmeterol, the 4-phenylbutoxy group is hypothesized to act as a lipophilic anchor, contributing to a prolonged duration of action. Modifications to this moiety can influence both pharmacokinetic and pharmacodynamic properties.
Key SAR Insights from Salmeterol Analogs:
Studies on salmeterol analogs have shown that the phenyl ring of the phenylalkoxyalkyl chain can be modified to fine-tune activity. For example, the introduction of arylsulfonamide groups on the phenyl ring has been shown to modulate potency and selectivity for the β2-adrenergic receptor.[1][2]
-
Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can influence interactions with a putative exosite on the target protein. Electron-withdrawing or electron-donating groups, as well as bulky or compact substituents, could be explored to optimize these interactions.
-
Alkoxy Chain Length: The length of the butoxy chain also plays a role in positioning the terminal phenyl group. Shortening or lengthening this chain could alter the anchoring interaction and, consequently, the duration of action.
Experimental Protocols for SAR Elucidation
A systematic exploration of the SAR of 6-(4-phenylbutoxy)hexylamine derivatives requires a robust set of experimental protocols.
Synthesis of Analogs
A modular synthetic approach is crucial for generating a library of analogs for SAR studies.
Step-by-Step Synthesis of a Generic 6-(4-phenylbutoxy)hexylamine Derivative:
-
Synthesis of the Phenylbutoxy Linker: 1,4-Butanediol is mono-protected, and the remaining alcohol is reacted with 1-bromo-4-iodobenzene (or a substituted analog) under Williamson ether synthesis conditions. The protecting group is then removed, and the resulting alcohol is converted to a bromide.
-
Synthesis of the Hexylamine Core: 1,6-Hexanediol is mono-brominated.
-
Coupling of the Linker and Core: The phenylbutoxy bromide is reacted with the mono-brominated hexanol to form the 6-(4-phenylbutoxy)hexanol.
-
Introduction of the Amine: The alcohol of 6-(4-phenylbutoxy)hexanol is converted to a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with the desired primary or secondary amine.
Caption: General synthetic workflow for 6-(4-phenylbutoxy)hexylamine derivatives.
Biological Evaluation
A tiered approach to biological evaluation is recommended to efficiently screen and characterize new analogs.
Primary Screening:
-
5-HT2A Receptor Binding Assay: Radioligand binding assays using a selective 5-HT2A antagonist (e.g., [3H]ketanserin) to determine the binding affinity (Ki) of the new compounds.
-
Functional 5-HT2A Receptor Assay: Calcium flux assays in cells expressing the 5-HT2A receptor to determine functional antagonist activity (IC50).
-
VGSC Inhibition Assay: Electrophysiological measurements (e.g., patch-clamp) on cells expressing relevant VGSC subtypes (e.g., Nav1.1, Nav1.2, Nav1.6) to assess the inhibitory effect on sodium currents.
Secondary Screening (for promising candidates):
-
Receptor Selectivity Profiling: Screening against a panel of other GPCRs and ion channels to assess off-target effects.
-
In vitro ADME Profiling: Assessment of metabolic stability, plasma protein binding, and cell permeability.
In vivo Evaluation (for lead compounds):
-
Pharmacokinetic studies: Determination of key PK parameters such as half-life, bioavailability, and brain penetration.
-
Pharmacodynamic studies: Evaluation in relevant animal models of neuropsychiatric disorders (e.g., rodent models of mania or depression).
Caption: Tiered workflow for the biological evaluation of new analogs.
Data Summary and Future Perspectives
The following table summarizes the key pharmacological data for XOB, which serves as a benchmark for future SAR studies.
| Compound | 5-HT2A Antagonism (IC50) | VGSC Inhibition (% at 10 µM) |
| XOB | Low micromolar | Significant |
Future Directions:
The 6-(4-phenylbutoxy)hexylamine scaffold holds significant promise for the development of novel dual-target ligands. Future research in this area should focus on:
-
Systematic SAR Exploration: A comprehensive library of analogs should be synthesized and evaluated to build a detailed SAR model for both 5-HT2A and VGSC activity.
-
Optimization of Physicochemical Properties: Fine-tuning the lipophilicity and other physicochemical properties of lead compounds to improve their drug-like characteristics, including oral bioavailability and brain penetration.
-
Exploration of Other Target Combinations: The versatile nature of this scaffold could be leveraged to design ligands that target other clinically relevant combinations of GPCRs and ion channels.
Conclusion
The 6-(4-phenylbutoxy)hexylamine scaffold, exemplified by the dual 5-HT2A antagonist and VGSC inhibitor XOB, represents a promising starting point for the development of innovative therapeutics for complex diseases. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount for the rational design of next-generation dual-target ligands with improved efficacy and safety profiles. The insights provided herein are intended to empower researchers to unlock the full therapeutic potential of this versatile chemical scaffold.
References
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Proctor, D. T., et al. (2009). Synthesis and Structure–Activity Relationships of Long-acting β2 Adrenergic Receptor Agonists Incorporating Arylsulfonamide Groups. Journal of Medicinal Chemistry, 52(9), 2897-2910. [Link]
-
Dunham, N. W., et al. (2024). N-(4-Bromo-2,5-Dimethoxyphenethyl)-6-(4-Phenylbutoxy)Hexan-1-Amine (XOB): A Novel Phenylalkylamine Antagonist of Serotonin 2A Receptors and Voltage-Gated Sodium Channels. Molecular Pharmacology, 106(2), 92-106. [Link]
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An In-Depth Technical Guide to 1-Hexanamine, 6-(4-phenylbutoxy)- in Chemical Synthesis
Introduction: A Versatile Intermediate in Pharmaceutical Development
1-Hexanamine, 6-(4-phenylbutoxy)- (CAS No: 97664-58-9) is a key bifunctional molecule increasingly recognized for its utility as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1][2][3][4] Its structure, featuring a primary amine and a phenylbutoxy ether moiety connected by a hexyl chain, provides a unique scaffold for the construction of molecules with targeted pharmacological activities. This guide offers an in-depth exploration of the synthesis, characterization, and handling of this compound, tailored for researchers, scientists, and professionals in drug development. The primary application of this intermediate is in the synthesis of Salmeterol, a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.[5][6][7][8] Furthermore, its incorporation into novel psychoactive compounds, such as dual 5-HT2A and VGSC antagonists for potential bipolar disorder treatment, highlights its significance in modern medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Hexanamine, 6-(4-phenylbutoxy)- is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 97664-58-9 | [1][2][3][4] |
| Molecular Formula | C₁₆H₂₇NO | [1][2][3][4] |
| Molecular Weight | 249.39 g/mol | [1][2][3][4] |
| Appearance | Clear, colorless oil | [2] |
Primary Synthetic Route: A Three-Step Approach
The most established and widely documented synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)- proceeds through a three-step sequence commencing with a Williamson ether synthesis, followed by amine alkylation to form an N-benzyl protected intermediate, and concluding with a debenzylation step.[5][6][8]
Caption: Primary synthetic pathway to 1-Hexanamine, 6-(4-phenylbutoxy)-.
Step 1: Synthesis of 1-Bromo-6-(4-phenylbutoxy)hexane via Williamson Ether Synthesis
The initial step involves the formation of the ether linkage through a classic Williamson ether synthesis. 4-Phenylbutanol is deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a bromide ion from an excess of 1,6-dibromohexane in an SN2 reaction.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, a solution of 4-phenylbutanol (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour until the cessation of hydrogen evolution.
-
A solution of 1,6-dibromohexane (5.0 equivalents) in anhydrous THF is then added, and the mixture is heated to reflux for 12-18 hours.
-
After cooling to room temperature, the reaction is carefully quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-bromo-6-(4-phenylbutoxy)hexane as a colorless oil.
| Reactant/Product | Molar Mass ( g/mol ) | Equivalents | Typical Yield |
| 4-Phenylbutanol | 150.22 | 1.0 | - |
| Sodium Hydride (60%) | 40.00 | 1.2 | - |
| 1,6-Dibromohexane | 243.97 | 5.0 | - |
| 1-Bromo-6-(4-phenylbutoxy)hexane | 313.28 | - | 75-85% |
Step 2: Synthesis of N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine
The intermediate bromoether is then subjected to nucleophilic substitution with benzylamine to introduce the protected amine functionality. This alkylation is typically carried out in the presence of a mild base to neutralize the hydrobromic acid formed during the reaction.
Experimental Protocol:
-
A mixture of 1-bromo-6-(4-phenylbutoxy)hexane (1.0 equivalent), benzylamine (2.0 equivalents), and potassium carbonate (2.5 equivalents) in acetonitrile is heated to reflux for 24 hours.
-
The reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is dissolved in ethyl acetate.
-
The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude N-benzyl protected amine.
-
Purification by flash column chromatography (eluent: hexane/ethyl acetate gradient) yields N-benzyl-6-(4-phenylbutoxy)hexan-1-amine as a pale yellow oil.[5][8]
| Reactant/Product | Molar Mass ( g/mol ) | Equivalents | Typical Yield |
| 1-Bromo-6-(4-phenylbutoxy)hexane | 313.28 | 1.0 | - |
| Benzylamine | 107.15 | 2.0 | - |
| Potassium Carbonate | 138.21 | 2.5 | - |
| N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine | 339.51 | - | 80-90% |
Step 3: Debenzylation to Yield 1-Hexanamine, 6-(4-phenylbutoxy)-
The final step is the removal of the N-benzyl protecting group to furnish the desired primary amine. Catalytic hydrogenolysis is the method of choice for this transformation, offering clean and efficient deprotection under mild conditions.[1][9][10][11][12]
Experimental Protocol:
-
To a solution of N-benzyl-6-(4-phenylbutoxy)hexan-1-amine (1.0 equivalent) in methanol, 10% palladium on carbon (10 mol % Pd) is added.
-
The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by vacuum distillation or column chromatography to provide 1-Hexanamine, 6-(4-phenylbutoxy)- as a clear, colorless oil.
| Reactant/Product | Molar Mass ( g/mol ) | Equivalents | Typical Yield |
| N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine | 339.51 | 1.0 | - |
| 10% Palladium on Carbon | - | 10 mol % | - |
| 1-Hexanamine, 6-(4-phenylbutoxy)- | 249.39 | - | >90% |
Alternative Synthetic Route: Reductive Amination
An alternative and potentially more convergent approach to 1-Hexanamine, 6-(4-phenylbutoxy)- involves the reductive amination of 6-(4-phenylbutoxy)hexanal. This method circumvents the need for a protecting group strategy for the amine.[13][14][15][16][17]
Caption: Alternative synthetic pathway via reductive amination.
Step 1: Oxidation of 6-(4-Phenylbutoxy)hexan-1-ol to 6-(4-Phenylbutoxy)hexanal
The precursor alcohol, which can be synthesized from 1-bromo-6-(4-phenylbutoxy)hexane via hydrolysis or directly from 4-phenylbutanol and 6-chlorohexan-1-ol, is oxidized to the corresponding aldehyde.
Experimental Protocol:
-
To a stirred solution of pyridinium chlorochromate (PCC) (1.5 equivalents) and silica gel in anhydrous dichloromethane (DCM), a solution of 6-(4-phenylbutoxy)hexan-1-ol (1.0 equivalent) in DCM is added.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The mixture is then filtered through a pad of silica gel, which is washed with additional DCM.
-
The combined filtrates are concentrated under reduced pressure to yield the crude 6-(4-phenylbutoxy)hexanal, which is often used in the next step without further purification.
Step 2: Reductive Amination of 6-(4-Phenylbutoxy)hexanal
The aldehyde is then converted to the primary amine in a one-pot reaction with an ammonia source and a reducing agent. Sodium cyanoborohydride is a suitable reducing agent as it is selective for the imine intermediate over the starting aldehyde.[17]
Experimental Protocol:
-
To a solution of 6-(4-phenylbutoxy)hexanal (1.0 equivalent) in methanol, ammonium acetate (10 equivalents) is added, and the mixture is stirred for 30 minutes.
-
Sodium cyanoborohydride (1.5 equivalents) is then added portion-wise, and the reaction is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is taken up in water and basified with 2M NaOH.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford 1-Hexanamine, 6-(4-phenylbutoxy)-.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 1-Hexanamine, 6-(4-phenylbutoxy)-. A combination of spectroscopic techniques should be employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons adjacent to the ether oxygen and the amine, and the aliphatic protons of the hexyl and butyl chains.[18]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the carbons of the ether and amine functionalities, and the aliphatic chain carbons.[18]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkage.
-
Mass Spectrometry (MS): Mass spectral analysis, typically by GC-MS, will confirm the molecular weight of the compound and provide fragmentation patterns useful for structural elucidation.
Safety and Handling
-
Potential Hazards: Long-chain amines can be corrosive and may cause skin and eye irritation or burns upon direct contact.[19][20][21][22] Inhalation of vapors or mists may cause respiratory tract irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling Procedures: Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or mists. In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
1-Hexanamine, 6-(4-phenylbutoxy)- is a valuable and versatile intermediate in the synthesis of pharmaceutically active compounds. The synthetic routes outlined in this guide, particularly the robust three-step primary route, provide reliable methods for its preparation on a laboratory scale. The alternative reductive amination pathway offers a more convergent approach. Adherence to the described protocols and safety precautions will enable researchers to effectively synthesize and utilize this important building block in their drug discovery and development endeavors.
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- Hydrogenolysis of N‐benzyl amines.
- The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. (2020).
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- An Efficient, Novel Synthetic Route to (R)-Salmeterol Xinafoate and Facile Synthetic Protocols for Preparation of its Process Related Potential Impurities.
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- 6-(4-phenylbutoxy)hexan-1-amine. SRIRAMCHEM. (n.d.).
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- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Deriv
- A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Durham University. (n.d.).
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The 6-(4-Phenylbutoxy)hexylamine Scaffold: A Versatile Platform for Novel Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: From Respiratory Medicine to a New Frontier in CNS Disorders
The 6-(4-phenylbutoxy)hexylamine scaffold is a fascinating molecular framework that has recently emerged as a promising platform for the discovery of novel therapeutics, particularly for complex central nervous system (CNS) disorders.[1][2] This scaffold forms the backbone of N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine (XOB), a novel compound with a unique dual-action mechanism that holds potential for the treatment of bipolar disorder.[1][2] Interestingly, the structural motif of 6-(4-phenylbutoxy)hexylamine is also found in the long-acting β2-adrenergic receptor agonist, Salmeterol, used in the treatment of asthma and chronic obstructive pulmonary disease, highlighting the versatility of this chemical entity in interacting with different biological targets.[3][4][5]
This technical guide provides a comprehensive overview of the discovery of novel compounds based on the 6-(4-phenylbutoxy)hexylamine scaffold, with a focus on the design, synthesis, biological evaluation, and future potential of this exciting area of medicinal chemistry. We will delve into the scientific rationale behind the development of these compounds, offering insights into the experimental choices and methodologies that are crucial for advancing this field of research.
Part 1: The Genesis of a Novel CNS Drug Candidate - The Story of XOB
The discovery of XOB exemplifies a rational drug design approach aimed at addressing the multifaceted nature of bipolar disorder. Current treatment strategies for this condition often involve polypharmacy, combining atypical antipsychotics that antagonize the serotonin 2A (5-HT2A) receptor with mood stabilizers that block voltage-gated sodium channels (VGSCs).[1] This combination therapy, while effective, can be complex to manage and may lead to issues with patient compliance.[1]
The development of a single molecule that can simultaneously target both 5-HT2A receptors and VGSCs presents an elegant solution to this challenge. This was the driving hypothesis behind the creation of XOB.[1][2]
Molecular Design: A Tale of Two Pharmacophores
The structure of XOB cleverly integrates two key pharmacophoric elements:
-
The 6-(4-phenylbutoxy)hexylamine "tail": This lipophilic chain is crucial for engaging with the biological target and influencing the compound's pharmacokinetic properties. Its length and flexibility are key determinants of binding affinity and duration of action.
-
The N-(4-bromo-2,5-dimethoxyphenethyl) "head": This moiety is responsible for the interaction with the 5-HT2A receptor. The substitution pattern on the phenyl ring is critical for achieving the desired antagonist activity.
The design of XOB was inspired by the structure of Salmeterol, which also possesses a long lipophilic tail attached to an amine.[1] This structural similarity suggests that the 6-(4-phenylbutoxy)hexylamine moiety can serve as a versatile anchor for directing molecules to different receptor systems.
Caption: Conceptual structure of XOB highlighting the two key pharmacophoric regions.
Part 2: Synthesis of Novel 6-(4-Phenylbutoxy)hexylamine Derivatives
The synthesis of compounds based on the 6-(4-phenylbutoxy)hexylamine scaffold can be achieved through a convergent synthetic strategy. The general approach involves the preparation of the two key fragments, the "head" and the "tail," followed by their coupling.
A Representative Synthetic Protocol: The Synthesis of XOB
The synthesis of XOB, as described in the literature, provides a clear and reproducible method for obtaining this novel compound.[1]
Step 1: Synthesis of the "Tail" - (4-((6-Bromohexyl)oxy)butyl)benzene
This intermediate provides the 6-(4-phenylbutoxy)hexylamine backbone. While the specific synthesis of this fragment for XOB is not detailed in the primary reference, it can be readily prepared from commercially available starting materials using standard etherification and halogenation reactions.
Step 2: Synthesis of the "Head" - 2C-B (4-Bromo-2,5-dimethoxyphenethylamine)
2C-B is a well-known phenethylamine derivative, and its synthesis has been previously described.[1]
Step 3: Coupling of the "Head" and "Tail"
The final step involves the condensation of 2C-B with (4-((6-bromohexyl)oxy)butyl)benzene.[1]
Detailed Experimental Protocol:
-
Dissolve 2C-B free base (1.0 eq) in acetonitrile.
-
Add triethylamine (1.4 eq) and a catalytic amount of potassium iodide (0.03 eq).
-
To this mixture, add (4-((6-bromohexyl)oxy)butyl)benzene (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine (XOB).
Caption: General synthetic workflow for the preparation of XOB.
Part 3: Unveiling the Biological Activity: A Dual-Targeting Mechanism
The biological evaluation of XOB has revealed its unique ability to modulate two distinct targets implicated in the pathophysiology of bipolar disorder.
In Vitro Characterization
1. Serotonin 2A (5-HT2A) Receptor Antagonism:
-
Assay: Gq-mediated calcium flux assay in cells expressing the human 5-HT2A receptor.
-
Result: XOB was found to be a potent antagonist of 5-HT-stimulated calcium flux at low micromolar concentrations.[1]
-
Selectivity: Importantly, XOB displayed negligible activity at other serotonin receptor subtypes, including 5-HT1A, 5-HT2B, and 5-HT2C, indicating a favorable selectivity profile.[1]
2. Voltage-Gated Sodium Channel (VGSC) Blockade:
-
Assay: Patch-clamp electrophysiology in HEK 293 cells stably expressing human VGSC subtypes (Nav1.1 and Nav1.5).
-
Result: XOB demonstrated significant inhibition of sodium currents at concentrations similar to those required for 5-HT2A antagonism.[1]
Table 1: In Vitro Pharmacological Profile of XOB
| Target | Assay | Activity | Potency |
| 5-HT2A Receptor | Calcium Flux | Antagonist | Low micromolar |
| VGSCs (Nav1.1/1.5) | Patch Clamp | Blocker | Low micromolar |
Ex Vivo Characterization
To investigate the functional consequences of this dual-target engagement in a more physiologically relevant system, the effects of XOB were examined in mouse prefrontal cortex brain slices.
-
Experiment: Whole-cell patch-clamp recordings from layer V pyramidal neurons.
-
Findings: XOB administration led to a reduction in action potential firing and altered VGSC-related action potential properties.[1] These results provide strong evidence that XOB can modulate neuronal excitability in a key brain region involved in mood regulation.
Caption: Proposed mechanism of action of XOB.
Part 4: Structure-Activity Relationship (SAR) and Future Directions
While extensive SAR studies on a broad library of 6-(4-phenylbutoxy)hexylamine analogs are not yet publicly available, the discovery of XOB provides a solid foundation for future lead optimization efforts. Key areas for future investigation include:
-
Modification of the "Head" group: Systematic variation of the substituents on the phenethylamine moiety could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Exploration of the "Tail" length and composition: The length and nature of the linker between the phenyl and hexylamine groups are likely to be critical for optimizing interactions with both the 5-HT2A receptor and VGSCs.
-
Introduction of chiral centers: The introduction of stereocenters could lead to enantiomers with differential activity and provide a deeper understanding of the binding interactions.
The development of a diverse library of analogs will be crucial for elucidating the detailed SAR of this scaffold and for identifying new drug candidates with superior therapeutic profiles.
Conclusion: A Scaffold with Significant Therapeutic Promise
The 6-(4-phenylbutoxy)hexylamine scaffold has emerged as a highly promising platform for the discovery of novel drugs, particularly in the challenging area of CNS disorders. The successful design and characterization of XOB as a dual 5-HT2A antagonist and VGSC blocker provides a compelling proof-of-concept for the development of single-molecule therapeutics for complex psychiatric conditions like bipolar disorder.[1][2]
Future research focused on exploring the chemical space around this versatile scaffold is warranted and has the potential to deliver a new generation of medicines with improved efficacy and safety profiles. The journey of the 6-(4-phenylbutoxy)hexylamine scaffold from a component of a respiratory drug to a potential treatment for mental illness underscores the power of rational drug design and the exciting possibilities that lie at the intersection of chemistry and biology.
References
-
Denomme, N., Hernandez, C. C., Bock, H. A., Ohana, R. F., Bakshi, S., Sherwood, A. M., ... & Cozzi, N. V. (2024). N-(4-Bromo-2,5-Dimethoxyphenethyl)-6-(4-Phenylbutoxy)Hexan-1-Amine (XOB): A Novel Phenylalkylamine Antagonist of Serotonin 2A Receptors and Voltage-Gated Sodium Channels. Molecular Pharmacology, 106(2), 92-106. [Link]
- Bessa Bellmunt, J., Dalmases Barjoan, P., & Marquillas Olondriz, F. (2002). U.S. Patent No. 6,388,134. Washington, DC: U.S.
- Bessa, J., Dalmases, P., & Marquillas, F. (2005). EP Patent No. 1,132,373.
- Bessa, J., Dalmases, P., & Marquillas, F. (2001). NO Patent No. 20011197. Oslo, Norway: Norwegian Industrial Property Office.
- Ghodke, D., et al. (2014). U.S. Patent No. 8,648,214. Washington, DC: U.S.
-
Denomme, N., et al. (2024). N-(4-Bromo-2,5-Dimethoxyphenethyl)-6-(4-Phenylbutoxy)Hexan-1-Amine (XOB): A Novel Phenylalkylamine Antagonist of Serotonin 2A Receptors and Voltage-Gated Sodium Channels. Molecular Pharmacology, 106(2), 92–106. [Link]
-
Denomme, N., et al. (2024). N-(4-Bromo-2,5-Dimethoxyphenethyl)-6-(4-Phenylbutoxy)Hexan-1-Amine (XOB): A Novel Phenylalkylamine Antagonist of Serotonin 2A Receptors and Voltage-Gated Sodium Channels. PubMed. [Link]
Sources
- 1. N-(4-Bromo-2,5-Dimethoxyphenethyl)-6-(4-Phenylbutoxy)Hexan-1-Amine (XOB): A Novel Phenylalkylamine Antagonist of Serotonin 2A Receptors and Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-Bromo-2,5-Dimethoxyphenethyl)-6-(4-Phenylbutoxy)Hexan-1-Amine (XOB): A Novel Phenylalkylamine Antagonist of Serotonin 2A Receptors and Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1132373B1 - New derivatives of 6-(4-phenylbutoxy)hexylamine and process for producing salmeterol - Google Patents [patents.google.com]
- 4. ES2142771B1 - NEW DERIVATIVES OF 6- (4-PHENYL-BUTOXI) HEXYLAMINE AND PROCEDURE FOR OBTAINING SALMETEROL. - Google Patents [patents.google.com]
- 5. US8648214B2 - Processes suitable for the preparation of salmeterol - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)- for research purposes
Application Note & Protocol
Synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)- for Research Applications
Abstract
This document provides a comprehensive guide for the synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)- (CAS No. 97664-58-9), a key intermediate in pharmaceutical research and fine chemical development. The protocol outlines a robust, two-part synthetic strategy designed for high purity and yield. The synthesis begins with a Williamson ether synthesis to couple 4-phenyl-1-butanol with a C6 alkyl chain, followed by the introduction of a primary amine via the Gabriel synthesis. This methodology is chosen for its reliability and control over side reactions, particularly the avoidance of amine over-alkylation. This guide offers detailed, step-by-step protocols, mechanistic insights, safety precautions, and characterization guidelines intended for researchers and professionals in organic synthesis and drug development.
Introduction & Synthetic Strategy
1-Hexanamine, 6-(4-phenylbutoxy)- is a bifunctional molecule featuring a terminal primary amine and an ether linkage, making it a valuable building block in the synthesis of more complex molecules, including pharmacologically active compounds like Salmeterol derivatives[1]. Its structure, consisting of a lipophilic phenylbutoxy group and a reactive hexanamine chain, allows for diverse chemical modifications.
The synthetic approach detailed herein is a sequential, two-step process designed for clarity and efficiency.
-
Step 1: Williamson Ether Synthesis. This classical method is employed to form the central ether bond. The alkoxide of 4-phenyl-1-butanol is generated using a strong base and subsequently reacts with an excess of 1,6-dibromohexane in a bimolecular nucleophilic substitution (SN2) reaction. The use of a large excess of the dihalide minimizes the formation of the symmetrical diether byproduct.[2]
-
Step 2: Gabriel Synthesis. To convert the terminal alkyl bromide into a primary amine, the Gabriel synthesis is utilized. This method is superior to direct amination with ammonia as it elegantly prevents the formation of secondary and tertiary amine byproducts.[3][4] The process involves the N-alkylation of potassium phthalimide, followed by the liberation of the desired primary amine using hydrazine.[5][6]
The overall synthetic pathway is depicted below.
Caption: Overall two-step synthetic scheme for 1-Hexanamine, 6-(4-phenylbutoxy)-.
Experimental Protocols
Part 1: Synthesis of 1-Bromo-6-(4-phenylbutoxy)hexane (Intermediate)
Principle: The Williamson ether synthesis proceeds via an SN2 mechanism. Sodium hydride (NaH), a strong, non-nucleophilic base, deprotonates the terminal hydroxyl group of 4-phenyl-1-butanol to form a sodium alkoxide. This potent nucleophile then attacks one of the electrophilic carbons of 1,6-dibromohexane, displacing a bromide ion to form the desired ether linkage.[2][7]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Phenyl-1-butanol | 150.22 | 5.00 g | 33.28 |
| Sodium Hydride (60% disp.) | 40.00 | 1.46 g | 36.61 |
| 1,6-Dibromohexane | 243.97 | 40.6 g (24.2 mL) | 166.4 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Saturated NH₄Cl (aq) | - | 50 mL | - |
| Deionized Water | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Protocol:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.46 g, 36.61 mmol, 1.1 eq) under a nitrogen atmosphere.
-
Solvent Addition: Add 50 mL of anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Alkoxide Formation: Dissolve 4-phenyl-1-butanol (5.00 g, 33.28 mmol) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Nucleophilic Substitution: Add 1,6-dibromohexane (40.6 g, 166.4 mmol, 5.0 eq) dissolved in 50 mL of anhydrous THF to the reaction mixture. Heat the mixture to reflux (approx. 66 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of deionized water and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product will contain excess 1,6-dibromohexane. Purify the residue by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient, e.g., 100:0 to 95:5) to yield 1-bromo-6-(4-phenylbutoxy)hexane as a colorless oil.
Part 2: Synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)- (Final Product)
Principle: The Gabriel synthesis provides a controlled method for forming primary amines.[8] The intermediate alkyl halide reacts with the nucleophilic potassium phthalimide to form an N-alkylated phthalimide.[6] This intermediate is stable and prevents further alkylation.[4] The final amine is then liberated by hydrazinolysis, where hydrazine acts as a nucleophile to cleave the imide, releasing the primary amine and forming a stable phthalhydrazide precipitate.[5]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (Example) | Moles (mmol) |
| 1-Bromo-6-(4-phenylbutoxy)hexane | 313.28 | 5.00 g | 15.96 |
| Potassium Phthalimide | 185.22 | 3.25 g | 17.55 |
| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - |
| Hydrazine Monohydrate (~64% N₂H₄) | 50.06 | 2.5 mL | ~50 |
| Ethanol (95%) | - | 60 mL | - |
| Diethyl Ether | - | 100 mL | - |
| 1 M NaOH (aq) | - | 50 mL | - |
| Deionized Water | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Protocol:
-
N-Alkylation: In a 250 mL round-bottom flask, dissolve 1-bromo-6-(4-phenylbutoxy)hexane (5.00 g, 15.96 mmol) and potassium phthalimide (3.25 g, 17.55 mmol, 1.1 eq) in 50 mL of anhydrous DMF.
-
Reaction: Heat the mixture to 90 °C and stir for 6-8 hours. Monitor the reaction for the disappearance of the alkyl bromide starting material by TLC.
-
Isolation of Imide: Cool the reaction mixture to room temperature and pour it into 200 mL of vigorously stirred deionized water. A precipitate of N-(6-(4-phenylbutoxy)hexyl)phthalimide will form. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Hydrazinolysis (Amine Liberation): Transfer the dried N-alkyl phthalimide intermediate to a 250 mL round-bottom flask. Add 60 mL of ethanol and hydrazine monohydrate (2.5 mL, ~3 eq).
-
Reflux: Heat the suspension to reflux for 4 hours. A thick white precipitate of phthalhydrazide will form.
-
Work-up: Cool the mixture to room temperature and add 100 mL of diethyl ether. Filter the phthalhydrazide precipitate and wash it with a small amount of diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with 1 M NaOH (2 x 25 mL), followed by deionized water (50 mL) and brine (50 mL).
-
Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary to yield 1-Hexanamine, 6-(4-phenylbutoxy)- as a clear, colorless oil.[9]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: Clear, colorless oil.[9]
-
Molecular Formula: C₁₆H₂₇NO
-
Molecular Weight: 249.39 g/mol
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include aromatic protons (~7.1-7.3 ppm), benzylic protons (~2.6 ppm, triplet), amine protons (broad singlet, variable shift), and multiple aliphatic protons in the 1.2-3.5 ppm range corresponding to the two alkyl chains and the ether linkage.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals include aromatic carbons (~125-142 ppm) and numerous aliphatic carbons corresponding to the distinct methylene groups in the structure.
-
FT-IR (thin film, cm⁻¹): Expected peaks include N-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), aromatic C=C stretching (~1600, 1495, 1450 cm⁻¹), and a strong C-O-C stretching for the ether linkage (~1100 cm⁻¹).
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 250.22.
Workflow & Logic Diagram
The following diagram outlines the logical progression of the entire synthesis and purification workflow.
Caption: Step-by-step experimental workflow from starting materials to final product.
Safety & Handling
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Hydrazine (N₂H₄): Toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated chemical fume hood. Avoid inhalation and skin contact.
-
Solvents (THF, DMF, Diethyl Ether): Flammable liquids. Ensure all heating is performed using heating mantles or oil baths, with no open flames or spark sources nearby.
-
All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate PPE.
References
-
Wikipedia. Gabriel synthesis. [Link]
-
Wikipedia. Nitrile reduction. [Link]
-
Clark, J. (2023). Reducing Nitriles to Primary Amines. Chemguide. [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
-
Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
Study Mind. Amines - Nitriles (A-Level Chemistry). [Link]
-
OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). [Link]
-
BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]
-
Chemistry Steps. The Gabriel Synthesis of Primary Amines. [Link]
-
University of Massachusetts. The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
Study.com. Starting with any alcohols, phenols or alkyl halides, show how butyl phenyl ether can be prepared by Williamson synthesis. [Link]
-
Cheméo. Chemical Properties of 1-Hexanamine (CAS 111-26-2). [Link]
-
Pharmaffiliates. CAS No : 97664-58-9 | Product Name : 6-(4-Phenylbutoxy)-1-hexanamine. [Link]
-
PubChem. 1-Hexanamine, 6,N-dihydroxy-. [Link]
-
NIST. 1-Hexanamine - NIST WebBook. [Link]
-
US EPA. 1-Hexanamine - Substance Details - SRS. [Link]
- Google Patents. EP1132373B1 - New derivatives of 6-(4-phenylbutoxy)hexylamine and process for producing salmeterol.
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- 1. EP1132373B1 - New derivatives of 6-(4-phenylbutoxy)hexylamine and process for producing salmeterol - Google Patents [patents.google.com]
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- 4. chemistrysteps.com [chemistrysteps.com]
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- 6. orgosolver.com [orgosolver.com]
- 7. Khan Academy [khanacademy.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for the Analytical Detection of 1-Hexanamine, 6-(4-phenylbutoxy)-
For: Researchers, scientists, and drug development professionals
Introduction
1-Hexanamine, 6-(4-phenylbutoxy)- (CAS No. 97664-58-9) is a primary amine containing a phenylbutoxy moiety.[1][2] It is recognized as a potential impurity in the synthesis of Salmeterol, a long-acting β2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.[3][4] The rigorous detection and quantification of such impurities are paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API) and drug product, in line with global regulatory standards such as those set by the International Council for Harmonisation (ICH).[5]
This technical guide provides detailed analytical methodologies for the sensitive and specific detection of 1-Hexanamine, 6-(4-phenylbutoxy)-. We present two robust, validated approaches: a Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for volatile and semi-volatile compound analysis, and a High-Performance Liquid Chromatography (HPLC) method coupled with UV and Mass Spectrometry detectors for non-volatile analysis. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind procedural choices, ensuring accuracy, precision, and robustness.
Chemical and Physical Properties of the Analyte
A thorough understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| CAS Number | 97664-58-9 | [1][2] |
| Molecular Formula | C₁₆H₂₇NO | [1][2] |
| Molecular Weight | 249.4 g/mol | [1][2] |
| Appearance | Clear Colourless Oil | [1] |
| Structure | ||
![]() |
The presence of a primary amine group makes the compound polar and susceptible to interactions with active sites in GC systems, while the long alkyl chain and aromatic ring provide hydrophobicity suitable for reversed-phase HPLC.[1][6]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the high polarity of primary amines can lead to poor peak shapes and low volatility.[1][6] To mitigate these issues, a derivatization step is employed to convert the polar amine into a less polar, more volatile derivative.[1][6]
Rationale for Derivatization
Derivatization with an acylating agent, such as trifluoroacetic anhydride (TFAA), replaces the active hydrogen on the primary amine with a trifluoroacetyl group. This modification increases the compound's volatility and thermal stability while reducing its interaction with the GC column, resulting in improved peak symmetry and sensitivity.[1][6]
Experimental Workflow: GC-MS
Caption: GC-MS workflow for the analysis of 1-Hexanamine, 6-(4-phenylbutoxy)-.
Detailed Protocol: GC-MS
1. Sample Preparation and Derivatization
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask and dissolve in a suitable anhydrous solvent like ethyl acetate.
-
Transfer 100 µL of this solution into a 2 mL autosampler vial.
-
Cap the vial tightly and heat at 65°C for 20 minutes in a heating block.
-
Allow the vial to cool to room temperature before analysis.
2. GC-MS Operating Conditions
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic performance. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of compounds. |
| Inlet Temperature | 280°C | Ensures complete vaporization of the derivatized analyte. |
| Injection Volume | 1 µL (Splitless mode) | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good separation efficiency. |
| Oven Program | 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min | Optimized temperature program for separation of the analyte from other components. |
| MS System | Agilent 5977B MSD or equivalent | Provides high sensitivity and selectivity for detection. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra. |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full scan for identification, SIM for enhanced sensitivity in quantification. |
Method 2: High-Performance Liquid Chromatography (HPLC-UV/MS) Analysis
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For 1-Hexanamine, 6-(4-phenylbutoxy)-, a reversed-phase HPLC method is ideal, leveraging the hydrophobic nature of the molecule for separation.
Rationale for Method Selection
A C18 column provides excellent retention for the non-polar phenylbutoxy and hexyl moieties of the analyte. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent allows for the efficient separation of the analyte from polar and non-polar impurities. UV detection is suitable due to the presence of the aromatic ring, and mass spectrometry provides confirmation of identity and enhanced sensitivity.
Experimental Workflow: HPLC-UV/MS
Caption: HPLC-UV/MS workflow for the analysis of 1-Hexanamine, 6-(4-phenylbutoxy)-.
Detailed Protocol: HPLC-UV/MS
1. Sample Preparation
-
Prepare a diluent of 50:50 (v/v) acetonitrile and water.
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask and dissolve in the diluent to achieve a stock solution of 100 µg/mL.
-
Further dilute this stock solution with the diluent to a working concentration of approximately 1 µg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
2. HPLC Operating Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1290 Infinity II LC or equivalent | High-pressure system for efficient separations. |
| Column | Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent | Provides good peak shape and resolution for basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase to improve peak shape of the amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | Time (min) | %B |
| 0 | 30 | |
| 15 | 95 | |
| 20 | 95 | |
| 20.1 | 30 | |
| 25 | 30 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard injection volume for good sensitivity. |
| UV Detector | Diode Array Detector (DAD) | |
| Wavelength | 220 nm | Wavelength for detecting the aromatic ring. |
| MS Detector | Agilent 6120 Quadrupole LC/MS or equivalent | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for ionizing the primary amine. |
| Acquisition | Full Scan (m/z 100-500) and SIM ([M+H]⁺ = 250.2) | Full scan for identification and SIM for quantification. |
Method Validation
Both the GC-MS and HPLC-UV/MS methods should be validated in accordance with ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[2][3] The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by analyzing blank samples, spiked samples, and placebo formulations.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used to establish the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, and/or different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The GC-MS and HPLC-UV/MS methods detailed in this application note provide robust and reliable approaches for the detection and quantification of 1-Hexanamine, 6-(4-phenylbutoxy)-. The GC-MS method, incorporating a derivatization step, is well-suited for sensitive analysis of this semi-volatile amine. The reversed-phase HPLC method offers a versatile alternative, particularly for its direct analysis without derivatization. Both methods, when properly validated according to ICH guidelines, will ensure the accurate assessment of this potential impurity, contributing to the overall quality and safety of pharmaceutical products.
References
-
Pharmaffiliates. 6-(4-Phenylbutoxy)-1-hexanamine. [Link]
-
IU Indianapolis ScholarWorks. Formation and identification of novel derivatives of primary amine and zwitterionic drugs. [Link]
-
Yicozoo. Phenyl Ether HPLC Columns–Aromatic Selectivity for Complex Separations. [Link]
-
LCGC. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Asian Publication Corporation. A stability indicating RP-HPLC method for simultaneous estimation of twelve related substances of fluticasone propionate and salmeterol xinafoate in metered dose inhalation aerosol. [Link]
-
European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]
-
SynThink. Salmeterol EP Impurities & USP Related Compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 1-Hexanamine, 6-(4-phenylbutoxy)- in Salmeterol
Abstract
This application note describes a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the potential process-related impurity, 1-Hexanamine, 6-(4-phenylbutoxy)-, in Salmeterol drug substance. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine quality control and stability monitoring of Salmeterol.[1][2][3]
Introduction
Salmeterol is a long-acting β2-adrenergic receptor agonist (LABA) widely used in the management of asthma and chronic obstructive pulmonary disease (COPD).[4] The manufacturing process of Salmeterol involves several synthetic steps where the formation of impurities is possible.[5] One such potential impurity is 1-Hexanamine, 6-(4-phenylbutoxy)-, which can arise as an intermediate or a byproduct.[6][7][8] Rigorous control and monitoring of impurities in active pharmaceutical ingredients (APIs) are critical to ensure the safety and efficacy of the final drug product.
This document provides a detailed protocol for a validated HPLC method specifically designed to separate and quantify 1-Hexanamine, 6-(4-phenylbutoxy)- from the Salmeterol API. The method's stability-indicating capability was confirmed through forced degradation studies, demonstrating its specificity in the presence of potential degradation products.[9][10][11][12]
Experimental
Instrumentation
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition and Processing: Chromatographic software for data collection and analysis.
Chemicals and Reagents
-
Salmeterol Xinafoate Reference Standard: USP or EP grade.
-
1-Hexanamine, 6-(4-phenylbutoxy)- Reference Standard: Of known purity.[6][7][8]
-
Acetonitrile: HPLC grade.
-
Methanol: HPLC grade.
-
Orthophosphoric Acid: Analytical reagent grade.
-
Water: HPLC grade or purified water.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% v/v Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 228 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: Optimized HPLC Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 25 | 70 | 30 |
| 30 | 70 | 30 |
Table 2: Gradient Elution Program
Rationale for Method Development:
-
Column Selection: A C18 column was chosen due to its wide applicability in reversed-phase chromatography, providing excellent retention and separation for a broad range of non-polar to moderately polar compounds like Salmeterol and its impurities.
-
Mobile Phase: A gradient elution with an acidic aqueous phase and an organic modifier (acetonitrile) was selected to ensure the effective separation of the more polar impurity from the less polar API. The acidic pH helps to protonate the amine functional groups, leading to sharper peaks and improved retention.
-
Detection Wavelength: The wavelength of 228 nm was selected based on the UV absorption maxima of both Salmeterol and the impurity, allowing for sensitive detection of both compounds.[13]
Protocols
Standard Solution Preparation
-
Impurity Stock Solution (A): Accurately weigh about 10 mg of 1-Hexanamine, 6-(4-phenylbutoxy)- reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Salmeterol Stock Solution (B): Accurately weigh about 25 mg of Salmeterol Xinafoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (for Linearity and Accuracy): Prepare a series of solutions by diluting the Impurity Stock Solution (A) with a diluent (e.g., 50:50 Methanol:Water) to achieve concentrations ranging from the Limit of Quantification (LOQ) to 150% of the target impurity level.
-
System Suitability Solution: Mix appropriate volumes of Salmeterol Stock Solution (B) and Impurity Stock Solution (A) and dilute with the diluent to obtain a solution containing approximately 0.5 mg/mL of Salmeterol Xinafoate and the target concentration of the impurity (e.g., 0.1% of the Salmeterol concentration).
Sample Preparation
-
Accurately weigh about 25 mg of the Salmeterol drug substance into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3][14][15]
Specificity (Forced Degradation)
Forced degradation studies were performed on the Salmeterol drug substance to demonstrate the stability-indicating nature of the method. The drug substance was subjected to acidic, alkaline, oxidative, and thermal stress conditions.
-
Acid Hydrolysis: 1 mL of Salmeterol stock solution was mixed with 1 mL of 1N HCl and heated at 80°C for 2 hours. The solution was then neutralized with 1N NaOH.
-
Base Hydrolysis: 1 mL of Salmeterol stock solution was mixed with 1 mL of 0.1N NaOH and heated at 80°C for 1 hour. The solution was then neutralized with 0.1N HCl.
-
Oxidative Degradation: 1 mL of Salmeterol stock solution was mixed with 1 mL of 6% H2O2 and kept at room temperature for 4 hours.
-
Thermal Degradation: Salmeterol drug substance was kept in a hot air oven at 105°C for 24 hours. A sample was then prepared as per the sample preparation protocol.
The chromatograms from the stressed samples were evaluated for any co-eluting peaks with the impurity of interest. The peak purity of the Salmeterol and the impurity peak was assessed using a PDA detector.
Validation Results Summary
The quantitative data from the method validation is summarized in the following tables.
| Parameter | Result |
| Linearity Range (µg/mL) | 0.1 - 2.5 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | |
| - Repeatability | < 2.0% |
| - Intermediate Precision | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Specificity | No interference from placebo or degradation products |
Table 3: Summary of Method Validation Results
Workflow Diagrams
Figure 1: General workflow for the HPLC analysis of 1-Hexanamine, 6-(4-phenylbutoxy)- in Salmeterol.
Figure 2: Workflow for the validation of the analytical method.
Conclusion
The developed RP-HPLC method is demonstrated to be simple, specific, accurate, and precise for the quantification of 1-Hexanamine, 6-(4-phenylbutoxy)- in Salmeterol drug substance. The validation results confirm that the method is suitable for its intended purpose in a quality control environment. The stability-indicating nature of the method ensures that the quantification of the impurity is not affected by the presence of degradation products, making it a reliable tool for monitoring the quality and stability of Salmeterol.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Salmeterol EP Impurities & USP Related Compounds. SynThink. [Link]
-
Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurity. Der Pharma Chemica. [Link]
-
A New Validated Stability indicating RP-HPLC Method for Simultaneous Quantification of Impurities of Fluticasone Propionate and Salmeterol Xenafoate in Metered Dose Inhalation Aerosol. Asian Journal of Chemistry. [Link]
-
Development and validation of stability indicating hplc method for estimation of salmeterol xinafoate. International Journal of Pharmaceutical Sciences and Research. [Link]
- Processes for the preparation of salmeterol and its salts.
-
Salmeterol-impurities. Pharmaffiliates. [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Salmeterol Xinafoate. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
-
Salmeterol Impurities. SynZeal. [Link]
-
6-(4-Phenylbutoxy)-1-hexanamine. Pharmaffiliates. [Link]
-
Chemical Properties of 1-Hexanamine (CAS 111-26-2). Cheméo. [Link]
-
Determination of Salmeterol Xinafoate and its Degradation Products According to ICH Guidelines with use of UPLC Technique. ResearchGate. [Link]
-
1-Hexanamine, 6,N-dihydroxy-. PubChem. [Link]
-
Forced Degradation – A Review. Journal of Pharmaceutical Sciences and Research. [Link]
-
Salmeterol Impurity 4. SynZeal. [Link]
-
1-Hexanamine - Substance Details. US EPA. [Link]
-
Salmeterol-impurities. Pharmaffiliates. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. CA2838520A1 - Processes for the preparation of salmeterol and its salts - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. asianpubs.org [asianpubs.org]
- 10. ijpsr.com [ijpsr.com]
- 11. ajpamc.com [ajpamc.com]
- 12. biomedres.us [biomedres.us]
- 13. researchgate.net [researchgate.net]
- 14. ICH Official web site : ICH [ich.org]
- 15. starodub.nl [starodub.nl]
Application Note: Quantitative Analysis of 1-Hexanamine, 6-(4-phenylbutoxy)- in Pharmaceutical Matrices using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive guide for the quantitative analysis of 1-Hexanamine, 6-(4-phenylbutoxy)-, a potential pharmaceutical impurity or intermediate, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility of this long-chain amine, a robust derivatization strategy is essential for achieving optimal chromatographic performance and sensitivity. This document provides detailed, step-by-step protocols for sample preparation, derivatization using Trifluoroacetic Anhydride (TFAA), and subsequent GC-MS analysis. Furthermore, it outlines the principles of method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the generation of accurate, reliable, and reproducible data for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Long-Chain Amines
1-Hexanamine, 6-(4-phenylbutoxy)- (CAS No. 97664-58-9) is a chemical entity with a molecular formula of C₁₆H₂₇NO and a molecular weight of 249.4 g/mol .[1][2] Its structure, featuring a primary amine and a long alkyl-aryl ether chain, makes it a compound of interest in pharmaceutical development, potentially as an intermediate or an impurity in active pharmaceutical ingredients (APIs). The determination of such amines is of great importance to the chemical and pharmaceutical industry.[3] However, the analysis of long-chain amines like 1-Hexanamine, 6-(4-phenylbutoxy)- by GC presents a significant challenge. The primary amine group introduces high polarity, leading to poor peak shapes, tailing, and potential adsorption to active sites within the GC system.[4][5]
To overcome these analytical hurdles, derivatization is a crucial sample preparation step. This chemical modification process converts polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby significantly improving their chromatographic behavior and detectability.[4][6] This application note focuses on an acylation approach using Trifluoroacetic Anhydride (TFAA) to derivatize the primary amine group of the target analyte, rendering it amenable to GC-MS analysis.
Principle of the Method: Derivatization and GC-MS Detection
The overall analytical workflow is a multi-step process designed to ensure the accurate and precise quantification of 1-Hexanamine, 6-(4-phenylbutoxy)-. The core of this method lies in the derivatization of the analyte followed by separation and detection using a gas chromatograph coupled with a mass spectrometer.
Derivatization with Trifluoroacetic Anhydride (TFAA)
Acylation with TFAA is a robust and widely used technique for the derivatization of primary and secondary amines.[7] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the TFAA molecule. This results in the formation of a stable, less polar, and more volatile N-trifluoroacetyl amide derivative. The reaction is typically rapid and can be driven to completion with gentle heating. The resulting derivative exhibits improved thermal stability and chromatographic properties.[8]
The reaction proceeds as follows:
R-NH₂ + (CF₃CO)₂O → R-NH-COCF₃ + CF₃COOH
Where R represents the 6-(4-phenylbutoxy)hexyl group.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing complex mixtures of volatile compounds.[7][9] The derivatized analyte is introduced into the GC, where it is vaporized and separated from other components in the sample matrix based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The high sensitivity and specificity of MS allow for confident identification and quantification of the target analyte, even at low concentrations.[10][11]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the analysis of 1-Hexanamine, 6-(4-phenylbutoxy)-.
Materials and Reagents
-
1-Hexanamine, 6-(4-phenylbutoxy)- reference standard
-
Trifluoroacetic Anhydride (TFAA), derivatization grade
-
Anhydrous Ethyl Acetate or Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
Nitrogen gas, high purity
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system with a suitable capillary column
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 1-Hexanamine, 6-(4-phenylbutoxy)- reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 1-100 µg/mL).
Sample Preparation: The preparation of the sample will depend on the matrix. For drug substances, dissolve a known amount of the sample in methanol to achieve a concentration within the calibration range. For drug products, an extraction step may be necessary. A generic liquid-liquid extraction is described below and should be optimized for the specific matrix.
-
Accurately weigh a portion of the homogenized drug product and transfer to a suitable container.
-
Add a known volume of an appropriate extraction solvent (e.g., a mixture of aqueous buffer and an organic solvent like ethyl acetate).
-
Vortex or sonicate to ensure complete extraction of the analyte.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in a known volume of methanol.
Derivatization Protocol
The following protocol is a general guideline and may require optimization for specific sample matrices and concentrations.[4][7]
-
Transfer 100 µL of the standard or prepared sample solution into a 2 mL reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the absence of water and alcohols which can react with the derivatizing agent.
-
Add 200 µL of anhydrous ethyl acetate (or another suitable aprotic solvent) to the dried residue.
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Tightly cap the vial and vortex briefly.
-
Heat the vial at 60-70°C for 20 minutes in a heating block or oven.[4]
-
Allow the vial to cool to room temperature.
-
(Optional but recommended) Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the derivatized residue in a known volume (e.g., 100-200 µL) of ethyl acetate for GC-MS analysis.
Sources
- 1. Acetamide, N-hexyl- [webbook.nist.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography/mass spectrometry of bacterial amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemalys.se [chemalys.se]
- 7. agsanalitica.com [agsanalitica.com]
- 8. NIST/EPA/NIH Mass Spectral Library and Search Software [cse.unl.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Fragmentation Study of Six C21 Steroidal Aglycones by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilization of 1-Hexanamine, 6-(4-phenylbutoxy)- as a Pharmaceutical Reference Standard
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the proper use of 1-Hexanamine, 6-(4-phenylbutoxy)- as a pharmaceutical reference standard. The primary application detailed is its use in the identification and quantification of impurities during the quality control (QC) testing of Salmeterol, a long-acting β2-adrenergic receptor agonist.[1][2] This note outlines its physicochemical properties, safe handling procedures, and provides detailed, field-proven protocols for its analysis via High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The Role of a Synthesis Intermediate as a Critical Reference Standard
In pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of drug substances and products. 1-Hexanamine, 6-(4-phenylbutoxy)- is a key chemical intermediate in the synthesis of Salmeterol.[2][3] As such, it is also a potential process-related impurity that must be monitored and controlled in the final API. Its availability as a high-purity reference standard is therefore essential for the development, validation, and execution of analytical methods designed to ensure Salmeterol meets its stringent regulatory specifications.[1]
This guide provides the necessary framework for integrating this standard into a robust analytical workflow.
Physicochemical Characteristics
A thorough understanding of the reference standard's properties is the foundation of its correct application. The identity and purity of each new lot of the standard should be confirmed against its Certificate of Analysis (CoA) upon receipt.
| Property | Value | Source(s) |
| Chemical Name | 6-(4-Phenylbutoxy)-1-hexanamine | [4] |
| Synonym(s) | 6-(4-Phenylbutoxy)hexan-1-amine | [1] |
| CAS Number | 97664-58-9 | [1][4] |
| Molecular Formula | C₁₆H₂₇NO | [1][4] |
| Molecular Weight | 249.4 g/mol | [1] |
| Appearance | Clear, Colourless Oil | [4] |
| Recommended Storage | 2-8°C (Refrigerator) | [4] |
Core Applications in Pharmaceutical Quality Control
The use of 1-Hexanamine, 6-(4-phenylbutoxy)- as a reference standard is critical in the following analytical activities:
-
Impurity Profiling: Identifying and quantifying its presence in batches of Salmeterol API or formulated drug products.
-
Analytical Method Validation: Establishing key validation parameters such as specificity, linearity, range, accuracy, precision, and limit of detection (LOD) / limit of quantification (LOQ) for the analytical method intended to monitor this specific impurity.
-
System Suitability Testing: Performing routine checks to ensure the analytical system (e.g., the HPLC system) is performing as expected before running a sequence of samples.
Protocol 1: Quantification by HPLC-UV for Impurity Profiling
This protocol describes a standard reversed-phase HPLC method for the quantification of 1-Hexanamine, 6-(4-phenylbutoxy)- in a Salmeterol drug substance.
Expertise & Causality: Why These Conditions?
The primary amine functional group in 1-Hexanamine, 6-(4-phenylbutoxy)- can cause poor peak shape (tailing) on standard silica-based C18 columns due to interaction with residual silanol groups. To mitigate this, an acidic modifier like trifluoroacetic acid (TFA) is added to the mobile phase. The TFA protonates the silanols, minimizing the secondary interactions, and also protonates the analyte, ensuring consistent ionization and sharp, symmetrical peaks. A gradient elution is employed to separate the more polar Salmeterol API from the less polar, more retained 1-Hexanamine, 6-(4-phenylbutoxy)- impurity within an efficient timeframe.
Experimental Workflow: HPLC Quantification
Caption: Workflow for impurity quantification using HPLC-UV.
Step-by-Step Methodology
-
Reagent & Solution Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Standard Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of 1-Hexanamine, 6-(4-phenylbutoxy)- reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standards: Perform serial dilutions from the Stock Standard to prepare a set of calibration standards. A typical range for an impurity might be 0.05, 0.1, 0.5, 1.0, and 2.5 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the Salmeterol API into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a final concentration of 1000 µg/mL (1.0 mg/mL).
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Instrument | HPLC System with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Column Temperature | 35°C |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in ACN |
| Gradient | Time 0: 30% B; Time 20: 80% B; Time 22: 80% B; Time 23: 30% B; Time 30: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
-
System Suitability Test (SST):
-
Inject the 1.0 µg/mL working standard six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area ≤ 5.0%.
-
Tailing Factor ≤ 2.0.
-
Theoretical Plates > 2000.
-
-
-
Analysis and Calculation:
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of 1-Hexanamine, 6-(4-phenylbutoxy)- in the Salmeterol sample using the linear regression equation from the calibration curve.
-
Calculate the impurity percentage using the following formula: % Impurity = (Concentration of Impurity in µg/mL / Concentration of Sample in µg/mL) * 100%
-
Protocol 2: Identification by LC-MS
This protocol is designed for the unambiguous confirmation of the impurity's identity, especially if a peak is observed at the expected retention time in the HPLC-UV analysis.
Expertise & Causality: Why These Conditions?
Mass spectrometry requires volatile mobile phase modifiers. Non-volatile buffers like phosphate and ion-pairing agents like TFA can suppress ionization and contaminate the MS source. Therefore, TFA is replaced with formic acid, which is volatile and provides the necessary protons for efficient positive-mode electrospray ionization (ESI+). The primary amine on 1-Hexanamine, 6-(4-phenylbutoxy)- readily accepts a proton, making it highly suitable for detection in ESI+ mode as the protonated molecule [M+H]⁺.
Experimental Workflow: LC-MS Identification
Caption: Workflow for impurity identification using LC-MS.
Step-by-Step Methodology
-
Reagent & Solution Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in LC-MS grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in LC-MS grade acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Prepare a standard solution of 1-Hexanamine, 6-(4-phenylbutoxy)- at ~1 µg/mL and a sample solution of Salmeterol at ~1 mg/mL.
-
-
LC-MS Conditions:
| Parameter | Recommended Condition |
| LC System | UHPLC or HPLC coupled to a Mass Spectrometer |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| LC Gradient | Adapt from HPLC method, adjusting for shorter column/faster flow if UHPLC |
| Flow Rate | 0.4 mL/min |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Expected Ion | [M+H]⁺ |
| Expected m/z | 250.2 (Calculated for C₁₆H₂₈NO⁺) |
| Scan Range | m/z 100 - 500 |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120 °C |
-
Analysis:
-
Inject the reference standard solution to determine its retention time (RT) and confirm its mass spectrum.
-
Inject the Salmeterol sample solution.
-
Extract the ion chromatogram for m/z 250.2 from the sample data.
-
Confirmation Criteria: A peak is confirmed as 1-Hexanamine, 6-(4-phenylbutoxy)- if:
-
It appears at the same RT as the reference standard (within an acceptable tolerance, e.g., ±0.1 min).
-
Its mass spectrum shows a base peak or significant ion at m/z 250.2.
-
-
Safe Handling, Storage, and Stability
Safety Precautions
While a specific Safety Data Sheet (SDS) for 1-Hexanamine, 6-(4-phenylbutoxy)- must be consulted, compounds containing alkylamine functionalities warrant careful handling.[5]
-
Engineering Controls: Handle in a well-ventilated laboratory or under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[5]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]
-
Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[5]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water.[7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[7]
-
Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention in all cases of significant exposure.[7]
-
Storage and Stability
-
Storage: Store the reference standard in its original, tightly sealed container in a refrigerator at 2-8°C, as recommended by suppliers.[4]
-
Solution Stability: The stability of stock and working solutions should be determined as part of method validation. It is recommended to prepare fresh working solutions daily unless stability data demonstrates otherwise.
-
Long-Term Stability: The expiration date provided by the manufacturer should be strictly observed. If the standard is to be used beyond this date, it must be re-qualified to confirm its purity and identity have not changed.
Conclusion
1-Hexanamine, 6-(4-phenylbutoxy)- is an indispensable reference standard for ensuring the quality and safety of Salmeterol pharmaceuticals. Its correct use in validated analytical methods, such as the HPLC and LC-MS protocols detailed herein, allows for the precise control of this potential process impurity. Adherence to proper handling, storage, and analytical best practices is essential for generating reliable and accurate data, ultimately safeguarding patient health.
References
-
Pharmaffiliates. 6-(4-Phenylbutoxy)-1-hexanamine | CAS No: 97664-58-9. [Link]
-
FinoCure Laboratories. N-benzyl-6-(4-phenylbutoxy) Hexan-1-Amine | CAS 97664-55-6. [Link]
- Google Patents.
Sources
- 1. 6-(4-phenylbutoxy)hexan-1-amine - SRIRAMCHEM [sriramchem.com]
- 2. EP2641893A1 - Process for the preparation of salmeterol and its salts - Google Patents [patents.google.com]
- 3. finocurelaboratories.com [finocurelaboratories.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
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- 7. archpdfs.lps.org [archpdfs.lps.org]
Application Notes and Protocols for the Isolation of 1-Hexanamine, 6-(4-phenylbutoxy)-
Introduction
In the realm of pharmaceutical development and manufacturing, the identification, characterization, and control of impurities are of paramount importance to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). 1-Hexanamine, 6-(4-phenylbutoxy)- is a known process-related impurity and potential degradation product associated with the long-acting β2 adrenergic receptor agonist, Salmeterol.[1][2][3][4] Its effective isolation is a critical prerequisite for use as a reference standard in analytical method development, validation, and routine quality control of Salmeterol-containing drug products.
This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the strategic isolation of 1-Hexanamine, 6-(4-phenylbutoxy)-. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each step, ensuring both technical accuracy and practical applicability.
Understanding the Target Impurity: Chemical Context
1-Hexanamine, 6-(4-phenylbutoxy)- possesses a dual chemical nature that presents unique challenges and opportunities for its separation. Its structure comprises a primary aliphatic amine, which imparts basicity and potential for strong interaction with acidic surfaces (like silica gel), and a long lipophilic chain with a phenylbutoxy group, which contributes to its retention in reversed-phase chromatography.
| Property | Value | Source |
| CAS Number | 97664-58-9 | [3][4] |
| Molecular Formula | C16H27NO | [3][4] |
| Molecular Weight | 249.39 g/mol | |
| Appearance | Clear Colourless Oil | [3] |
| Category | Pharmaceutical impurity, intermediate, fine chemical | [3] |
The basicity of the primary amine group is a key consideration. In acidic conditions, it will be protonated, increasing its polarity and water solubility. Conversely, at a higher pH, it will be in its free base form, making it more amenable to extraction into organic solvents and enhancing its retention on reversed-phase columns.[5][6]
Strategic Approach to Isolation
Our strategy for isolating 1-Hexanamine, 6-(4-phenylbutoxy)- is a multi-step process that begins with the controlled generation of the impurity from the API, followed by a systematic purification workflow. This approach ensures a sufficient quantity of the impurity is available for isolation and subsequent characterization.
Caption: High-level workflow for the isolation of 1-Hexanamine, 6-(4-phenylbutoxy)-.
Part 1: Impurity Generation via Forced Degradation
To obtain a sufficient quantity of the target impurity for isolation, a forced degradation study on the Salmeterol API is the most effective starting point.[7][8][9] Forced degradation, or stress testing, deliberately degrades the API under conditions more severe than accelerated stability studies to generate degradation products.[9][10]
Protocol 1: Acidic Hydrolysis for Impurity Generation
The rationale for choosing acidic hydrolysis is that the ether linkage in the Salmeterol side chain and the benzylic alcohol are susceptible to acid-catalyzed degradation, which can lead to the formation of various impurities, including the target amine. Salmeterol has been shown to be sensitive to acidic conditions.[11]
Materials:
-
Salmeterol Xinafoate API
-
1N Hydrochloric Acid (HCl)
-
Methanol (HPLC Grade)
-
Sodium Bicarbonate (Saturated Solution)
-
Dichloromethane (DCM)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve 1 gram of Salmeterol Xinafoate in 50 mL of methanol in a 250 mL round-bottom flask.
-
Add 50 mL of 1N HCl to the solution.
-
Heat the mixture to 60-70°C and stir for 24 hours under reflux.[7] The progress of the degradation can be monitored by analytical HPLC.
-
After cooling to room temperature, carefully neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 8-9.
-
Transfer the neutralized solution to a separatory funnel and extract the aqueous phase three times with 50 mL portions of dichloromethane.
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude degradation mixture.
Part 2: Purification and Isolation Cascade
The crude mixture obtained from forced degradation contains unreacted Salmeterol, the target impurity, and other degradation products. A multi-step purification process is necessary to isolate 1-Hexanamine, 6-(4-phenylbutoxy)- with high purity.
Protocol 2: Preparative Flash Chromatography (Enrichment Step)
The first step in purification is a rapid separation using flash chromatography to remove the bulk of the more polar and less polar impurities, thereby enriching the fraction containing the target compound. Given the basic nature of the target amine, an amine-functionalized silica gel or the addition of a basic modifier to the mobile phase is recommended to prevent peak tailing and irreversible adsorption on standard silica gel.[5]
Instrumentation and Consumables:
-
Flash Chromatography System
-
Amine-functionalized silica gel column (or standard silica with a mobile phase modifier)
-
Mobile Phase A: Dichloromethane (DCM)
-
Mobile Phase B: Methanol
-
Mobile Phase Modifier (if using standard silica): 0.5% Triethylamine (TEA) in the mobile phase
Procedure:
-
Dissolve the crude degradation mixture in a minimal amount of DCM.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 100% DCM).
-
Load the sample onto the column.
-
Elute the compounds using a gradient of methanol in DCM (e.g., 0-10% Methanol over 30 minutes).
-
Collect fractions and analyze by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the target impurity.
-
Pool the enriched fractions and concentrate under reduced pressure.
Sources
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- 2. pharmaffiliates.com [pharmaffiliates.com]
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- 4. 6-(4-phenylbutoxy)hexan-1-amine - SRIRAMCHEM [sriramchem.com]
- 5. biotage.com [biotage.com]
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- 11. asianpubs.org [asianpubs.org]
Application Notes & Protocols: The Utility of 1-Hexanamine, 6-(4-phenylbutoxy)- in Pharmaceutical Development
Prepared by: Gemini, Senior Application Scientist
Introduction: A Scaffold of Opportunity
1-Hexanamine, 6-(4-phenylbutoxy)- (CAS No: 97664-58-9), a seemingly unassuming aliphatic amine, represents a pivotal molecular scaffold in the landscape of modern drug discovery and pharmaceutical synthesis.[1][2] While not an active pharmaceutical ingredient (API) in its own right, its unique structural motif, featuring a flexible hexylamine chain coupled with a phenylbutoxy tail, has proven to be a versatile building block. This guide delves into the established and emerging applications of this compound, providing both high-level strategic insights and detailed, actionable protocols for researchers in the field. Its primary significance lies in two distinct but related areas: as a crucial intermediate in the synthesis of a blockbuster respiratory medication and as a foundational structure for the rational design of novel therapeutics targeting complex neuropsychiatric disorders.
Part 1: Established Application as a Key Intermediate in Salmeterol Synthesis
The most prominent and industrially significant application of 1-Hexanamine, 6-(4-phenylbutoxy)- is its role as a key intermediate in the synthesis of Salmeterol.[3][4][5] Salmeterol is a long-acting β2 adrenergic receptor agonist widely prescribed for the management of asthma and chronic obstructive pulmonary disease (COPD).[6][7] The lipophilic 6-(4-phenylbutoxy)hexyl side chain of Salmeterol is directly derived from this precursor and is critical to its mechanism of action, allowing the drug to anchor at the active site of the β2 adrenergic receptor, leading to its extended duration of bronchodilation.
Synthetic Workflow Overview
The synthesis of Salmeterol from 1-Hexanamine, 6-(4-phenylbutoxy)- generally involves the coupling of the amine with a suitable salicylaldehyde derivative, followed by reduction of the resulting imine and any necessary deprotection steps. The patents outline various specific routes, but the core transformation remains the formation of a new carbon-nitrogen bond to append the amine to the pharmacophore head group.[3][4]
Caption: High-level workflow for Salmeterol synthesis.
Part 2: A Scaffold for Novel Drug Discovery — The XOB Case Study
The structural features that make 1-Hexanamine, 6-(4-phenylbutoxy)- valuable for Salmeterol also make it an attractive starting point for creating new chemical entities. The phenylbutoxy tail offers a lipophilic anchor, while the primary amine provides a reactive handle for derivatization.
A compelling example of its application in discovery is the development of N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine (XOB) .[8] Researchers designed XOB as a novel therapeutic agent for bipolar disorder by targeting two key pathways implicated in the disease: serotonin 2A (5-HT2A) receptors and voltage-gated sodium channels (VGSCs).[8][9] This polypharmacology approach, creating a single molecule to hit two distinct targets, is a modern strategy to potentially improve treatment efficacy and patient compliance over combination therapies.[8]
Mechanism of Action & Therapeutic Rationale
The design of XOB was inspired by the need for a single therapeutic to mimic the synergistic effects of atypical antipsychotics (which often antagonize 5-HT2A receptors) and mood stabilizers (many of which block VGSCs).[8][9]
-
5-HT2A Receptor Antagonism : The 1-Hexanamine, 6-(4-phenylbutoxy)- moiety was appended to a known serotonergic pharmacophore (a derivative of 2C-B). The resulting compound, XOB, was found to be a potent antagonist of 5-HT2A receptor signaling. 5-HT2A receptors are Gq-protein coupled receptors; their activation leads to an increase in intracellular calcium. XOB effectively blocks this calcium flux.[8]
-
Voltage-Gated Sodium Channel (VGSC) Inhibition : During preclinical evaluation, XOB was serendipitously discovered to have a local anesthetic effect, prompting investigation into its action on VGSCs.[8] Subsequent electrophysiological studies confirmed that XOB inhibits sodium currents, thereby reducing neuronal excitability. This action is similar to established mood stabilizers like lamotrigine and carbamazepine.[8][9]
Caption: Dual inhibitory mechanism of the derivative XOB.
Quantitative Data Summary
The biological activity of XOB demonstrates its dual-target engagement profile.
| Assay Type | Target | Metric | Value | Reference |
| Calcium Flux Assay | 5-HT2A Receptor | IC50 | Low micromolar | [8] |
| Patch-Clamp Electrophysiology | VGSC (Nav1.1) | IC50 | ~10 µM | [8] |
| Neuronal Firing Assay | Pyramidal Neurons | Effect | Reduced action potential firing | [8][9] |
Part 3: Experimental Protocols
The following protocols provide a framework for researchers wishing to utilize 1-Hexanamine, 6-(4-phenylbutoxy)- in similar discovery projects.
Protocol 1: Synthesis of a Novel Derivative (Based on XOB)
This protocol outlines a general reductive amination approach to couple 1-Hexanamine, 6-(4-phenylbutoxy)- with a phenylalkyl bromide, a common synthetic route for generating analogues.
Materials:
-
1-Hexanamine, 6-(4-phenylbutoxy)-
-
Target Phenylalkyl Bromide (e.g., (4-((6-bromohexyl)oxy)butyl)benzene for XOB synthesis)
-
Acetonitrile (ACN), anhydrous
-
Triethylamine (TEA)
-
Potassium Iodide (KI), catalytic amount
-
Standard laboratory glassware, magnetic stirrer, heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the target phenylalkyl bromide (1.0 eq) in anhydrous ACN.
-
Add 1-Hexanamine, 6-(4-phenylbutoxy)- (1.1 eq) to the solution.
-
Add TEA (1.5 eq) to act as a base to scavenge the HBr byproduct.
-
Add a catalytic amount of KI to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate with increasing polarity) to yield the final N-substituted derivative.
-
Confirm the structure of the purified compound using NMR and Mass Spectrometry.
Protocol 2: 5-HT2A Receptor Antagonism Calcium Flux Assay
This cell-based assay measures the ability of a test compound to inhibit the increase in intracellular calcium triggered by a 5-HT2A receptor agonist.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Serotonin (5-HT) as the agonist.
-
Test compound (e.g., XOB) dissolved in DMSO.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability.
Procedure:
-
Cell Plating: Seed the 5-HT2A-expressing HEK293 cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: The next day, remove the culture medium and load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM in assay buffer) for 1 hour at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Incubation: Add varying concentrations of the test compound (prepared in assay buffer from a DMSO stock) to the wells. Include wells with vehicle (DMSO) only as a control. Incubate for 15-30 minutes at room temperature.
-
Assay Measurement: Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject a solution of 5-HT at a concentration known to produce a robust response (e.g., EC80) into all wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.
-
Data Analysis: Calculate the change in fluorescence (peak - baseline) for each well. Normalize the data to the vehicle control (100% response) and a no-agonist control (0% response). Plot the normalized response against the log of the test compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Safety and Handling of 1-Hexanamine, 6-(4-phenylbutoxy)-
As a primary amine, this compound requires careful handling to avoid irritation and exposure.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][11]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[10]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Avoid direct contact with skin and eyes.[12]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]
-
Conclusion
1-Hexanamine, 6-(4-phenylbutoxy)- serves as a prime example of a non-pharmacologically active intermediate that is nonetheless indispensable to drug discovery and development. Its established role in the large-scale synthesis of Salmeterol highlights its commercial and therapeutic importance. Furthermore, the innovative use of its scaffold to create XOB, a dual-target modulator for potential psychiatric applications, underscores its value as a starting point for rational drug design. The protocols and data presented here provide a comprehensive guide for researchers looking to leverage the unique chemical properties of this versatile molecule in their own discovery programs.
References
- EP1132373B1 - New derivatives of 6-(4-phenylbutoxy)hexylamine and process for producing salmeterol - Google Patents. (n.d.). Google Patents.
-
PHARMACEUTICAL APPENDIX TO THE TARIFF SCHEDULE. (n.d.). USITC. Retrieved January 14, 2026, from [Link]
- US6388134B1 - Derivatives of 6-(4-phenylbutoxy)hexylamine and process for producing Salmeterol - Google Patents. (n.d.). Google Patents.
- OA11660A - New derivatives of 6-(4-phenylbutoxy)hexylamine and process for producing salmeterol. - Google Patents. (n.d.). Google Patents.
- NO20011197L - New 6- (4-phenylbutoxy) hexylamine derivatives and process for the preparation of salmeterol - Google Patents. (n.d.). Google Patents.
-
N-(4-Bromo-2,5-Dimethoxyphenethyl)-6-(4-Phenylbutoxy)Hexan-1-Amine (XOB): A Novel Phenylalkylamine Antagonist of Serotonin 2A Receptors and Voltage-Gated Sodium Channels. (2024). Molecular Pharmacology. Retrieved January 14, 2026, from [Link]
-
CAS No : 97664-58-9 | Product Name : 6-(4-Phenylbutoxy)-1-hexanamine | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]
-
N-(4-Bromo-2,5-Dimethoxyphenethyl)-6-(4-Phenylbutoxy)Hexan-1-Amine (XOB): A Novel Phenylalkylamine Antagonist of Serotonin 2A Receptors and Voltage-Gated Sodium Channels. (2024). Molecular Pharmacology. Retrieved January 14, 2026, from [Link]
-
Safety Data Sheet 1,6-Hexanediamine DANGER. (n.d.). Carolina Biological Supply Company. Retrieved January 14, 2026, from [Link]
-
Use of 4-hydroxy-alpha 1-[[[6-\4-phenylbutoxy\hexyl]amino]methyl] - European Publication Server web service. (n.d.). European Patent Office. Retrieved January 14, 2026, from [Link]
-
(+-)-4-Hydroxy-alpha'-(((6-(4-phenylbutoxy)hexyl)amino)methyl) - PharmaCompass.com. (n.d.). PharmaCompass. Retrieved January 14, 2026, from [Link]
-
Synthesis and Biological Activities Assessment of 4‐, 6‐, and 9‐Phenylphenalenone Derivatives. (2023). Chemistry & Biodiversity. Retrieved January 14, 2026, from [Link]
-
Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. (2011). Molecules. Retrieved January 14, 2026, from [Link]
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Hexylamine | C6H15N | CID 8102 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Publications - Center for Drug Discovery. (n.d.). Center for Drug Discovery, Washington University in St. Louis. Retrieved January 14, 2026, from [Link]
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Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296). (1978). Chemotherapy. Retrieved January 14, 2026, from [Link]
-
Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. (1997). Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
-
(r)-Salmeterol | C25H37NO4 | CID 6604001 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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- 4. US6388134B1 - Derivatives of 6-(4-phenylbutoxy)hexylamine and process for producing Salmeterol - Google Patents [patents.google.com]
- 5. OA11660A - New derivatives of 6-(4-phenylbutoxy)hexylamine and process for producing salmeterol. - Google Patents [patents.google.com]
- 6. (+-)-4-Hydroxy-alpha'-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-m-xylene-alpha,alpha'-diol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. (r)-Salmeterol | C25H37NO4 | CID 6604001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-(4-Bromo-2,5-Dimethoxyphenethyl)-6-(4-Phenylbutoxy)Hexan-1-Amine (XOB): A Novel Phenylalkylamine Antagonist of Serotonin 2A Receptors and Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(4-Bromo-2,5-Dimethoxyphenethyl)-6-(4-Phenylbutoxy)Hexan-1-Amine (XOB): A Novel Phenylalkylamine Antagonist of Serotonin 2A Receptors and Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Versatile Building Block: 1-Hexanamine, 6-(4-phenylbutoxy)- in the Design of Novel Ligands
Introduction: Unlocking New Therapeutic Possibilities
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutic agents. 1-Hexanamine, 6-(4-phenylbutoxy)- has emerged as a particularly valuable scaffold, offering a unique combination of a flexible aliphatic spacer, a terminal primary amine for diverse functionalization, and a lipophilic 4-phenylbutoxy tail. This combination of features allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of 1-Hexanamine, 6-(4-phenylbutoxy)- as a key starting material for the synthesis of innovative ligands, with a focus on practical applications and detailed synthetic protocols.
The core value of this building block lies in its bifunctional nature. The primary amine serves as a versatile handle for the introduction of various pharmacophores through well-established chemical transformations. Simultaneously, the 6-(4-phenylbutoxy) tail plays a crucial role in modulating the lipophilicity of the final molecule, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This inherent duality makes it an attractive starting point for medicinal chemists aiming to develop new drugs targeting a range of biological targets, most notably G-protein coupled receptors (GPCRs).
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-Hexanamine, 6-(4-phenylbutoxy)- is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 97664-58-9 | |
| Molecular Formula | C₁₆H₂₇NO | |
| Molecular Weight | 249.4 g/mol | |
| Appearance | Clear Colourless Oil | |
| Synonyms | 6-(4-phenylbutoxy)hexan-1-amine |
The Role of the 6-(4-Phenylbutoxy)- Tail in Ligand Design
The extended lipophilic tail of 1-Hexanamine, 6-(4-phenylbutoxy)- is a key contributor to its utility in drug design, particularly for targeting membrane-bound proteins like GPCRs. This moiety is notably present in the long-acting β₂-adrenergic receptor agonist, Salmeterol.[1][2] The 4-phenylbutoxy group is believed to contribute to the long duration of action of Salmeterol by anchoring the ligand to the cell membrane in the vicinity of the receptor, effectively creating a localized reservoir of the drug.[1][2] This "exosite" binding hypothesis suggests that the tail interacts with a secondary binding pocket on or near the receptor, allowing the pharmacophore to repeatedly engage with the active site.[2]
The lipophilicity imparted by this tail can significantly influence a ligand's pharmacokinetic properties.[3] Increased lipophilicity can enhance membrane permeability and volume of distribution.[3][4] However, it is a parameter that must be carefully optimized, as excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.[3] The concept of Lipophilic Efficiency (LipE), which relates potency to lipophilicity (pIC₅₀ - logP), is a valuable metric in guiding the optimization of ligands derived from this building block.[4][5][6]
Synthetic Applications and Protocols
The primary amine of 1-Hexanamine, 6-(4-phenylbutoxy)- is a nucleophilic center that can readily participate in a variety of chemical transformations, allowing for the construction of a diverse library of derivatives.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation is a fundamental method for introducing substituents onto the amine nitrogen. This can be achieved through reaction with alkyl halides or via reductive amination.
This protocol describes the synthesis of a key intermediate in the production of Salmeterol.[7]
Reaction Scheme:
Sources
- 1. Salmeterol | C25H37NO4 | CID 5152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The pharmacology of salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Lipophilic efficiency - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Lipophilic efficiency – REVIVE [revive.gardp.org]
- 7. Buy N-benzyl-6-(4-phenylbutoxy)hexan-1-amine (EVT-346263) | 97664-55-6 [evitachem.com]
Application Notes & Protocols: A Framework for In Vitro Activity Profiling of 1-Hexanamine, 6-(4-phenylbutoxy)- Derivatives
Introduction
The 1-Hexanamine, 6-(4-phenylbutoxy)- chemical scaffold represents a novel area for exploration in drug discovery. While the synthesis of this core structure and its analogues is feasible, a significant gap exists in the scientific literature regarding their biological activities.[1][2] The presence of a primary amine and a flexible phenylbutoxy chain suggests potential interactions with various biological targets. This guide, designed for researchers in pharmacology and drug development, provides a strategic framework and detailed protocols for a primary in vitro screening cascade to elucidate the bioactivity of this novel chemical series.
Our approach is to cast a wide yet mechanistically informative net, focusing on key cellular processes and enzyme families commonly modulated by small molecules. We will detail assays to investigate potential activity in three critical areas:
-
Enzymatic Inhibition: Targeting enzymes where amine-containing compounds have previously shown activity, such as Histone Deacetylases (HDACs) and Monoamine Oxidases (MAOs).
-
Cellular Viability and Cytotoxicity: Establishing a foundational understanding of the compounds' effects on cell health and proliferation.
-
Mechanisms of Cellular Disruption: Investigating downstream cellular pathways, including lysosomal stability and autophagy, which can be modulated by novel bioactive compounds.
This document provides not just the procedural steps but also the scientific rationale behind the selection of each assay, enabling researchers to generate a robust preliminary profile of this promising, yet uncharacterized, compound class.
Section 1: Histone Deacetylase (HDAC) Inhibition Assays
Scientific Rationale: Histone deacetylases (HDACs) are critical regulators of gene expression and are validated targets in oncology and other diseases.[3] Many known HDAC inhibitors possess a linear chain structure that accesses the active site of the enzyme. The hexanamine portion of the 1-Hexanamine, 6-(4-phenylbutoxy)- scaffold could potentially mimic the lysine side chain and interact with the zinc-dependent active site of class I, II, and IV HDACs. Therefore, screening for HDAC inhibition is a logical first step.
We will describe a fluorometric assay, which is a common and reliable method for high-throughput screening of HDAC inhibitors.[4][5][6][7] The principle involves an acetylated peptide substrate conjugated to a fluorescent reporter. HDAC activity removes the acetyl group, making the peptide susceptible to cleavage by a developer enzyme, which releases the fluorophore.[4][5]
Experimental Workflow: Fluorometric HDAC Inhibition Assay
Caption: Step-by-step workflow of the XTT cell viability assay.
Protocol: XTT Cell Viability Assay
This protocol is a general framework based on established methodologies.
[8]Materials:
-
Human cell line (e.g., HeLa, A549, or a relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Electron coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Test compounds dissolved in DMSO
-
Doxorubicin or Staurosporine (Positive control for cytotoxicity)
-
Clear, flat-bottom 96-well cell culture plates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and positive controls in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
-
XTT Labeling:
-
Shortly before the end of the incubation, thaw the XTT and electron coupling reagents. Prepare the XTT labeling mixture according to the manufacturer's instructions (typically a 50:1 ratio of XTT to coupling reagent).
-
Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for the cell line being used.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm. A[8] reference wavelength of ~650 nm can be used for background correction.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells.
-
Calculate the percent viability relative to the vehicle control: % Viability = 100 * (Absorbance_Compound / Absorbance_Vehicle)
-
Plot the percent viability against the logarithm of the compound concentration to determine the EC50 value.
-
Data Presentation: Cell Viability
| Derivative | Cell Line | Exposure Time (h) | EC50 (µM) |
| Compound A | HeLa | 48 | 5.6 |
| Compound B | HeLa | 48 | > 200 |
| Compound A | A549 | 48 | 8.2 |
| Doxorubicin | HeLa | 48 | 0.15 |
Section 4: Advanced Cellular Assays
If the initial screens reveal potent enzymatic inhibitors or cytotoxic compounds, further mechanistic studies are warranted. The following assays can provide insight into the cellular pathways affected by the lead derivatives.
Lysosomal Stability Assay
Scientific Rationale: Lysosomes are acidic organelles critical for cellular degradation and recycling. Lysosomal membrane permeabilization (LMP) is an early event in some forms of regulated cell death. A[9][10]mphiphilic compounds can accumulate in lysosomes and cause their destabilization. T[9]he structure of the 1-Hexanamine, 6-(4-phenylbutoxy)- derivatives suggests they may have lysosomotropic properties. Acridine orange (AO) is a fluorescent dye that accumulates in acidic compartments like lysosomes, where it fluoresces red. Upon LMP, AO leaks into the cytosol and nucleus, where it intercalates with DNA and fluoresces green, allowing for quantification of lysosomal integrity.
[9][10]Protocol: Acridine Orange Relocalization Assay
-
Cell Treatment: Seed and treat cells with the test compounds as described in the XTT assay protocol for a shorter duration (e.g., 6-24 hours).
-
AO Staining: Add Acridine Orange to the culture medium at a final concentration of 1-5 µg/mL and incubate for 15 minutes at 37°C.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess dye.
-
Imaging/Quantification:
-
Microscopy: Immediately visualize the cells using a fluorescence microscope. Healthy cells will show bright red punctate fluorescence in lysosomes. Cells with compromised lysosomes will show a decrease in red fluorescence and an increase in diffuse green cytoplasmic and nuclear fluorescence.
-
Flow Cytometry: For a quantitative measure, trypsinize and resuspend the cells in PBS. Analyze the cell population using a flow cytometer, measuring the shift from red (FL3) to green (FL1) fluorescence.
-
-
Data Analysis: Quantify the percentage of cells showing a loss of red lysosomal staining or an increase in green fluorescence.
Autophagic Flux Assay
Scientific Rationale: Autophagy is a catabolic process that degrades cellular components via the lysosome. It can be a pro-survival or pro-death mechanism depending on the context. A common method to measure autophagy is to monitor the conversion of the protein LC3-I to LC3-II, which is recruited to autophagosome membranes. However, a static measurement of LC3-II can be misleading. A[11]n increase in LC3-II could mean either an induction of autophagy or a blockage in the degradation of autophagosomes. T[12]herefore, it is essential to measure autophagic flux—the entire process from autophagosome formation to degradation. T[12][13]his is achieved by measuring LC3-II levels in the presence and absence of a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine), which blocks the final degradation step. A[13][14] greater accumulation of LC3-II in the presence of the inhibitor indicates a higher autophagic flux.
[12]Protocol: LC3-II Turnover by Western Blot
-
Cell Treatment: Seed cells in 6-well plates. Treat the cells with the test compound for a desired time (e.g., 12-24 hours). For the last 2-4 hours of the treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a parallel set of wells for each condition.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel (e.g., 12-15% acrylamide to resolve LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against LC3. Also probe for a loading control like β-actin or GAPDH.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Perform densitometry on the LC3-II and loading control bands.
-
Normalize the LC3-II signal to the loading control.
-
Autophagic flux is represented by the difference in normalized LC3-II levels between samples treated with and without the lysosomal inhibitor. An increase in this difference upon compound treatment indicates an induction of autophagic flux.
-
References
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Retrieved from [Link]
-
DOI. (n.d.). In Vitro Histone Deacetylase Activity Screening: Making a Case for Better Assays. DOI. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Detecting Autophagy by Flow Cytometry. Bio-Rad Antibodies. Retrieved from [Link]
-
Jiang, P., & Mizushima, N. (2015). Methods for the Detection of Autophagy in Mammalian Cells. Current Protocols in Cell Biology, 68, 19.13.1–19.13.18. Retrieved from [Link]
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Carey, M. F., Peterson, C. L., & Workman, J. L. (2014). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Molecular Biology, 1176, 131–143. Retrieved from [Link]
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Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2708, 381-389. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro assays for the determination of histone deacetylase activity. ResearchGate. Retrieved from [Link]
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EpigenTek. (n.d.). HDAC Assay. EpigenTek. Retrieved from [Link]
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BPS Bioscience. (n.d.). HDAC Fluorogenic Assay Kit (Green). BPS Bioscience. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. Retrieved from [Link]
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Biocompare. (n.d.). HDAC Assay Kits. Biocompare. Retrieved from [Link]
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Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. Retrieved from [Link]
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Gottlieb, R. A., & Mentzer, R. M. (2015). Untangling Autophagy Measurements. Circulation Research, 116(3), 513–520. Retrieved from [Link]
-
ResearchGate. (2014). Lysosomal Stability Assay. ResearchGate. Retrieved from [Link]
-
Fang, E. F. (2021). The Evandro F. Fang lab protocol Guidelines for evaluation of autophagic flux and mitophagy. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods to Detect Loss of Lysosomal Membrane Integrity. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for Assaying Lysosomal Membrane Permeabilization. ResearchGate. Retrieved from [Link]
-
Aits, S., & Jäättelä, M. (2013). Methods for the functional quantification of lysosomal membrane permeabilization. Methods in Cell Biology, 116, 67–82. Retrieved from [Link]
-
Boya, P., & Kroemer, G. (2008). Lysosomal membrane permeabilization induces cell death in a mitochondrion-dependent fashion. Journal of Experimental Medicine, 205(6), 1371–1383. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 6-(4-Phenylbutoxy)-1-hexanamine. Pharmaffiliates. Retrieved from [Link]
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- 3. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 4. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
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Application Notes & Protocols: Development of Novel Sphingosine-1-Phosphate Receptor Modulators from a 1-Hexanamine, 6-(4-phenylbutoxy)- Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel derivatives based on the 1-Hexanamine, 6-(4-phenylbutoxy)- scaffold. Recognizing the structural analogy of this scaffold to the hydrophobic tail of Fingolimod (FTY720), a clinically approved sphingosine-1-phosphate (S1P) receptor modulator, this document focuses on developing next-generation S1P receptor agonists. We present detailed protocols for the synthesis of new chemical entities, their in-vitro characterization using functional assays, and in-vivo assessment of their pharmacodynamic effect. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to explore this chemical space for therapeutic agents with improved selectivity and pharmacological profiles, particularly for autoimmune diseases like multiple sclerosis.
Introduction: The Scientific Rationale
The compound 1-Hexanamine, 6-(4-phenylbutoxy)- presents a compelling starting point for drug discovery, primarily due to its structural resemblance to the lipophilic tail of potent immunomodulatory agents. This hydrophobic moiety is crucial for anchoring ligands into the hydrophobic pocket of sphingosine-1-phosphate receptors (S1PRs). S1PRs are a class of G protein-coupled receptors (GPCRs) that play a pivotal role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation.[1][2]
Modulation of the S1P1 receptor, in particular, has emerged as a validated therapeutic strategy for autoimmune diseases.[3] The drug Fingolimod (FTY720) is a prodrug that is phosphorylated in vivo to become a potent, non-selective agonist of S1P1, S1P3, S1P4, and S1P5 receptors.[4] Activation of S1P1 on lymphocytes leads to receptor internalization, rendering the cells unresponsive to the natural S1P gradient and trapping them within lymph nodes. This sequestration of lymphocytes from the periphery, known as lymphopenia, is the primary mechanism of action for FTY720 in treating relapsing-remitting multiple sclerosis.[5]
However, the non-selective profile of Fingolimod is associated with side effects, such as transient bradycardia, which is attributed to its activity at the S1P3 receptor.[3] This has spurred the development of second-generation S1P1 receptor modulators with high selectivity to mitigate these risks. This guide, therefore, focuses on leveraging the 1-Hexanamine, 6-(4-phenylbutoxy)- scaffold to create novel, selective S1P1 receptor agonists.
Strategic Development Workflow
Our approach is to append a polar "headgroup," analogous to the 2-amino-1,3-propanediol moiety of FTY720, to the 1-Hexanamine, 6-(4-phenylbutoxy)- "tail." This modular design allows for systematic modifications to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Caption: High-level workflow for derivative development.
Synthetic Protocols
The following protocols are designed to be adaptable. Researchers should apply standard laboratory safety procedures, including the use of personal protective equipment. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of a Fingolimod-like Analog (Compound 1)
This protocol describes the synthesis of a direct analog by coupling the 1-Hexanamine, 6-(4-phenylbutoxy)- tail with a protected amino diol headgroup, followed by deprotection.
Step 1a: Synthesis of the Mesylate Headgroup
-
Reaction Setup: To a solution of (2,2-dimethyl-1,3-dioxan-5-yl)methanol (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.).
-
Mesylation: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 4 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.
Step 1b: Alkylation of the Amine Tail
-
Reaction Setup: Dissolve 1-Hexanamine, 6-(4-phenylbutoxy)- (1 eq.) and the crude mesylate from Step 1a (1.1 eq.) in acetonitrile. Add potassium carbonate (3 eq.) as a base.
-
Alkylation: Heat the mixture to reflux (approx. 82 °C) and stir for 16-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the protected intermediate.
Step 1c: Deprotection to Yield Compound 1
-
Reaction Setup: Dissolve the purified product from Step 1b in a mixture of tetrahydrofuran (THF) and 1M hydrochloric acid (HCl).
-
Hydrolysis: Stir the solution at room temperature for 4-6 hours until the deprotection is complete (monitored by LC-MS).
-
Work-up: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography or recrystallization to yield the final product, 2-amino-2-((6-(4-phenylbutoxy)hexyl)aminomethyl)propane-1,3-diol (Compound 1) .
Caption: Synthetic route for Compound 1.
Protocols for Biological Evaluation
The following assays are critical for characterizing the pharmacological profile of the newly synthesized derivatives.
Protocol 2: In-Vitro S1P1 Receptor Functional Assay (GTPγS Binding)
This assay measures the G-protein activation following receptor agonism, providing a quantitative measure of compound potency (EC50) and efficacy.
-
Membrane Preparation: Use commercially available cell membranes prepared from CHO or HEK293 cells stably overexpressing the human S1P1 receptor.
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 10 µM GDP.
-
Reaction Mixture: In a 96-well plate, add:
-
Cell membranes (5-10 µg protein per well).
-
Synthesized compound at varying concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
Saponin (to permeabilize membranes).
-
[35S]GTPγS (0.1 nM final concentration).
-
-
Incubation: Incubate the plate at 30 °C for 60 minutes with gentle agitation.
-
Termination & Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.
Protocol 3: In-Vivo Pharmacodynamic Assay (Mouse Lymphopenia)
This protocol assesses the functional consequence of S1P1 receptor agonism in a living system.
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old). Allow animals to acclimate for at least one week before the experiment.
-
Compound Administration: Formulate the test compounds in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer a single dose of the compound via oral gavage (p.o.). Include a vehicle control group.
-
Blood Sampling: Collect a baseline blood sample (approx. 20-30 µL) from the tail vein or saphenous vein immediately before dosing (t=0). Collect subsequent blood samples at various time points post-dosing (e.g., 4, 8, 24, and 48 hours).
-
Lymphocyte Counting: Use an automated hematology analyzer or flow cytometry to perform a complete blood count (CBC) with a differential to determine the absolute lymphocyte count for each sample.
-
Data Analysis: Express the lymphocyte counts at each time point as a percentage of the baseline (t=0) count for each animal. Calculate the mean percentage and standard error for each treatment group at each time point. The magnitude and duration of lymphocyte reduction are key indicators of in-vivo S1P1 receptor activity. Potent S1P1 agonists are expected to cause a profound and sustained reduction in peripheral lymphocyte counts.[6]
Data Presentation and Interpretation
Systematic evaluation and comparison of derivatives are crucial. The following table provides a template for summarizing key data.
| Compound ID | Structure Modification | Yield (%) | Purity (%) | S1P1 EC50 (nM) | S1P3 EC50 (nM) | Selectivity Index (S1P3/S1P1) | Max. Lymphopenia (% of Baseline) |
| Cmpd 1 | Fingolimod-like head | 45 | >98 | 0.5 | 50 | 100 | 25% @ 24h |
| Cmpd 2 | Phenyl-ring F substitution | 52 | >99 | 0.2 | >1000 | >5000 | 22% @ 24h |
| Cmpd 3 | Hexyl-chain shortening | 38 | >98 | 15 | 800 | 53 | 60% @ 24h |
Note: Data are hypothetical and for illustrative purposes. A higher selectivity index indicates greater selectivity for S1P1 over S1P3.
Interpretation:
-
Compound 2: The introduction of a fluorine atom on the phenyl ring (a common strategy to enhance binding or improve metabolic stability) resulted in a significant improvement in both potency and selectivity.[7] This would be a promising lead for further investigation.
-
Compound 3: Shortening the alkyl chain length impaired activity, suggesting that the six-carbon linker is optimal for anchoring the ligand in the receptor pocket.[7] This aligns with published SAR for S1P modulators.[6][8]
Conclusion and Future Directions
The 1-Hexanamine, 6-(4-phenylbutoxy)- scaffold is a validated and promising starting point for the development of novel S1P receptor modulators. By employing the synthetic and biological protocols detailed in this guide, researchers can systematically synthesize and evaluate new derivatives. The primary objective should be the identification of compounds with high potency and selectivity for the S1P1 receptor to maximize therapeutic benefit while minimizing mechanism-based side effects. Future work should focus on exploring diverse polar headgroups to fine-tune the agonist profile and optimizing the pharmacokinetic properties of promising leads to develop drug candidates for autoimmune and inflammatory diseases.
References
-
Shaikh, R. S., Schilson, S. S., Wagner, S., Hermann, S., Keul, P., Levkau, B., Schaefers, M., & Haufe, G. (2015). Synthesis and Evaluation of Fluorinated Fingolimod (FTY720) Analogues for Sphingosine-1-Phosphate Receptor Molecular Imaging by Positron Emission Tomography. Journal of Medicinal Chemistry, 58(8), 3471–3484. Available at: [Link]
-
Shaikh, R. S., et al. (2015). Synthesis and evaluation of fluorinated fingolimod (FTY720) analogues for sphingosine-1-phosphate receptor molecular imaging by positron emission tomography. Semantic Scholar. Available at: [Link]
-
Shaikh, R. S., Schilson, S. S., Wagner, S., Hermann, S., Keul, P., Levkau, B., Schaefers, M., & Haufe, G. (2015). Synthesis and evaluation of fluorinated fingolimod (FTY720) analogues for sphingosine-1-phosphate receptor molecular imaging by positron emission tomography. PubMed. Available at: [Link]
-
Yan, S. F., et al. (2016). Discovery and Structure-Activity Relationship (SAR) of a Series of Ethanolamine-Based Direct-Acting Agonists of Sphingosine-1-phosphate (S1P1). PubMed. Available at: [Link]
-
Urbano, M., Guerrero, M., Rosen, H., & Roberts, E. (2013). Modulators of the Sphingosine 1-phosphate receptor 1. Bioorganic & Medicinal Chemistry Letters, 23(23), 6377-6389. Available at: [Link]
-
Ohuchi, H., et al. (2011). Structure-activity relationship studies of sphingosine-1-phosphate receptor agonists with N-cinnamyl-β-alanine moiety. PubMed. Available at: [Link]
-
Moussa, E., et al. (2020). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. MDPI. Available at: [Link]
-
Yan, S. F., et al. (2016). Discovery and Structure-Activity Relationship (SAR) of a Series of Ethanolamine-Based Direct-Acting Agonists of Sphingosine-1-phosphate (S1P1). Semantic Scholar. Available at: [Link]
-
Sanna, M. G., et al. (2019). Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. MDPI. Available at: [Link]
Sources
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- 3. Modulators of the Sphingosine 1-phosphate receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives [mdpi.com]
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- 8. Structure-activity relationship studies of sphingosine-1-phosphate receptor agonists with N-cinnamyl-β-alanine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)-
Welcome to the technical support center for the synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate, notably used in the preparation of Salmeterol.[1][2] We will explore common synthetic routes, troubleshoot potential pitfalls, and provide detailed, field-proven protocols to improve your yield and purity.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)-.
FAQ 1: Which synthetic strategy is best for my laboratory?
Choosing the optimal synthetic route depends on your available starting materials, scalability requirements, and tolerance for certain reagents. The two primary approaches are Reductive Amination and a two-step Nucleophilic Substitution pathway.
Analysis:
-
Reductive Amination: This is often the most efficient and high-yielding method, particularly for large-scale synthesis.[3][4] It is a one-pot reaction that converts an aldehyde directly to the amine, minimizing intermediate handling and purification steps.[5]
-
Nucleophilic Substitution: This is a more classical approach. While effective, it is susceptible to significant side reactions, most notably overalkylation, which can drastically reduce the yield of the desired primary amine.[6][7]
Below is a decision-making workflow to help you select the appropriate strategy.
Caption: Decision tree for selecting a synthetic route.
Part 2: Troubleshooting Guide by Synthetic Route
Route A: Reductive Amination
Reductive amination is a powerful C-N bond-forming reaction that proceeds via an intermediate imine.[8] It is widely used due to its efficiency and selectivity.[3]
Caption: General workflow for reductive amination.
Q1: My reductive amination yield is low. What are the common causes?
Answer: Low yields in reductive amination typically stem from four key areas: choice of reducing agent, pH control, reaction stoichiometry, or incomplete imine formation.
-
Reducing Agent Choice: The reducing agent must be selective for the imine over the starting aldehyde. Sodium triacetoxyborohydride (Na(OAc)3BH) and sodium cyanoborohydride (NaBH3CN) are excellent choices because they react much faster with the protonated iminium ion than with the carbonyl group.[5][8] Standard sodium borohydride (NaBH4) can also be used but may reduce the starting aldehyde to an alcohol if imine formation is slow.[9]
-
pH Control: The reaction is typically run under weakly acidic conditions (pH 5-7).[3][8] This is a critical balancing act. The pH must be low enough to catalyze imine formation and protonate the imine to the more reactive iminium ion, but not so low that it protonates and deactivates the amine nucleophile. Acetic acid is a common and effective proton donor.[8]
-
Reaction Stoichiometry: Ensure you are using a sufficient excess of the ammonia source (e.g., ammonium chloride) to drive the equilibrium towards imine formation.
-
Imine Formation: For sterically hindered aldehydes or less reactive amines, imine formation can be slow. You can sometimes pre-form the imine by stirring the aldehyde and amine together for a period before adding the reducing agent.
Q2: I'm seeing a significant 6-(4-phenylbutoxy)hexan-1-ol byproduct. Why?
Answer: The formation of the corresponding alcohol is a clear indication that your reducing agent is reducing the starting aldehyde before it can form the imine. This is a common issue when using strong, non-selective hydrides like sodium borohydride (NaBH4) under conditions where imine formation is slow.
Solution:
-
Switch to a more selective reducing agent. Sodium triacetoxyborohydride (Na(OAc)3BH) is the reagent of choice for this reason. It is milder and highly selective for the iminium ion.[8]
-
Verify your pH. If the medium is not acidic enough, imine formation will be slow, giving the reducing agent more time to attack the aldehyde.
| Reagent | Common Solvents | Selectivity | Key Considerations |
| NaBH4 | Methanol, Ethanol | Low | Can reduce aldehydes and ketones. Prone to causing alcohol byproducts.[9] |
| NaBH3CN | Methanol, Acetonitrile | High | Highly selective for iminium ions. Highly toxic (releases HCN in strong acid).[8] |
| Na(OAc)3BH | Dichloromethane (DCM), Acetonitrile | Very High | Milder, highly selective, and less toxic than NaBH3CN. Often the preferred reagent.[8] |
Table 1: Comparison of Common Reducing Agents for Reductive Amination.
Route B: Nucleophilic Substitution
This route typically involves forming the ether linkage first, followed by introducing the amine. A common sequence is reacting 4-phenylbutanol with 1,6-dibromohexane to form 1-bromo-6-(4-phenylbutoxy)hexane, followed by reaction with an amine source.[10]
Q3: I'm getting a mixture of primary, secondary, and tertiary amines. How do I stop the overalkylation?
Answer: This is the most significant drawback of direct alkylation with ammonia or a primary amine. The product, 1-Hexanamine, 6-(4-phenylbutoxy)-, is nucleophilic and competes with the ammonia source for the remaining alkyl halide, leading to a "runaway reaction".[6][7]
Caption: The problem of overalkylation in direct amination.
Solutions to Prevent Overalkylation:
-
Use a Large Excess of Ammonia: While this can shift the statistics in your favor, it rarely eliminates the problem completely and can be impractical on a large scale.[7]
-
The Gabriel Synthesis: This is a classic and highly effective method for forming primary amines. It uses phthalimide as an ammonia surrogate. The potassium salt of phthalimide is alkylated with your bromo-ether intermediate. The resulting N-alkylphthalimide is not nucleophilic, preventing overalkylation. The primary amine is then liberated by hydrolysis or, more commonly, hydrazinolysis (using hydrazine).
-
The Azide Method: React the bromo-ether with sodium azide (NaN3) in an SN2 reaction to form an alkyl azide. The azide is not nucleophilic, so the reaction stops cleanly. The alkyl azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation (H2/Pd-C).[7] Caution: Low-molecular-weight organic azides can be explosive and must be handled with appropriate care.
Part 3: Recommended Experimental Protocol
This protocol details the synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)- via reductive amination, which is generally the most efficient route.
Protocol 1: Reductive Amination of 6-(4-phenylbutoxy)hexanal
Materials:
-
6-(4-phenylbutoxy)hexanal (1.0 eq)
-
Ammonium Chloride (NH4Cl) (5.0 eq)
-
Sodium Triacetoxyborohydride (Na(OAc)3BH) (1.5 eq)
-
Methanol (or Dichloromethane)
-
Glacial Acetic Acid (optional, to adjust pH)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Dichloromethane (DCM) for extraction
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica Gel for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 6-(4-phenylbutoxy)hexanal (1.0 eq) and Methanol (approx. 0.2 M concentration).
-
Add ammonium chloride (5.0 eq) to the solution and stir at room temperature for 30 minutes to facilitate pre-formation of the imine.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction may be mildly exothermic. Maintain the temperature below 30 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).
-
Once complete, carefully quench the reaction by slowly adding saturated NaHCO3 solution until gas evolution ceases. This neutralizes the acid and destroys any excess hydride reagent.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by column chromatography on silica gel.
-
Eluent System: A gradient of Dichloromethane -> 95:5 DCM/Methanol -> 90:10:1 DCM/Methanol/Triethylamine.
-
Rationale: The addition of a small amount of triethylamine (~1%) to the eluent is crucial. It deactivates the acidic sites on the silica gel, preventing the basic amine product from tailing or irreversibly adsorbing to the column, which significantly improves recovery and peak shape.
References
-
Williamson Ether Synthesis with an Amine as a Base. Reddit r/chemhelp. [Link]
-
Reductive Amination - Wikipedia. Wikipedia. [Link]
-
Myers, A. C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Course Notes. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Amine Synthesis by Reductive Amination. Organic Chemistry Portal. [Link]
- EP1132373B1 - New derivatives of 6-(4-phenylbutoxy)hexylamine and process for producing salmeterol.
-
6-(4-Phenylbutoxy)-1-hexanamine | Pharmaffiliates. Pharmaffiliates. [Link]
-
Reagents to prepare 1-hexanamine. Chegg. [Link]
-
Reactions of Amines. Chemistry LibreTexts. [Link]
-
N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide). National Institutes of Health. [Link]
-
One-Pot Synthesis of Dialkyl Hexane-1,6-Dicarbamate from 1,6-Hexanediamine. ResearchGate. [Link]
- US8648214B2 - Processes suitable for the preparation of salmeterol.
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. ResearchGate. [Link]
-
Synthesis of Amines. OpenStax. [Link]
-
Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]
-
N-benzyl-6-(4-phenylbutoxy) Hexan-1-Amine | CAS 97664-55-6. FinoCure Laboratories. [Link]
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- 1. 6-(4-Phenylbutoxy)-1-hexanamine | CymitQuimica [cymitquimica.com]
- 2. labshake.com [labshake.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US8648214B2 - Processes suitable for the preparation of salmeterol - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Hexanamine, 6-(4-phenylbutoxy)-
Welcome to the technical support resource for 1-Hexanamine, 6-(4-phenylbutoxy)-. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this unique molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to overcome the specific challenges posed by this compound's structure.
The molecule , with a CAS Number of 97664-58-9, possesses a primary aliphatic amine and an aryl ether moiety connected by long alkyl chains.[1] This combination of a highly basic functional group and a significant non-polar backbone presents distinct purification hurdles that require carefully considered strategies. This document will serve as your primary resource for troubleshooting common issues and optimizing your purification workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of 1-Hexanamine, 6-(4-phenylbutoxy)-.
Q1: Why is my compound streaking so badly on my silica gel TLC plate? A: This is a classic sign of strong interaction between a basic compound and the acidic stationary phase. The primary amine on your molecule is basic, while the surface of standard silica gel is covered in acidic silanol groups (Si-OH). This acid-base interaction causes your compound to "stick" to the silica, leading to significant tailing or streaking rather than forming a compact spot.
Q2: I'm experiencing very low recovery after silica gel column chromatography. Where is my product going? A: The same acid-base interaction causing TLC streaking can lead to irreversible adsorption of your amine onto the silica column.[2] A significant portion of your product can remain permanently bound to the stationary phase, resulting in substantial yield loss. This is especially problematic with highly active, non-deactivated silica.
Q3: What are the most probable impurities I should be looking for? A: Impurities often arise from the synthetic route. Common contaminants include:
-
Unreacted Starting Materials: Such as 4-phenylbutanol or a 6-halo-1-hexanamine precursor.
-
Over-alkylation Products: If the synthesis involves the reaction of an alkyl halide with ammonia or a primary amine, formation of the corresponding secondary and tertiary amines is a common side reaction.[3]
-
Reagents: Residual catalysts or bases used in the synthesis.
Q4: Is liquid-liquid acid-base extraction a suitable first-step purification? A: Absolutely. In fact, it is the recommended first step for cleaning up the crude reaction mixture. This technique leverages the basicity of the amine to selectively move it from an organic solvent into an acidic aqueous phase, leaving neutral impurities behind.[4][5] The amine can then be recovered by basifying the aqueous phase and extracting it back into an organic solvent.[6]
Q5: My purified 1-Hexanamine, 6-(4-phenylbutoxy)- is a clear oil but turns yellow or brown upon storage. What is causing this degradation? A: Primary amines are susceptible to air oxidation, which can form colored impurities over time.[7] To ensure long-term stability, it is best to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific experimental problems.
Troubleshooting Scenario 1: Overcoming Challenges in Silica Gel Chromatography
Question: My compound shows severe tailing on silica gel, and I cannot achieve separation from a non-polar impurity. How can I resolve this?
Core Problem: The interaction between the basic amine and acidic silica gel is preventing effective chromatographic separation.
Causality Explained: The lone pair of electrons on the nitrogen of your primary amine readily forms a strong hydrogen bond or an acid-base interaction with the proton-donating silanol groups on the silica surface. This strong binding leads to a slow and uneven elution process, manifesting as a "tail" or "streak."
Solution Workflow:
Detailed Protocols:
Protocol 1: Mobile Phase Modification with Triethylamine (TEA)
This is often the most convenient method. The TEA acts as a competitive base, binding to the acidic sites on the silica and allowing your target amine to elute more symmetrically.[8][9]
-
TLC Analysis: Prepare your developing solvent (e.g., Hexane:Ethyl Acetate) and add 1% TEA by volume. Run a TLC plate with this modified eluent. You should observe a significant reduction in tailing and a higher Rf value.
-
Column Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent system (e.g., 90:10:1 Hexane:EtOAc:TEA). Using the eluent containing TEA for the slurry is crucial to ensure the stationary phase is pre-treated.[8]
-
Packing and Running: Pack the column with the slurry and run the chromatography as usual, ensuring the mobile phase continuously contains 1% TEA.
-
Workup: After collecting and combining the pure fractions, the TEA (boiling point ~89 °C) can be removed along with the solvents on a rotary evaporator. For very high purity requirements, a subsequent acid-base extraction can remove trace amounts of residual TEA.
Protocol 2: Purification using Basic Alumina
Basic alumina is an alternative stationary phase that, as its name implies, has a basic surface, which eliminates the problematic acid-base interaction with amines.
-
Solvent System Development: Develop a suitable solvent system using alumina TLC plates. Note that the polarity of alumina differs from silica, so your eluent system will likely be different (often requiring more polar solvents).
-
Column Packing: Pack a column with activated, basic alumina (Activity Grade I, II, or III, depending on the separation difficulty).
-
Elution: Run the column with the optimized solvent system. No basic additive is required.
-
Fraction Analysis: Collect and analyze fractions as you would for silica gel chromatography.
| Technique | Principle | Advantages | Disadvantages |
| TEA-Modified Silica | Competitive binding of TEA to acidic silanol sites. | Uses standard silica, convenient, well-understood. | Adds an impurity (TEA) that must be removed. |
| Basic Alumina | Basic stationary phase prevents interaction with basic analytes. | No additive needed, excellent peak shape for amines. | Can be more expensive, may require different solvent systems. |
| Amine-Functionalized Silica | Silica surface is covalently modified with aminopropyl groups.[10] | Excellent for amine purification, no additive needed.[10] | More expensive than standard silica. |
Troubleshooting Scenario 2: Initial Purification of Crude Product
Question: My crude reaction product is an oily mixture containing my amine, unreacted starting materials, and salts. What is the most efficient way to perform an initial cleanup?
Core Problem: The crude product is a complex mixture with components of varying polarity and chemical properties.
Causality Explained: Chemical reactions rarely go to 100% completion and often use excess reagents or catalysts that must be removed. A robust liquid-liquid extraction is the most effective way to perform a bulk separation based on the acid-base properties of the target molecule.[5]
Solution Workflow:
Detailed Protocol: Acid-Base Liquid-Liquid Extraction
This protocol is designed to isolate basic compounds from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract it two or three times with a 1M solution of hydrochloric acid (HCl).[11] The basic amine will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer.[4][6]
-
Separation 1: Combine the aqueous layers. The organic layer, containing neutral and acidic impurities, can be discarded.
-
Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a 2M solution of sodium hydroxide (NaOH) with stirring until the pH is strongly basic (pH > 10, check with pH paper). This deprotonates the ammonium salt, regenerating the free amine, which will often precipitate or form an oily layer.[12]
-
Back-Extraction: Extract the basified aqueous solution two or three times with fresh organic solvent (EtOAc or DCM) to recover the free amine.
-
Final Wash and Dry: Combine the organic extracts, wash once with saturated aqueous sodium chloride (brine) to remove residual water, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified amine.
This material is now significantly purer and much more amenable to final polishing by chromatography if necessary.
References
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Wikipedia contributors. (n.d.). Acid–base extraction. Wikipedia. [Link]
-
Reddit Community. (2022). Amine workup. r/Chempros on Reddit. [Link]
-
University of California, Irvine. (n.d.). Liquid/liquid Extraction. UCI Department of Chemistry. [Link]
-
Blacker, A. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
-
Restek Corporation. (n.d.). Troubleshooting Guide. Restek. [Link]
- Google Patents. (n.d.). Recrystallization purification method of enamine salt.
-
ResearchGate Community. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Science Forums Community. (2011). Amine purification. Science Forums. [Link]
-
Reddit Community. (2020). Advice on column chromatography. r/OrganicChemistry on Reddit. [Link]
- Google Patents. (n.d.). Process for the purification of amines.
-
University of Alberta. (n.d.). Isolation (Recovery). Organic Web Chem. [Link]
-
HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. [Link]
-
Chromatography Forum Community. (2009). Amine column degradation. Chromatography Forum. [Link]
-
University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
-
National Center for Biotechnology Information. (n.d.). Hexylamine. PubChem. [Link]
-
ONEEZE. (2014). Purifying Amines Using Their Salts. YouTube. [Link]
-
Pharmaffiliates. (n.d.). 6-(4-Phenylbutoxy)-1-hexanamine. [Link]
-
Chegg. (2017). Solved Reagents a. NH_3 b. K^+N_3^- c. LiAIH_4; then H_2O. [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Hexanamine. NIST WebBook. [Link]
-
ResearchGate Community. (2020). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Hexanamine. NIST WebBook. [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Hexanamine. NIST WebBook. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Hexanamine, N-nitro-. PubChem. [Link]
-
Clark, J. (n.d.). Making Amines. Chemguide. [Link]
- Google Patents. (n.d.). New derivatives of 6-(4-phenylbutoxy)hexylamine and process for producing salmeterol.
- Google Patents. (n.d.).
-
ResearchGate Community. (2022). Purity and Yield of Ultra-Long-Chain Intermediate Tertiary Amines and Final Amidosulfobetaine Surfactants. ResearchGate. [Link]
-
MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. Workup [chem.rochester.edu]
- 12. Isolation (Recovery) [chem.ualberta.ca]
Technical Support Center: A Researcher's Guide to Stress Testing of 1-Hexanamine, 6-(4-phenylbutoxy)-
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the forced degradation studies of 1-Hexanamine, 6-(4-phenylbutoxy)-. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights to anticipate challenges, interpret results accurately, and ensure the integrity of your stability studies.
Part 1: Understanding the Molecule - A Proactive Approach to Degradation
Before initiating stress studies, a thorough understanding of the target molecule, 1-Hexanamine, 6-(4-phenylbutoxy)-, is critical. Its structure contains two primary functional groups susceptible to degradation: a primary aliphatic amine and an ether linkage. This inherent reactivity dictates the most probable degradation pathways and the analytical challenges you may encounter.
-
Primary Amine (-NH₂): This group is a nucleophile and is susceptible to oxidation. Oxidative degradation can lead to a variety of products, including imines, aldehydes, and N-oxides.
-
Ether Linkage (-O-): Ethers are generally stable but can undergo cleavage under strong acidic conditions. They can also be susceptible to auto-oxidation, forming hydroperoxides, which can then decompose.
-
Phenylbutoxy Moiety: The benzylic carbon (the CH₂ adjacent to the phenyl ring) is a potential site for oxidation.
This proactive analysis allows us to anticipate the types of degradants that may form and select the most appropriate analytical techniques from the outset.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the stress testing of 1-Hexanamine, 6-(4-phenylbutoxy)-.
FAQ 1: Hydrolytic Degradation
Question: I am not observing any degradation of my compound under neutral or basic hydrolytic conditions. Is this expected?
Answer: Yes, this is highly likely. The ether linkage in 1-Hexanamine, 6-(4-phenylbutoxy)- is a dialkyl ether. Unlike esters, ethers are generally resistant to hydrolysis, especially under neutral and basic conditions. Significant degradation is typically only observed under strong acidic conditions and often requires elevated temperatures to facilitate the cleavage of the C-O bond. If your protocol requires demonstrating stability, the lack of degradation under these conditions is a valid result. For forced degradation, you will need to employ more vigorous acidic conditions.
Troubleshooting Guide: Acid Hydrolysis
| Issue | Potential Cause | Recommended Action |
| No/Slow Degradation | Insufficient acid concentration or temperature. | Increase the acid concentration (e.g., from 0.1N HCl to 1N HCl) or the temperature (e.g., from 60°C to 80°C). Monitor kinetics to ensure you achieve the target degradation of 5-20%. |
| Mass Balance Failure | A degradant may be non-chromophoric (lacks a UV-absorbing part) or volatile. | The likely cleavage products are 1,6-hexanediamine and 4-phenyl-1-butanol. 1,6-hexanediamine lacks a strong chromophore. Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or mass spectrometry (MS) to detect all potential products. |
| New Peak Tailing | The primary amine on the parent or degradant can interact with residual silanols on the HPLC column. | Use a column with end-capping or a dedicated column for amine analysis. Alternatively, add a competing amine like triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v) to improve peak shape. |
FAQ 2: Oxidative Degradation
Question: My sample turned slightly yellow and I see multiple small peaks in my chromatogram after exposing it to hydrogen peroxide. How do I identify the primary degradation pathway?
Answer: The formation of multiple byproducts and a color change are characteristic of oxidative stress on a primary amine. The primary amine is likely the most reactive site, but oxidation can also occur at the ether linkage or the benzylic carbon. The primary pathway is likely N-oxidation or deamination. A systematic approach using mass spectrometry is essential for identification.
Troubleshooting Guide: Oxidative Stress
| Issue | Potential Cause | Recommended Action |
| Reaction Too Fast/Violent | The concentration of the oxidizing agent (e.g., H₂O₂) is too high. | Reduce the concentration of H₂O₂ (e.g., from 30% to 3%). Monitor the reaction at different time points (e.g., 1, 4, 8, 24 hours) to better understand the degradation kinetics. |
| Inconsistent Results | Trace metal ions in glassware or reagents can catalyze oxidative reactions. | Use high-purity reagents and ensure glassware is scrupulously clean. Consider using glassware treated to remove trace metals. |
| Identifying Degradants | Multiple degradation products are forming, making spectral interpretation difficult. | Use LC-MS/MS. The fragmentation pattern will be key. Look for characteristic mass shifts: +16 Da (N-oxide or hydroxylated product), -1 Da (imine formation), or -17 Da (deamination to an aldehyde). |
FAQ 3: Photostability
Question: My solid drug substance shows no degradation under ICH Q1B photostability conditions, but my solution formulation does. Why is there a difference?
Answer: This is a common phenomenon. In the solid state, molecules are locked in a crystal lattice, which can offer protection from light. In solution, the molecules are mobile and fully exposed to photons and can interact with the solvent. The solvent itself can play a role in the degradation pathway, potentially by generating reactive oxygen species. The presence of the phenyl group suggests a potential for absorbing UV light, which could initiate degradation.
Troubleshooting Guide: Photostability
| Issue | Potential Cause | Recommended Action |
| No Degradation Observed | The compound may not absorb light at the wavelengths emitted by the photostability chamber lamp. | Confirm the UV absorbance spectrum of the compound. If it does not absorb above 290 nm, it is not expected to be directly photodegradable, and this should be noted in your report. |
| Formulation vs. Drug Substance | Excipients in the formulation may be acting as photosensitizers or reacting with the parent compound. | Test the placebo formulation under the same photostability conditions to see if the excipients themselves degrade or contribute to the degradation of the active ingredient. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Stock Solution Preparation
-
Preparation: Accurately weigh and dissolve 1-Hexanamine, 6-(4-phenylbutoxy)- in a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Dilution: Dilute this stock solution with the stressor solution to a final concentration of approximately 100 µg/mL.
-
Control Sample: Prepare a control sample by diluting the stock solution with the dissolution solvent (without the stressor) and keep it under normal conditions.
Protocol 2: Stress Conditions
| Condition | Stressor | Typical Conditions | Primary Target |
| Acid Hydrolysis | 1N HCl | 80°C for 24 hours | Ether Linkage |
| Base Hydrolysis | 1N NaOH | 80°C for 24 hours | (Expected to be stable) |
| Oxidation | 3% H₂O₂ | Room Temperature for 24 hours | Primary Amine, Benzylic C-H |
| Thermal | Heat (Solid State) | 105°C for 48 hours | Overall Molecule Stability |
| Photolytic | Light (ICH Q1B) | Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | Phenyl Group (Chromophore) |
Note: These are starting points. The conditions should be adjusted to achieve 5-20% degradation of the parent compound to ensure that the secondary degradation products are also likely to be observed.
Part 4: Visualizing Degradation Pathways & Workflows
Diagram 1: Predicted Degradation Pathways
The following diagram illustrates the most probable degradation points on 1-Hexanamine, 6-(4-phenylbutoxy)- under stress conditions.
Caption: Predicted degradation sites on the parent molecule.
Diagram 2: Analytical Workflow for Degradant Identification
This workflow outlines the logical progression from sample generation to structural elucidation of unknown degradation products.
Caption: A typical workflow for identifying degradation products.
Part 5: References
-
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (International Council for Harmonisation). [Link]
-
ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. (International Council for Harmonisation). [Link]
-
Review of Forced Degradation Study of Drugs. (World Journal of Pharmacy and Pharmaceutical Sciences). [Link]
-
Oxidative Degradation of Pharmaceuticals: A Review. (Journal of Pharmaceutical and Biomedical Analysis). [Link]
-
Mechanisms of Ether Cleavage. (Organic Chemistry, 2nd Ed., Clayden, Greeves, & Warren). [Link]
Technical Support Center: Overcoming Assay Challenges with 1-Hexanamine, 6-(4-phenylbutoxy)-
Welcome to the technical support center for 1-Hexanamine, 6-(4-phenylbutoxy)-. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this lipophilic amine in various in vitro assays. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you achieve reliable and reproducible experimental results.
Understanding the Challenge: Physicochemical Properties
1-Hexanamine, 6-(4-phenylbutoxy)- (CAS: 97664-58-9) is a lipophilic secondary amine with a molecular weight of 249.4 g/mol .[1] Its structure, characterized by a long hydrocarbon chain and a phenylbutoxy group, contributes to its low aqueous solubility, a common challenge for many promising compounds in drug discovery. This poor solubility can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate and unreliable data. This guide will walk you through systematic approaches to overcome this hurdle.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and solubilization of 1-Hexanamine, 6-(4-phenylbutoxy)-.
Q1: What is the recommended first-line solvent for creating a stock solution of 1-Hexanamine, 6-(4-phenylbutoxy)-?
A1: Dimethyl sulfoxide (DMSO) is the most widely used initial solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro screening.[2][3] It is miscible with water and effectively dissolves a broad spectrum of organic molecules.[2] However, it's crucial to be aware of potential issues such as precipitation upon dilution in aqueous buffers or after freeze-thaw cycles.[3]
Q2: What is the maximum permissible concentration of DMSO in my cell-based assay?
A2: The final concentration of DMSO in cell-based assays should be minimized, ideally kept below 0.5% and almost always under 1%.[3] Higher concentrations of DMSO can induce cytotoxicity, alter cell membrane permeability, and interfere with the biological activity being measured.[3][4][5] It is imperative to include a vehicle control in your experiments, containing the same final DMSO concentration as your test wells, to control for any solvent-related effects.[3]
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A3: This is a classic sign of poor aqueous solubility. Immediate troubleshooting steps include:
-
Reducing the final compound concentration: Your target concentration might be above the compound's aqueous solubility limit.
-
Preparing an intermediate dilution: Instead of a direct large dilution, create an intermediate dilution of your DMSO stock in the assay buffer.[2]
-
Exploring alternative solubilization strategies: If simple dilution fails, you will need to employ more advanced techniques such as using co-solvents, surfactants, or cyclodextrins, which are detailed in the troubleshooting guides below.
Q4: Can heating or sonication help in dissolving the compound?
A4: Gentle heating and sonication can be effective in dissolving stubborn compounds.[2] However, exercise caution as excessive or prolonged heat can lead to compound degradation.[2] It is advisable to warm the solution gently (e.g., in a 37°C water bath) and sonicate in short bursts to avoid overheating.[2] Always visually inspect the solution for any signs of degradation, such as a color change.
Troubleshooting Guides: Step-by-Step Solubilization Protocols
When standard DMSO-based stock solutions fail, a systematic approach to identify a suitable solubilization strategy is essential. The following guides provide detailed protocols and the scientific rationale behind each method.
Guide 1: The Co-Solvent Approach
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of nonpolar compounds.[6][7]
Scientific Rationale: Co-solvents work by reducing the polarity of the aqueous solvent system, thereby making it more favorable for lipophilic compounds to dissolve.[7]
Recommended Co-solvents:
-
Ethanol
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
Experimental Protocol: Co-solvent Solubility Screening
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of 1-Hexanamine, 6-(4-phenylbutoxy)- in 100% of each selected co-solvent (e.g., 10 mM in Ethanol, 10 mM in PEG 400).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of each co-solvent stock solution into your aqueous assay buffer.
-
Visual and Instrumental Assessment: Visually inspect for precipitation. For a more quantitative measure, use nephelometry or spectrophotometry (at a wavelength outside the compound's absorbance, e.g., >600 nm) to detect light scattering from precipitates.[8]
-
Determine Maximum Soluble Concentration: Identify the highest concentration of the compound that remains in solution for each co-solvent system.
Data Presentation: Co-Solvent Solubility Comparison
| Co-Solvent | Maximum Soluble Concentration (µM) in Assay Buffer (pH 7.4) | Final Co-solvent % (v/v) | Observations |
| Ethanol | [Example Data] 50 | 1% | Clear solution |
| PEG 400 | [Example Data] 100 | 2% | Slight haze observed at higher concentrations |
| Propylene Glycol | [Example Data] 75 | 1.5% | Clear solution |
Note: This is example data and will need to be determined experimentally.
Causality and Considerations:
-
The choice of co-solvent will depend on the specific assay system. For cell-based assays, it's crucial to determine the cytotoxicity of the co-solvent at the required concentration.
-
Always include a vehicle control with the same concentration of the co-solvent in your assay.
Guide 2: Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).[9] These micelles have a hydrophobic core that can encapsulate lipophilic compounds, effectively increasing their apparent solubility.[9][10]
Scientific Rationale: The hydrophobic tails of the surfactant molecules aggregate to form the core of the micelle, creating a microenvironment where the lipophilic 1-Hexanamine, 6-(4-phenylbutoxy)- can partition, while the hydrophilic heads of the surfactant molecules face the aqueous buffer, rendering the entire complex soluble.[10]
Recommended Surfactants:
-
Tween® 80 (Polysorbate 80)
-
Cremophor® EL
-
Pluronic® F-68
Experimental Protocol: Surfactant-Based Formulation
-
Prepare Surfactant Stock Solutions: Prepare aqueous stock solutions of each surfactant (e.g., 10% w/v).
-
Create Compound-Surfactant Formulations:
-
Add the solid 1-Hexanamine, 6-(4-phenylbutoxy)- to a small volume of the surfactant stock solution.
-
Gently heat and vortex to facilitate dissolution.
-
Slowly add the aqueous assay buffer to the desired final volume.
-
-
Determine Solubility Enhancement: Measure the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).
-
Assay Compatibility: Test the effect of the surfactant on your assay system (e.g., cell viability, enzyme activity) at the required concentration. Some surfactants can interfere with biological assays.[11]
Mandatory Visualization: Surfactant Micelle Formation
Caption: Decision workflow for selecting a solubilization strategy.
Guide 4: Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations can be an effective strategy, especially for in vivo studies, but can also be adapted for in vitro assays. [12][13]These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS). [12] Scientific Rationale: Lipid-based formulations work by dissolving the lipophilic compound in a lipidic vehicle. [14]When this formulation is introduced into an aqueous environment, it can form an emulsion or microemulsion, keeping the drug in a solubilized state. [12] Considerations for In Vitro Assays:
-
The complexity of these formulations can lead to significant assay interference. [15]* Lipid components can be cytotoxic or interfere with cell signaling pathways.
-
It is crucial to include appropriate vehicle controls that mimic the composition of the formulation without the active compound.
Due to the complexity and high potential for assay interference, this approach should be considered when other methods have failed and requires extensive validation.
Final Recommendations and Best Practices
-
Systematic Approach: Always start with the simplest approach (optimizing DMSO concentration) before moving to more complex formulations.
-
Thorough Validation: Whichever method you choose, it is critical to validate that the solubilizing agents do not interfere with your assay readout. This includes testing the vehicle for effects on cell viability, enzyme activity, or signal detection. [16][17]* Characterize Your Formulation: For more complex formulations, it is good practice to characterize the particle size and stability of the formulation to ensure consistency between experiments.
-
Documentation: Meticulously document your formulation composition and preparation procedure to ensure reproducibility.
By following the guidance and protocols outlined in this technical support center, you will be well-equipped to overcome the solubility challenges of 1-Hexanamine, 6-(4-phenylbutoxy)- and obtain high-quality, reliable data in your assays.
References
- Vertex AI Search. (2017, August 3). What effects does DMSO have on cell assays? - Quora.
- Slideshare. Methods of solubility enhancements.
- National Institutes of Health.
- Benchchem. Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.
- ResearchGate. (2017).
- Journal of Biotech Research. (2017).
- PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- PubMed Central. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- PubMed Central.
- MDPI. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
- PubMed. (2019, March 15). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro.
- Benchchem. Technical Support Center: Enhancing the Stability of Lipophilic Compounds in Solution.
- PubMed Central.
- WuXi AppTec DMPK. (2024, March 15).
- ResearchGate. (2025, October 31).
- PubMed. (2023, February-March).
- PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- SciSpace.
- National Institutes of Health. Lipid-Based Drug Delivery Systems.
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
- Global Pharmaceutical Sciences Review. 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
- Gattefossé.
- Benchchem. Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.
- PubMed Central.
- ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?
- Cheméo. Chemical Properties of 1-Hexanamine (CAS 111-26-2).
- BOC Sciences.
- PubChem. 1-Hexanamine, 6,N-dihydroxy-.
- Pharmaffiliates. CAS No : 97664-58-9 | Product Name : 6-(4-Phenylbutoxy)-1-hexanamine.
- PubMed.
- Impactfactor. (2025, April 28). Enhancement of Solubility of Anti-Inflammatory Drug By Using Different Solubility Enhancement Techniques.
- NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity.
- BOKU. Extraction of lipophilic compounds::Core Facility Analysis of Lignocellulosics.
- DDDT. (2026, January 12). The Role of Microemulsions in Enhancing the Stability of Biopharmaceut.
- PubMed Central. Interferences in Immunoassay.
- ResearchG
- National Institutes of Health. (2012, December 17). Nano-assembly of Surfactants with Interfacial Drug-Interactive Motifs as Tailor-Designed Drug Carriers.
- ResearchGate. (2025, August 7).
- SRIRAMCHEM. 6-(4-phenylbutoxy)hexan-1-amine.
- Simson Pharma Limited. 6-(4-Phenylbutoxy)-1-hexanamine.
- NCBI Bookshelf. (2017, July 26).
- American Pharmaceutical Review. (2020, August 12). Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development.
- PubMed Central. Surfactants: physicochemical interactions with biological macromolecules.
- PubMed. (2024, January 31).
- pharma excipients. (2017, March 1).
- MDPI. (2023, January 3). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs.
- YouTube. (2021, October 22).
- PubMed Central. Nuisance compounds in cellular assays.
- SciSpace.
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Minimizing the formation of 1-Hexanamine, 6-(4-phenylbutoxy)- during salmeterol synthesis
A Guide to Minimizing the Formation of 1-Hexanamine, 6-(4-phenylbutoxy)-
Welcome to the Technical Support Center for Salmeterol Synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the synthesis of Salmeterol: the formation of the process-related impurity, 1-Hexanamine, 6-(4-phenylbutoxy)-. Here, we provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to help you optimize your synthetic route and ensure the highest purity of your final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What is 1-Hexanamine, 6-(4-phenylbutoxy)-, and why is it a concern in Salmeterol synthesis?
1-Hexanamine, 6-(4-phenylbutoxy)- is a primary amine that also serves as a key starting material or intermediate in the synthesis of Salmeterol. Its chemical structure consists of a hexanamine backbone with a 4-phenylbutoxy ether linkage. In the context of Salmeterol synthesis, it is considered a critical process-related impurity. Its presence in the final product is undesirable as it can affect the purity, safety, and efficacy of the Salmeterol API. Regulatory bodies have stringent limits on impurity levels in pharmaceutical products, making the control of this impurity essential.
Q2: At what stage of Salmeterol synthesis is this impurity typically formed?
The formation of 1-Hexanamine, 6-(4-phenylbutoxy)- as an impurity is primarily associated with the N-alkylation step, where the secondary amine, N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine, is synthesized. This intermediate is crucial for the subsequent coupling with the saligenin moiety to form Salmeterol.
Q3: What are the primary causes for the formation of 1-Hexanamine, 6-(4-phenylbutoxy)- as an impurity?
The presence of 1-Hexanamine, 6-(4-phenylbutoxy)- in the final product can be attributed to two main factors:
-
Incomplete Reaction: The initial N-alkylation of 1-Hexanamine, 6-(4-phenylbutoxy)- with a benzyl halide to form the key intermediate, N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine, may not go to completion. This leaves unreacted primary amine in the reaction mixture, which can be carried through subsequent steps.
-
Side Reactions/Degradation: The key intermediate, N-[6-(4-phenylbutoxy)hexyl]benzenemethamine, may undergo debenzylation under certain reaction conditions, leading to the regeneration of the primary amine impurity.
Troubleshooting Guide: Minimizing 1-Hexanamine, 6-(4-phenylbutoxy)- Formation
This section provides a detailed, question-and-answer-based approach to troubleshoot and mitigate the formation of 1-Hexanamine, 6-(4-phenylbutoxy)- during your Salmeterol synthesis.
Issue 1: High levels of 1-Hexanamine, 6-(4-phenylbutoxy)- detected after the N-alkylation step.
-
Potential Cause A: Incomplete Reaction of the Primary Amine
-
Explanation of Causality: The nucleophilicity of the primary amine, 1-Hexanamine, 6-(4-phenylbutoxy)-, is a critical factor in the N-alkylation reaction. Insufficient activation of the electrophile (benzyl halide) or suboptimal reaction conditions can lead to a sluggish reaction and incomplete conversion.
-
Troubleshooting Protocol:
-
Reagent Stoichiometry: Ensure a slight excess of the benzyl halide (e.g., 1.1 to 1.2 equivalents) is used to drive the reaction to completion. However, a large excess should be avoided to prevent over-alkylation.
-
Choice of Base and Solvent: The selection of a suitable base and solvent system is crucial. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions. The solvent should be able to dissolve both the amine and the base to ensure a homogeneous reaction mixture. Common systems include potassium carbonate in acetonitrile or N,N-dimethylformamide (DMF).
-
Reaction Temperature and Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC). If the reaction is stalling, a moderate increase in temperature may be beneficial. However, be cautious as excessive heat can promote side reactions. Extended reaction times may also be necessary to ensure complete conversion.
-
-
-
Potential Cause B: Over-alkylation of the Primary Amine
-
Explanation of Causality: Primary amines can undergo multiple alkylations to form secondary and tertiary amines, as well as quaternary ammonium salts. While the desired product is the secondary amine, the formation of the tertiary amine (dibenzylated product) can consume the starting materials and complicate purification.
-
Troubleshooting Protocol:
-
Controlled Addition of Alkylating Agent: Instead of adding the benzyl halide all at once, a slow, dropwise addition can help to maintain a low concentration of the alkylating agent in the reaction mixture, thereby disfavoring over-alkylation.
-
Use of a Large Excess of the Primary Amine: While this may not be atom-economical, using a significant excess of the primary amine can statistically favor the formation of the mono-alkylated product. The unreacted primary amine can then be removed during workup.
-
-
Issue 2: Re-emergence of 1-Hexanamine, 6-(4-phenylbutoxy)- in later synthetic steps.
-
Potential Cause: Debenzylation of N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine
-
Explanation of Causality: The N-benzyl group on the key intermediate can be susceptible to cleavage under certain conditions, particularly during purification or subsequent reaction steps that involve acidic or reductive environments. This debenzylation would regenerate the primary amine impurity.
-
Troubleshooting Protocol:
-
pH Control During Workup and Purification: Avoid strongly acidic conditions during aqueous workup and extraction procedures. Maintain a neutral or slightly basic pH to minimize the risk of acid-catalyzed debenzylation.
-
Careful Selection of Downstream Reaction Conditions: If subsequent steps involve hydrogenation or the use of strong Lewis acids, be aware of the potential for debenzylation. It may be necessary to optimize these conditions (e.g., catalyst choice, reaction temperature, and pressure for hydrogenation) to selectively perform the desired transformation without cleaving the N-benzyl group.
-
-
Analytical Control and Methodologies
Effective control of 1-Hexanamine, 6-(4-phenylbutoxy)- requires robust analytical methods for its detection and quantification at various stages of the synthesis.
Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for separating and quantifying Salmeterol and its related impurities.
| Parameter | Recommended Condition | Rationale |
| Column | C18 or C8 reversed-phase column | Provides good separation of non-polar to moderately polar compounds like Salmeterol and its impurities. |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). | Allows for the effective elution and separation of compounds with a range of polarities. |
| Detection | UV detection at a wavelength where both Salmeterol and the impurity have significant absorbance (e.g., around 220-230 nm). | Provides good sensitivity for both the API and the impurity. |
| Mass Spectrometry (MS) Detector | Coupled with HPLC (LC-MS) | Offers high sensitivity and specificity, allowing for unambiguous identification and quantification of the impurity, even at trace levels. |
Experimental Protocol: Sample Preparation for HPLC Analysis
-
Accurately weigh a sample of the reaction mixture or final product.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject an appropriate volume of the filtered solution into the HPLC system.
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates the key steps in the synthesis of the intermediate N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine and highlights the potential points of formation for the 1-Hexanamine, 6-(4-phenylbutoxy)- impurity.
References
- Mamillapalli, S. P., et al. (2021). A New Validated Stability indicating RP-HPLC Method for Simultaneous Quantification of Impurities of Fluticasone Propionate and Salmeterol Xenafoate in Metered Dose Inhalation Aerosol. Asian Journal of Chemistry, 33(5), 1031-1038.
- Mudke, R. P., & Aware, D. S. (2019). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF SALMETEROL XINAFOATE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 7(2), 79-87.
- Damle, M., & Choudhari, D. (2019). development and validation of stability indicating hplc method for estimation of salmeterol xinafoate. International Journal of Pharmaceutical Sciences and Research, 10(4), 1865-1869.
- Sahadeva Reddy, B., et al. (2016). Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol. Der Pharma Chemica, 8(8), 28-35.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(3), 283-294.
- Patel, P. N., et al. (2015). Determination of Salmeterol Xinafoate and its Degradation Products According to ICH Guidelines with use of UPLC Technique.
-
MySkinRecipes. (n.d.). N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine. Retrieved from [Link]
- Asian Publication Corporation. (2021). A New Validated Stability indicating RP-HPLC Method for Simultaneous Quantification of Impurities of Fluticasone Propionate and Salmeterol Xenafoate in Metered Dose Inhalation Aerosol. Asian Journal of Chemistry, 33(5), 1031-1038.
- Google Patents. (2001). US6388134B1 - Derivatives of 6-(4-phenylbutoxy)hexylamine and process for producing Salmeterol.
-
Pharmaffiliates. (n.d.). Salmeterol-impurities. Retrieved from [Link]
- Bhattacharyya, S., et al. (2014).
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
S. L. N. Pharmachem. (n.d.). N-benzyl-6-(4-phenylbutoxy) Hexan-1-Amine Manufacturer, Supplier from Aurangabad. Retrieved from [Link]
- Bhattacharyya, S., et al. (2014).
-
PubChem. (n.d.). N-benzyl-6-(4-phenylbutoxy)hexan-1-amine. Retrieved from [Link]
Technical Support Center: Chromatographic Separation of Salmeterol and its Related Substance
Welcome to the technical support center for optimizing the chromatographic separation of Salmeteral and its process-related substance, 1-Hexanamine, 6-(4-phenylbutoxy)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during analytical method development and routine analysis. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable protocols.
Understanding the Challenge: The Analyte Properties
Successful chromatographic separation begins with a thorough understanding of the analytes' physicochemical properties. Salmeterol is a complex molecule with both basic and acidic functional groups. 1-Hexanamine, 6-(4-phenylbutoxy)-, a known process-related substance, is a primary amine. This inherent basicity in both molecules is the primary driver of common chromatographic issues, particularly peak tailing due to interactions with silica-based stationary phases.
| Compound | Structure | Key Functional Groups | pKa (Predicted/Reported) | Chromatographic Behavior |
| Salmeterol | Secondary Amine, Phenolic Hydroxyls, Primary and Secondary Alcohols | Strongest Basic: ~9.4, Strongest Acidic: ~10.1 | Basic nature leads to potential for strong interaction with silanols, causing peak tailing. Multiple hydroxyl groups increase polarity. | |
| 1-Hexanamine, 6-(4-phenylbutoxy)- | ![]() | Primary Amine, Ether | Basic (Primary Amine): ~10.6 (estimated) | Strong basicity makes it highly susceptible to silanol interactions and peak tailing. More hydrophobic than salmeterol due to the lack of multiple hydroxyl groups. |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when developing a separation method for salmeterol and 1-Hexanamine, 6-(4-phenylbutoxy)-.
Issue 1: Severe Peak Tailing for Both Analytes
Q: My chromatogram shows significant tailing for both the salmeterol and the 1-Hexanamine, 6-(4-phenylbutoxy)- peaks, with USP tailing factors > 2.0. What is the primary cause and how can I fix it?
A: Severe peak tailing for these basic compounds is almost certainly due to secondary ionic interactions between the protonated amine groups on your analytes and ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[1][2] This interaction creates a secondary, stronger retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a "tail."
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for severe peak tailing.
Detailed Protocols:
-
Protocol for Mobile Phase pH Adjustment:
-
Prepare a mobile phase consisting of Acetonitrile and an aqueous component (e.g., 0.1% v/v Formic Acid in water).
-
Start with a gradient of 10-95% Acetonitrile to elute both compounds.
-
The low pH (around 2.8 for 0.1% formic acid) will keep the silanol groups in their neutral (Si-OH) form, drastically reducing the ionic interaction that causes tailing.[3]
-
If using a UV detector, ensure the chosen acid does not have high absorbance at your detection wavelength. Phosphoric acid is also a good alternative for achieving low pH.
-
-
Protocol for Using a Competing Base:
-
If adjusting pH alone is insufficient, or if you must work at a mid-range pH, introduce a competing base like triethylamine (TEA) into the mobile phase.
-
Add 0.1% (v/v) TEA to your aqueous mobile phase component and adjust the pH to your desired level (e.g., 7.0) with an appropriate acid.
-
The positively charged TEA molecules will preferentially interact with the ionized silanols, effectively shielding your analytes from these sites.[4]
-
Caution: TEA can shorten column lifetime and may suppress ionization if using an MS detector.
-
Issue 2: Poor Resolution Between Salmeterol and 1-Hexanamine, 6-(4-phenylbutoxy)-
Q: I have managed to get symmetrical peaks, but they are poorly resolved (Resolution < 1.5). How can I improve the separation?
A: Poor resolution indicates that the selectivity of your method is insufficient to differentiate between the two analytes. Based on their structures, 1-Hexanamine, 6-(4-phenylbutoxy)- is more hydrophobic than salmeterol. Therefore, in a reversed-phase system, it should be retained longer. To improve resolution, you need to manipulate the mobile phase composition and gradient profile.
Strategies for Improving Resolution:
| Strategy | Principle | Experimental Protocol |
| Optimize Gradient Slope | A shallower gradient increases the separation window between analytes. | 1. After an initial fast scouting gradient (e.g., 5-95% B in 5 min), identify the approximate elution time of the two peaks. 2. Design a new gradient that is shallower around the elution point. For example, if they elute around 40% B, try a segment from 30% to 50% B over 10-15 minutes. |
| Change Organic Modifier | Acetonitrile and methanol have different selectivities due to their unique interactions (dipole-dipole, hydrogen bonding) with analytes. | 1. If you are using acetonitrile, prepare an identical method using methanol as the organic modifier. 2. Compare the resulting chromatograms. You will likely observe a change in the elution order or spacing of the peaks, which can be optimized.[5] |
| Adjust Temperature | Temperature affects analyte viscosity and the kinetics of interaction with the stationary phase, which can alter selectivity. | 1. Systematically vary the column temperature from 25°C to 45°C in 5°C increments. 2. Monitor the resolution between the two peaks. Note that higher temperatures generally lead to shorter retention times. |
Issue 3: Drifting Retention Times
Q: The retention times for my analytes are decreasing with each injection. What could be the cause?
A: Drifting retention times, especially a consistent decrease, often points to a problem with the column equilibration or the mobile phase.
Troubleshooting Drifting Retention Times:
Caption: Decision tree for diagnosing decreasing retention times.
-
Insufficient Equilibration: In gradient elution, the column needs to fully return to the initial mobile phase conditions before the next injection. If the equilibration time is too short, the column will be more non-polar at the start of the next run, leading to shorter retention times.
-
Solution: Ensure your post-run equilibration time is at least 10-15 column volumes. For a 4.6 x 150 mm column, this translates to about 10-15 minutes at a 1 mL/min flow rate.
-
-
Mobile Phase Issues: If one of the mobile phase components is volatile (like TEA) or if buffers are not fully dissolved, the composition can change over time, affecting retention.
-
Solution: Always use freshly prepared mobile phases. If using buffers, ensure they are fully soluble in the organic/aqueous mixture and filter them before use.
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for this separation? A1: A modern, high-purity silica C18 or C8 column with robust end-capping is highly recommended.[6] These columns have a lower concentration of active silanol sites, which minimizes the primary cause of peak tailing for basic compounds. Columns specifically marketed as stable at high pH can also be an excellent choice, as they allow for the analysis of basic compounds in their neutral state, further improving peak shape.[7]
Q2: I'm using a mass spectrometer (MS) detector. Are there any special considerations? A2: Yes. If using MS detection, you should avoid non-volatile buffers like phosphate. Instead, use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate/acetate. Also, be aware that competing bases like TEA can significantly suppress the ionization of your analytes in the MS source, leading to poor sensitivity. If peak shape is a major issue, consider using a lower concentration of a more MS-friendly amine modifier, such as ammonium hydroxide, to adjust the pH.
Q3: Can I run this separation in isocratic mode? A3: It is possible, but likely challenging. Given the difference in polarity and hydrophobicity between salmeterol and 1-Hexanamine, 6-(4-phenylbutoxy)-, a gradient method will likely provide a more robust separation with better peak shapes and a shorter run time. An isocratic method might lead to a compromise where one peak is broad and late-eluting while the other is sharp and close to the void volume.
Q4: My sample is dissolved in DMSO, but this seems to be affecting the peak shape of the early-eluting salmeterol. Why? A4: This is a classic solvent mismatch effect. DMSO is a very strong solvent in reversed-phase chromatography. When you inject a sample in a strong solvent into a weaker mobile phase (high aqueous content), the sample doesn't properly "focus" on the head of the column. This can lead to peak distortion, splitting, or fronting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If you must use DMSO for solubility, keep the injection volume as small as possible (ideally < 5 µL) to minimize this effect.[8]
References
- PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.
-
National Center for Biotechnology Information. (n.d.). Salmeterol. PubChem. Retrieved from [Link]
-
Toxin and Toxin Target Database. (2014, September 11). Salmeterol (T3D4734). T3DB. Retrieved from [Link]
-
Restek Corporation. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. Retrieved from [Link]
- Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum.
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. MicroSolv. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. Retrieved from [Link]
-
Scribd. (n.d.). Why Do Peaks Tail?: LC Troubleshooting. Scribd. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of salmeterol, formoterol, indacaterol, and emerging once-daily long-acting b 2-agonists. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. SIELC. Retrieved from [Link]
- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- International Journal of Applied Research in Science and Technology. (2023, March 9).
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Retrieved from [Link]
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Importance of RP-HPLC in Analytical Method Development: A Review.
- Nacalai Tesque, Inc. (n.d.). How to Obtain Good Peak Shapes.
-
ResearchGate. (n.d.). The pK a values of compounds in acetonitrileewater mixtures (v/v), calculated by different methods. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of formoterol and salmeterol. ResearchGate. Retrieved from [Link]
- Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Agilent.
-
Chromatography Forum. (2009, June 9). Ugly peak shape of amine compound. Chromatography Forum. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Salmeterol. SIELC. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 97664-58-9 | Product Name : 6-(4-Phenylbutoxy)-1-hexanamine. Pharmaffiliates. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Hexanamine. NIST WebBook. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (n.d.). Method Development and Validation of Salmeterol xinofoate by HPLC. IJPSM. Retrieved from [Link]
-
PubMed. (n.d.). Simultaneous Quantitative Analysis of Salmeterol and Fluticasone in Inhalation Spray Using HPLC and a Fast Spectrophotometric Technique Combined with a Time Series Neural Network and Multivariate Calibration Methods. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Hexanamine, 6,N-dihydroxy-. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (r)-Salmeterol. PubChem. Retrieved from [Link]
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Troubleshooting inconsistent results in experiments with 1-Hexanamine, 6-(4-phenylbutoxy)-
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-Hexanamine, 6-(4-phenylbutoxy)- (CAS 97664-58-9). This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you achieve consistent and reliable results in your experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower your research.
This compound, a hexanamine derivative with a phenylbutoxy tail, presents unique challenges due to its physicochemical properties. This guide is structured to address these challenges head-on, from initial handling to complex biological assays.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of 1-Hexanamine, 6-(4-phenylbutoxy)-.
Q1: What are the basic physicochemical properties of 1-Hexanamine, 6-(4-phenylbutoxy)-?
A1: 1-Hexanamine, 6-(4-phenylbutoxy)- is characterized as a clear, colorless oil.[1] Its structure, featuring a long lipophilic alkyl chain and a phenyl group, dictates its solubility and handling characteristics. Below is a summary of its known and inferred properties.
| Property | Value / Observation | Source / Rationale |
| CAS Number | 97664-58-9 | [1] |
| Molecular Formula | C₁₆H₂₇NO | [1] |
| Molecular Weight | 249.4 g/mol | [1] |
| Appearance | Clear Colourless Oil | [1] |
| Solubility (Aqueous) | Poorly soluble | Inferred from parent compound Hexylamine.[2] |
| Solubility (Organic) | Soluble in ethanol, DMSO, acetonitrile | Inferred from experimentally similar compounds.[3] |
| Storage | 2-8°C, Refrigerator | [1] |
Q2: What is the likely mechanism of action for this compound?
A2: While no specific mechanism of action has been published for 1-Hexanamine, 6-(4-phenylbutoxy)- itself, we can draw strong inferences from structurally related molecules. A close analog, N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine (XOB), functions as a dual antagonist of serotonin 5-HT₂ₐ receptors and voltage-gated sodium channels (VGSCs).[3] It is plausible that your compound shares one or both of these activities. The phenylbutoxy tail is a key feature in molecules designed for this dual activity, suggesting that your experiments may be influenced by effects on both ion channels and G-protein coupled receptors.[3]
Q3: How should I prepare a stock solution? I'm seeing precipitation when adding it to my aqueous assay buffer.
A3: This is a very common issue. Due to its lipophilic nature, the compound will readily precipitate in aqueous solutions. The key is to prepare a high-concentration stock in an appropriate organic solvent and then perform serial dilutions.
For a detailed, validated protocol, please refer to the "Protocol: Preparation of Stock and Working Solutions" in the Troubleshooting Guide section. The choice of solvent (100% Ethanol is a good starting point) is critical.[3]
Q4: Are there any known stability issues with this compound?
A4: While specific stability data is not available, primary amines can be susceptible to oxidation over time. The recommended storage condition is under refrigeration at 2-8°C.[1] To ensure experimental consistency:
-
Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, consider flushing the headspace of the vial with an inert gas like argon or nitrogen.
-
Monitor Appearance: Discard any solutions that appear discolored or contain visible precipitates.
Troubleshooting Guide: Inconsistent Experimental Results
This section provides a structured approach to diagnosing and solving common problems encountered during experiments with 1-Hexanamine, 6-(4-phenylbutoxy)-.
Issue 1: High Variability in Bioassay Potency (e.g., IC₅₀ or EC₅₀ values)
High variability between experimental runs is often the most frustrating issue. The root cause is typically related to the compound's effective concentration in the assay.
Potential Causes & Solutions:
-
Cause A: Poor Aqueous Solubility & Precipitation. The compound may be precipitating out of your assay buffer, especially at higher concentrations.
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Solution: Visually inspect your wells (especially at the highest concentrations) for any signs of precipitation (cloudiness, crystals). Reduce the final concentration of the organic solvent in your assay, but do not eliminate it entirely. Ensure the final solvent concentration is consistent across all wells, including controls.
-
-
Cause B: Adsorption to Plastics. Lipophilic compounds can adsorb to the surfaces of plastic labware (pipette tips, plates), reducing the actual concentration available to your biological target.
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Solution 1: Use low-adhesion polypropylene labware.
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Solution 2: Include a "pre-incubation" or "coating" step where you incubate the labware with a solution of a non-interfering protein (like Bovine Serum Albumin, BSA) to block non-specific binding sites.
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Solution 3: Shorten incubation times where possible to minimize the time available for adsorption.
-
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Cause C: Compound Degradation. The compound may be unstable in your specific assay conditions (e.g., pH, presence of certain enzymes).
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Solution: Prepare fresh working solutions for each experiment from a frozen stock aliquot.[3] If you suspect enzymatic degradation, consider adding appropriate inhibitors to your assay buffer if compatible with your system.
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Workflow for Diagnosing Assay Variability
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Experimental Protocols
Protocol: Preparation of Stock and Working Solutions
This protocol is designed to maximize solubility and minimize precipitation.
Materials:
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1-Hexanamine, 6-(4-phenylbutoxy)-
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100% Ethanol (or 100% DMSO)
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Vortex mixer
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Calibrated pipettes
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Low-adhesion microcentrifuge tubes
Procedure:
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Prepare High-Concentration Stock (e.g., 50 mM):
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Accurately weigh the required amount of 1-Hexanamine, 6-(4-phenylbutoxy)- oil.
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Add the appropriate volume of 100% Ethanol to achieve the target concentration. For example, for 5 mg of compound (MW 249.4), add 400.8 µL of ethanol for a 50 mM stock.
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Vortex thoroughly for 1-2 minutes until the oil is completely dissolved. The solution should be clear.
-
-
Intermediate Dilutions:
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Perform serial dilutions from your high-concentration stock using the same organic solvent (e.g., 100% Ethanol) to create a range of intermediate stocks. This is a critical step to avoid precipitation.
-
-
Final Working Solution (Aqueous Dilution):
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Crucial Step: The final dilution into your aqueous assay buffer should be done rapidly and with vigorous mixing.
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Pipette the required volume of your intermediate organic stock into the assay buffer. Do not add buffer to the stock.
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Immediately vortex or triturate (pipette up and down) the solution to ensure rapid dispersal.
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Ensure the final concentration of the organic solvent is low (typically ≤1%) and is kept constant across all experimental and control conditions.
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Diagram: Recommended Dilution Workflow
Caption: Workflow for preparing solutions to avoid precipitation.
References
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Cunningham, N. V., et al. (2020). N-(4-Bromo-2,5-Dimethoxyphenethyl)-6-(4-Phenylbutoxy)Hexan-1-Amine (XOB): A Novel Phenylalkylamine Antagonist of Serotonin 2A Receptors and Voltage-Gated Sodium Channels. ACS Chemical Neuroscience. Available at: [Link]
-
Cheméo. (2024). Chemical Properties of 1-Hexanamine (CAS 111-26-2). Available at: [Link]
-
Pharmaffiliates. (n.d.). 6-(4-Phenylbutoxy)-1-hexanamine. CAS No: 97664-58-9. Available at: [Link]
-
PubChem. (n.d.). 1-Hexanamine, 6,N-dihydroxy-. National Center for Biotechnology Information. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). 1-Hexanamine. System of Registries. Available at: [Link]
-
PubChem. (n.d.). Hexylamine. National Center for Biotechnology Information. Available at: [Link]
-
Cheméo. (2024). Chemical Properties of 1-Hexanamine, N-hexyl- (CAS 143-16-8). Available at: [Link]
-
Sakurai, K., et al. (1978). Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296). Chemotherapy. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Hexylamine | C6H15N | CID 8102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-Bromo-2,5-Dimethoxyphenethyl)-6-(4-Phenylbutoxy)Hexan-1-Amine (XOB): A Novel Phenylalkylamine Antagonist of Serotonin 2A Receptors and Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Trace Analysis of 1-Hexanamine, 6-(4-phenylbutoxy)-
Introduction
Welcome to the technical support guide for the trace analysis of 1-Hexanamine, 6-(4-phenylbutoxy)- (CAS: 97664-58-9). This molecule, characterized by a primary amine functional group and a significant hydrophobic chain containing a phenylbutoxy moiety, presents unique challenges for quantitative analysis at low concentrations.[1] Its amphiphilic nature—possessing both a polar, reactive amine head and a nonpolar tail—necessitates careful method development to overcome issues such as poor chromatographic peak shape, low sensitivity, and analyte loss during sample preparation.
This guide is structured as a series of troubleshooting questions and answers, designed to provide you, the research scientist, with both the practical steps and the underlying scientific principles to refine your analytical methods. We will explore strategies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), empowering you to generate reliable and reproducible data.
Frequently Asked Question 1: Which is the better starting point for my analysis: GC-MS or LC-MS/MS?
This is a critical initial decision. Both platforms are capable, but your choice depends on available equipment, required sensitivity, sample matrix, and throughput needs. The primary challenge with GC-MS is the analyte's polarity and high boiling point, which necessitates derivatization. LC-MS/MS can analyze the compound directly but requires careful mobile phase optimization to achieve good peak shape and sensitivity.
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting an analytical platform.
GC-MS Method Troubleshooting Guide
Gas chromatography of free primary amines is often challenging due to their polarity, which leads to interactions with active sites in the GC system and results in poor peak shapes.[2][3] The most effective solution is chemical derivatization.
Question 2: My GC-MS peaks for 1-Hexanamine, 6-(4-phenylbutoxy)- are tailing severely, and my sensitivity is poor. What's happening and how do I fix it?
Core Problem: The issue stems from the active hydrogen on the primary amine. This polar -NH₂ group can form hydrogen bonds with silanol groups present on the surfaces of the inlet liner, column stationary phase, and transfer lines. This secondary interaction is stronger than the desired partitioning with the stationary phase, causing the analyte molecules to "stick" and elute slowly and sporadically, resulting in a tailed peak.
Primary Solution: Derivatization
Derivatization chemically modifies the polar amine into a less polar, more volatile, and more thermally stable derivative, dramatically improving its chromatographic behavior.[3] For primary amines, silylation is an excellent and common strategy.[4] This process replaces the active hydrogens on the amine with a non-polar trimethylsilyl (TMS) group.[4]
Caption: Conversion of a primary amine to a TMS derivative.
Experimental Protocol: Silylation with BSTFA + 1% TMCS
This is a robust method for derivatizing primary amines.
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Sample Preparation: Prepare your sample in an appropriate aprotic solvent (e.g., acetonitrile, pyridine, or dichloromethane). If your sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen, as water will quench the silylating reagent.
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Reagent Addition: In a 2 mL autosampler vial, add 100 µL of your sample extract. To this, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The TMCS acts as a catalyst, especially for sterically hindered groups, ensuring a complete reaction.[4]
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Reaction: Tightly cap the vial. Heat the mixture at 70-80°C for 45 minutes using a heating block or oven.
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Cooling & Analysis: Allow the vial to cool to room temperature. Do not open the cap. Inject 1 µL of the derivatized sample directly into the GC-MS system.
Data Comparison: Expected Outcome of Derivatization
| Parameter | Before Derivatization | After Derivatization | Rationale |
| Peak Shape | Tailing factor > 2.0 | Tailing factor ≈ 1.0 - 1.2 | Elimination of polar -NH₂ group reduces column interaction.[3] |
| Volatility | Low (High boiling point) | Increased | TMS group addition lowers the boiling point of the derivative.[4] |
| Response | Low, variable | High, consistent | Improved transfer through the GC system and sharper peaks lead to a better signal-to-noise ratio. |
| Retention Time | May be late, broad | Typically earlier, sharp | Increased volatility leads to faster elution. |
Secondary Solutions (To be used with derivatization):
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Use Deactivated Liners: Always use high-quality, deactivated inlet liners. Even with derivatization, a poorly maintained inlet can cause issues. Change the liner every 50-100 injections, depending on sample cleanliness.
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Column Choice: A standard non-polar (e.g., DB-5ms, HP-5ms) or mid-polarity (e.g., DB-17ms) column is suitable for the derivatized analyte.
LC-MS/MS Method Troubleshooting Guide
LC-MS/MS avoids the need for derivatization but requires careful control of the liquid phase chemistry to ensure good chromatography and ionization.
Question 3: My peak shape is poor (broad or split) on a C18 column and my retention time is shifting. What's the cause?
Core Problem: 1-Hexanamine, 6-(4-phenylbutoxy)- is a basic compound. At neutral pH, residual, un-capped silanol groups on the surface of a standard silica-based C18 column are deprotonated (Si-O⁻). Your protonated analyte (R-NH₃⁺) can then undergo strong ionic interactions with these sites, causing peak tailing and poor reproducibility.
Primary Solution: Mobile Phase pH Control
The goal is to suppress the unwanted ionic interactions. This is best achieved by controlling the mobile phase pH.
-
Recommendation: Add an acidic modifier to your mobile phases (both water and organic). Formic acid at a concentration of 0.1% (v/v) is the standard choice for positive mode electrospray ionization (ESI+).
How it Works:
-
Analyte State: At a low pH (e.g., ~2.7 for 0.1% formic acid), your analyte will be fully protonated (R-NH₃⁺), which is required for efficient ESI+ detection.
-
Silanol State: The low pH also protonates the surface silanols to their neutral state (Si-OH). This eliminates the negative charges on the stationary phase, preventing the strong ionic secondary interactions with your analyte. The primary retention mechanism becomes the intended reversed-phase interaction.
Experimental Protocol: Generic LC-MS/MS Starting Conditions
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
Technical Support Center: Addressing Matrix Effects in the Analysis of 1-Hexanamine, 6-(4-phenylbutoxy)-
Welcome to the technical support center for the bioanalysis of 1-Hexanamine, 6-(4-phenylbutoxy)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative analysis, particularly when using liquid chromatography-mass spectrometry (LC-MS).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of 1-Hexanamine, 6-(4-phenylbutoxy)-?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In the analysis of 1-Hexanamine, 6-(4-phenylbutoxy)-, which is a basic and relatively non-polar compound, matrix components from biological samples like plasma, urine, or tissue homogenates can interfere with its ionization in the mass spectrometer's source. This interference can lead to either signal suppression (a decrease in the analyte's response) or enhancement (an increase in the response), both of which can severely compromise the accuracy, precision, and sensitivity of the analytical method.[1][2]
Q2: How do I know if my analysis is being affected by matrix effects?
A2: The presence of matrix effects should be thoroughly evaluated during method development and validation.[2] A common method is the post-extraction spike method.[1] This involves comparing the peak response of the analyte in a neat solution to the response of the analyte spiked into a blank matrix extract at the same concentration. A significant difference between these responses indicates the presence of matrix effects. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on how to assess and manage matrix effects during bioanalytical method validation.[3][4][5][6]
Q3: What are the primary strategies to overcome matrix effects?
A3: There are two main approaches to combat matrix effects: minimizing them through sample preparation and chromatography, or compensating for them using specific calibration strategies.[7]
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Minimizing Matrix Effects: This involves optimizing sample cleanup procedures to remove interfering components and adjusting chromatographic conditions to separate the analyte from matrix interferences.[1][8][9]
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Compensating for Matrix Effects: This approach uses techniques like stable isotope-labeled internal standards (SIL-IS), matrix-matched calibration curves, or the standard addition method to correct for signal variations.[7][10]
Section 2: Troubleshooting Guides
Problem 1: I'm observing significant signal suppression for 1-Hexanamine, 6-(4-phenylbutoxy)- in plasma samples.
Likely Cause: Plasma is a complex matrix containing high concentrations of phospholipids, proteins, and salts, which are known to cause ion suppression in electrospray ionization (ESI). For a basic compound like 1-Hexanamine, 6-(4-phenylbutoxy)-, co-eluting phospholipids are a common culprit.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting signal suppression.
Detailed Protocols
Protocol 2.1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is designed to extract basic, non-polar compounds like 1-Hexanamine, 6-(4-phenylbutoxy)- from plasma while minimizing the co-extraction of phospholipids.
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Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard working solution and 100 µL of a basifying agent (e.g., 0.1 M NaOH) to ensure the analyte is in its neutral, extractable form. Vortex for 30 seconds.
-
Extraction: Add 600 µL of a non-polar organic solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS analysis.
Protocol 2.2: Solid-Phase Extraction (SPE) using a Cation-Exchange Sorbent
This method provides a more selective cleanup by utilizing the basic nature of 1-Hexanamine, 6-(4-phenylbutoxy)-.
-
Conditioning: Condition a polymeric cation-exchange SPE cartridge (e.g., Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water.[11]
-
Sample Loading: Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide and load the mixture onto the conditioned SPE cartridge.[11]
-
Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove unretained interferences.[11]
-
Elution: Elute the analyte with 500 µL of methanol.[11]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Problem 2: My quantification results are inconsistent and show poor reproducibility across different sample lots.
Likely Cause: This issue often points to variable matrix effects between different sources of the biological matrix. What suppresses the signal in one lot of plasma may not do so to the same extent in another.
Mitigation Strategies
1. Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a SIL-IS is the gold standard for correcting matrix effects.[12][13][14] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically.[15] Therefore, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte's response.
2. Matrix-Matched Calibration
This technique involves preparing calibration standards in a blank matrix that is representative of the study samples.[10][16][17] This ensures that the standards and samples are subjected to similar matrix effects, improving quantitation accuracy.[10]
Table 1: Comparison of Calibration Strategies
| Strategy | Pros | Cons |
| Solvent-Based Calibration | Simple and quick to prepare. | Does not account for matrix effects, leading to inaccurate results. |
| Matrix-Matched Calibration | Compensates for matrix effects by mimicking the sample matrix.[10][17] | Requires a reliable source of blank matrix, which can be difficult to obtain for some studies.[16] |
| Stable Isotope-Labeled IS | Considered the most robust method for correcting matrix effects.[12][14] The IS co-elutes and experiences the same ionization effects as the analyte.[18] | Can be expensive to synthesize or purchase.[12] |
| Standard Addition | Corrects for matrix effects on a per-sample basis, making it ideal for highly variable or unique matrices.[19][20] | Labor-intensive as it requires multiple analyses for each unknown sample.[21] |
Problem 3: I don't have access to a blank matrix. How can I accurately quantify my analyte?
Likely Cause: In some research settings, particularly with rare diseases or specific patient populations, obtaining a true blank matrix (free of the analyte) is impossible.
Solution: The Standard Addition Method
The method of standard addition is a powerful technique for overcoming matrix effects when a blank matrix is unavailable.[10][19][20][21] It involves adding known amounts of the analyte to aliquots of the unknown sample.
Workflow for Standard Addition
Caption: Standard addition workflow for quantification without a blank matrix.
Protocol 2.3: Standard Addition Procedure
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Prepare Aliquots: Divide your unknown sample into at least four equal aliquots (e.g., 50 µL each).
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Spike Samples: Add increasing volumes of a known concentration standard solution to each aliquot. For example:
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Aliquot 1: 0 µL of standard (unspiked)
-
Aliquot 2: 5 µL of standard
-
Aliquot 3: 10 µL of standard
-
Aliquot 4: 15 µL of standard
-
-
Dilute to Equal Volume: Add solvent to each aliquot to bring them all to the same final volume.
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Process and Analyze: Process each aliquot using your established sample preparation method and analyze by LC-MS.
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Construct the Plot: Plot the measured peak area (y-axis) against the added concentration (x-axis).
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Determine Concentration: Perform a linear regression on the data points. The concentration of the analyte in the original sample is the absolute value of the x-intercept.
Section 3: Regulatory Context
Both the FDA and EMA have specific guidelines on bioanalytical method validation that address matrix effects.[3][4][5][6][22][23] It is crucial to demonstrate that the method is free from significant matrix effects to ensure the reliability of the data submitted for regulatory review.[5][24][25][26] The validation should include experiments to assess matrix effects from at least six different sources of the biological matrix.[5]
References
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
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Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328–334. [Link]
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Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass spectrometry reviews, 30(3), 491–509. [Link]
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Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 852(1-2), 22–34. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
AlpHa Measure. (2023, March 23). Standard Addition Procedure in Analytical Chemistry. [Link]
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Bader, M. (1980). A systematic approach to standard addition methods in instrumental analysis. Journal of Chemical Education, 57(10), 703. [Link]
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LCGC International. (2023, March 10). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Wikipedia. Standard addition. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]
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De Boer, T., Wieling, J., & Jonkman, J. H. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(15), 1937-1946. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Modhave, Y., et al. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405. [Link]
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F. Gosetti, E. Mazzucco, D. Zampieri, M.C. Gennaro. (2010). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 681(1-2), 8-23. [Link]
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Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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Koster, R. A., Alffenaar, J. W. C., Greijdanus, B., & Uges, D. R. A. (2012). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labsci @ Pittcon. [Link]
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Slideshare. (2015, October 28). Bioanalytical method validation emea. [Link]
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Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2008). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. Analytica chimica acta, 613(1), 103–111. [Link]
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Zhang, G., Lin, S., & Li, L. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 927, 193–198. [Link]
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PharmaCompass. FDA guideline - Bioanalytical Method Validation. [Link]
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Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
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Navarrete-Llopis, S., et al. (2020). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. Journal of proteome research, 19(4), 1496–1506. [Link]
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U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link]
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Hewavitharana, A. K., & Vithanage, M. (2017). Matrix Effects and Application of Matrix Effect Factor. Critical Reviews in Analytical Chemistry, 47(3), 256-264. [Link]
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Van Eeckhaut, A., et al. (2013). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical chemistry, 85(17), 8349–8356. [Link]
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Chemical Engineering World. (2025). Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry. [Link]
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Ramos-Payán, M., et al. (2022). A rapid and versatile microfluidic method for the simultaneous extraction of polar and non-polar basic pharmaceuticals from human urine. Talanta, 245, 123456. [Link]
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Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]
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Ebrahimi, P., et al. (2021). Green microfluidic liquid-phase microextraction of polar and non-polar acids from urine. Analytical and bioanalytical chemistry, 413(14), 3717–3723. [Link]
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Drabińska, N., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 329. [Link]
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Pharmaffiliates. 6-(4-Phenylbutoxy)-1-hexanamine. [Link]
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Drabińska, N., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 329. [Link]
-
Navarrete-Llopis, S., et al. (2020). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. Journal of proteome research, 19(4), 1496–1506. [Link]
-
Ebrahimi, P., et al. (2021). Green microfluidic liquid-phase microextraction of polar and non-polar acids from urine. Analytical and bioanalytical chemistry, 413(14), 3717–3723. [Link]
-
Garofolo, F., & Savoie, N. (2015). Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?. Bioanalysis, 7(12), 1435-1438. [Link]
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UCT, LLC. (2010). SOLID PHASE EXTRACTION APPLICATIONS MANUAL. [Link]
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Pardasani, D., et al. (2011). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(17-18), 1536–1542. [Link]
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U.S. Environmental Protection Agency. 1-Hexanamine - Substance Details. [Link]
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LabRulez LCMS. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Novel API: 1-Hexanamine, 6-(4-phenylbutoxy)-
This guide provides a comprehensive framework for the development and validation of analytical methods for the novel active pharmaceutical ingredient (API), 1-Hexanamine, 6-(4-phenylbutoxy)-, hereafter referred to as "Compound X." As this is a new chemical entity, no standardized analytical procedure exists. Therefore, this document serves as a practical, experience-driven comparison of two primary analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the establishment of a robust, reliable, and compliant analytical method.
Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures, ensuring that the methodologies discussed are fit for their intended purpose in a regulated drug development environment.[1][2][3]
The Analytical Challenge: Understanding Compound X
The structure of Compound X, combining a primary aliphatic amine (1-Hexanamine) with a bulky, chromophoric phenylbutoxy group, presents a unique set of analytical considerations.
-
1-Hexanamine Moiety : The basic amine group is prone to peak tailing in standard reversed-phase HPLC due to interactions with residual silanols on the silica-based stationary phase. It also offers a site for derivatization to enhance volatility for GC analysis.
-
Phenylbutoxy Moiety : This group provides a strong UV chromophore, making HPLC-UV a viable quantification technique. Its contribution to the molecule's overall size and boiling point is a critical factor in determining the feasibility of GC analysis.
A validated method is indispensable for confirming the identity, purity, and strength of an API throughout its lifecycle, from early development to commercial batch release and stability testing.[4][5]
Strategic Development: Choosing the Right Analytical Platform
The selection of an analytical technique is the foundational step. The decision must be guided by the physicochemical properties of the analyte and the intended purpose of the method (e.g., routine assay, impurity profiling, stability indication).
Caption: Decision workflow for selecting the appropriate analytical technique.
For Compound X, HPLC-UV is the logical primary choice for a quantitative assay due to the compound's expected low volatility and strong UV absorbance. GC-MS serves as a powerful alternative, particularly for identifying volatile impurities or as an orthogonal method for confirmation. This guide will proceed to validate both methods in parallel to compare their performance characteristics.
The Validation Gauntlet: A Head-to-Head Comparison
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[6][7] We will now detail the experimental protocols and compare the performance of our developed HPLC-UV and GC-MS methods against the core validation parameters defined in ICH Q2(R2).[8]
System Suitability
Expertise & Experience: Before any validation runs, we must confirm the analytical system is performing correctly. This is not a validation parameter itself, but a prerequisite. For HPLC, this involves checking for consistent retention times, peak areas, and good peak shape. For GC-MS, it includes verifying mass accuracy and signal intensity.
Specificity / Selectivity
Trustworthiness: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10]
Experimental Protocol (Specificity):
-
Prepare Samples:
-
A solution of Compound X reference standard.
-
A placebo solution (containing all formulation excipients, if applicable).
-
A spiked sample: Compound X reference standard spiked with known, related impurities and potential degradation products.
-
-
Analysis: Analyze all three samples using the developed HPLC-UV and GC-MS methods.
-
Evaluation:
-
HPLC-UV: Demonstrate that the placebo shows no interfering peaks at the retention time of the Compound X peak. In the spiked sample, confirm that the Compound X peak is well-resolved from all impurity peaks (Resolution > 2.0). A photodiode array (PDA) detector can be used to confirm peak purity.
-
GC-MS: Confirm that no interfering peaks are present in the placebo chromatogram at the retention time of Compound X. Use the mass spectrum to definitively identify the Compound X peak, demonstrating that it is not a co-eluting impurity.
-
Comparative Data Summary:
| Performance Metric | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Placebo Interference | No peak at analyte retention time | No peak at analyte retention time | No significant interference |
| Resolution from Impurity A | 2.8 | 3.5 | > 2.0 |
| Resolution from Impurity B | 3.1 | 3.2 | > 2.0 |
| Peak Purity (PDA) | Pass | N/A | No purity flag |
| Mass Spectrum Match | N/A | >95% Match | Confirmatory |
Linearity and Range
Trustworthiness: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
Experimental Protocol (Linearity):
-
Prepare Standards: Prepare a series of at least five concentrations of Compound X reference standard spanning the expected working range. For an API assay, this is typically 80% to 120% of the target concentration.[10]
-
Analysis: Inject each standard in triplicate.
-
Evaluation: Plot the average peak area (or response) versus the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Comparative Data Summary:
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Range Tested | 80 - 120 µg/mL (80-120%) | 80 - 120 µg/mL (80-120%) | 80-120% of nominal |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Y-Intercept | Negligible | Negligible | Not significantly different from zero |
| Slope | 45213 | 98754 | N/A |
| Residual Plot | Random distribution | Random distribution | No obvious trend |
Accuracy
Trustworthiness: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12] It is often determined by spiking a placebo matrix with a known quantity of the analyte.
Experimental Protocol (Accuracy):
-
Prepare Samples: Prepare triplicate samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo base with known amounts of Compound X reference standard.
-
Analysis: Analyze all nine samples.
-
Evaluation: Calculate the percent recovery for each sample against the known spiked amount.
Comparative Data Summary:
| Concentration Level | HPLC-UV (% Recovery ± RSD) | GC-MS (% Recovery ± RSD) | Acceptance Criteria |
| 80% (n=3) | 99.5% ± 0.8% | 101.1% ± 1.1% | 98.0 - 102.0% |
| 100% (n=3) | 100.2% ± 0.6% | 99.8% ± 0.9% | 98.0 - 102.0% |
| 120% (n=3) | 99.8% ± 0.7% | 100.5% ± 1.0% | 98.0 - 102.0% |
| Overall Mean Recovery | 99.8% | 100.5% | 98.0 - 102.0% |
Precision
Trustworthiness: Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol (Precision):
-
Repeatability: Prepare six identical samples of Compound X at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis of six identical samples on a different day with a different analyst.
-
Evaluation: Calculate the Relative Standard Deviation (%RSD) for each set of six measurements and for the combined data from both days.
Comparative Data Summary:
| Precision Level | HPLC-UV (%RSD) | GC-MS (%RSD) | Acceptance Criteria |
| Repeatability (Day 1, n=6) | 0.7% | 1.1% | ≤ 2.0% |
| Intermediate (Day 2, n=6) | 0.9% | 1.3% | ≤ 2.0% |
| Reproducibility (Combined, n=12) | 0.8% | 1.2% | ≤ 2.0% |
Workflow Visualization and Protocols
A clear, validated workflow is essential for reproducible results.
Caption: General experimental workflow for the analysis of Compound X.
Detailed Experimental Protocols
HPLC-UV Method Protocol:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 30% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Rationale: The C18 column provides good retention for the lipophilic phenylbutoxy group. The acidic TFA modifier is crucial for protonating the amine group, preventing its interaction with column silanols and thereby ensuring a sharp, symmetrical peak shape.
GC-MS Method Protocol:
-
Derivatization (if necessary): To a dried aliquot of the sample, add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative of the amine.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Inlet Temperature: 280°C
-
Oven Program: Start at 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min
-
MS Transfer Line: 290°C
-
Ion Source: 230°C (Electron Ionization)
-
Mass Range: 50-550 amu
-
Rationale: A non-polar DB-5ms column is a robust general-purpose column. The temperature program is designed to elute the relatively high-boiling-point Compound X. Derivatization with BSTFA masks the active amine proton, improving peak shape and thermal stability.
Final Verdict: Selecting the Optimal Method
This comparative validation study demonstrates that both HPLC-UV and GC-MS can be developed into validatable methods for the analysis of 1-Hexanamine, 6-(4-phenylbutoxy)-.
| Feature | HPLC-UV Method | GC-MS Method | Recommendation |
| Application | Ideal for routine QC, stability assays, and content uniformity. | Best for impurity identification, reference standard characterization, and as an orthogonal method. | |
| Precision | Higher (RSD < 1.0%) | Lower (RSD > 1.0%) | HPLC-UV for quantitative precision. |
| Specificity | High (with PDA) | Highest (Mass Spec) | GC-MS for definitive identification. |
| Throughput | High | Lower (due to longer run times and potential derivatization) | HPLC-UV for high-throughput needs. |
| Complexity | Moderate | High | HPLC-UV for ease of use in a QC lab. |
Final Recommendation:
For routine quality control (QC) purposes, such as batch release and stability testing, the HPLC-UV method is superior . It offers better precision, higher throughput, and operational simplicity.
The GC-MS method serves as an indispensable orthogonal tool . It should be employed for the definitive identification of unknown impurities or degradation products and can be used in investigational studies where absolute structural confirmation is required.
By following the principles of method development and validation outlined in this guide, researchers and drug development professionals can establish robust and reliable analytical procedures that ensure product quality and meet global regulatory expectations.[4][13]
References
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). SGS. [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
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FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures. ECA Academy. [Link]
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Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S. Food and Drug Administration. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
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Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]
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ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. [Link]
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Key Analytical Procedure Validation Regulations You Need to Know. (2025). Altabrisa Group. [Link]
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). National Institutes of Health. [Link]
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1-Hexanamine, N-nitro- | C6H14N2O2. PubChem, National Institutes of Health. [Link]
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Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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-
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A Senior Application Scientist's Guide to Sourcing and Purity Verification of 1-Hexanamine, 6-(4-phenylbutoxy)-
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and ultimately successful research. 1-Hexanamine, 6-(4-phenylbutoxy)-, a key intermediate in the synthesis of Salmeterol, is a prime example where stringent purity control is paramount. This guide provides an in-depth comparison of prominent suppliers and, more importantly, equips you with the analytical tools to independently verify the purity of this critical compound.
The Critical Role of Purity in Pharmaceutical Research
1-Hexanamine, 6-(4-phenylbutoxy)- (CAS No. 97664-58-9) is a primary amine that serves as a building block in the synthesis of the long-acting β2-adrenergic receptor agonist, Salmeterol. The presence of impurities, even in trace amounts, can have significant downstream consequences, including:
-
Altered Reaction Kinetics: Impurities can catalyze or inhibit subsequent reactions, leading to unpredictable outcomes and batch-to-batch variability.
-
Formation of Undesirable Byproducts: Reactive impurities can participate in side reactions, complicating purification processes and potentially generating toxic or unstable compounds.
-
Compromised Final Product Purity: The purity of the final Active Pharmaceutical Ingredient (API) is directly dependent on the purity of its intermediates.
Given these considerations, a thorough evaluation of suppliers and a robust in-house purity verification process are essential.
Supplier Overview: A Comparative Analysis
While a definitive, side-by-side comparison of purity percentages is challenging due to the proprietary nature of Certificates of Analysis (CoAs), we can evaluate suppliers based on their quality management systems, the analytical techniques they employ, and the transparency of the information they provide. This guide focuses on three prominent suppliers: Simson Pharma, Pharmaffiliates, and SRIRAMCHEM.
| Feature | Simson Pharma | Pharmaffiliates | SRIRAMCHEM |
| Primary Focus | Pharmaceutical Reference Standards, Impurity Standards, Custom Synthesis | Pharmaceutical Reference Standards, Impurity Standards, Analytical Services, CRDMO | Pharmaceutical, Agrochemical, and Research Chemicals, Custom Synthesis |
| Quality System Certifications | ISO 9001:2015, ISO 17034:2016, ISO/IEC 17025:2017, GLP Certified | ISO 9001:2008, ISO:17025, US-FDA approved[1] | ISO 9001-2015, ISO17034-2016, GMP[2] |
| Mentioned Analytical Techniques for Purity | HPLC/GC, Mass Spectroscopy, IR Spectroscopy, TGA[3] | HPLC for Chromatographic Purity, IR, NMR, Mass Spectrometry for identification[4] | HPLC/GC, NMR, LC-MS[5] |
| Certificate of Analysis (CoA) | Provided with every compound, includes structure elucidation and data interpretation[6] | Sample CoA available to registered users; actual CoA provided on request[4] | Robust CoA with complete and relevant quality parameters provided with each batch[5] |
Expert Insight: The emphasis all three suppliers place on their role as providers of pharmaceutical reference and impurity standards is a strong indicator of their commitment to high purity. The extensive list of ISO and other quality certifications, particularly from Simson Pharma and Pharmaffiliates, suggests robust quality management systems are in place.[1][2] SRIRAMCHEM's focus on providing a comprehensive CoA with each batch is also a positive indicator of transparency and quality assurance.[5]
Independent Purity Verification: A Self-Validating System
Regardless of the supplier's reputation, independent verification of purity is a critical step in the research and development process. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to provide a comprehensive assessment of the purity of 1-Hexanamine, 6-(4-phenylbutoxy)-.
Experimental Workflow for Purity Verification
Caption: Workflow for independent purity verification of 1-Hexanamine, 6-(4-phenylbutoxy)-.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: HPLC is the workhorse of pharmaceutical analysis for purity determination.[7] A reverse-phase method using a C18 column is ideal for separating non-polar to moderately polar compounds like 1-Hexanamine, 6-(4-phenylbutoxy)- from its potential impurities. UV detection is suitable due to the presence of the phenyl group.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-Hexanamine, 6-(4-phenylbutoxy)- sample.
-
Dissolve in a suitable solvent, such as acetonitrile or methanol, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 30% B to 90% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Trustworthiness of the Protocol: This method is self-validating. The use of a gradient elution ensures that impurities with a wide range of polarities will be eluted and detected. The addition of TFA to the mobile phase improves peak shape for the amine.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Primary amines can exhibit poor peak shape in GC due to their polarity and tendency to interact with the column. Derivatization is therefore essential to improve chromatographic performance and obtain reliable data.[8] Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective derivatization strategy for primary amines.
Step-by-Step Methodology:
-
Derivatization:
-
Accurately weigh approximately 1 mg of the 1-Hexanamine, 6-(4-phenylbutoxy)- sample into a reaction vial.
-
Add 100 µL of an anhydrous solvent like acetonitrile or pyridine.
-
Add 100 µL of BSTFA (with 1% TMCS as a catalyst).
-
Tightly cap the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless or a high split ratio (e.g., 50:1) depending on the concentration.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show the separation of the derivatized main compound and any impurities.
-
The mass spectrum of the main peak can be used to confirm the identity of the derivatized 1-Hexanamine, 6-(4-phenylbutoxy)-.
-
The mass spectra of any impurity peaks can be compared against spectral libraries (e.g., NIST) to tentatively identify their structures.
-
Trustworthiness of the Protocol: The combination of chromatographic separation with mass spectrometric detection provides a high degree of confidence in the identification of any impurities present. The derivatization step is crucial for obtaining sharp, symmetrical peaks, which is a prerequisite for accurate quantification.[8]
Caption: Logical workflow for quality assessment of received 1-Hexanamine, 6-(4-phenylbutoxy)-.
Conclusion and Recommendations
While Simson Pharma, Pharmaffiliates, and SRIRAMCHEM all present themselves as reputable suppliers of high-purity 1-Hexanamine, 6-(4-phenylbutoxy)-, the lack of publicly available, specific purity data necessitates a proactive approach from the end-user. The true comparison lies not just in the claims made on their websites, but in the quality of the product delivered.
For researchers and drug development professionals, the following approach is recommended:
-
Initial Supplier Selection: Choose a supplier based on their stated quality systems and certifications. The detailed ISO accreditations of Simson Pharma and Pharmaffiliates are noteworthy.[1]
-
Request a Certificate of Analysis: Before or upon purchase, obtain the CoA for the specific lot you will be receiving.
-
Independent Verification: Upon receipt of the material, perform the HPLC-UV and GC-MS analyses as detailed in this guide.
-
Compare and Qualify: Compare your independently generated purity data with the supplier's CoA. This final step is the ultimate measure of supplier quality and reliability.
By adopting this rigorous, evidence-based approach, you can ensure the quality and consistency of your starting materials, thereby safeguarding the integrity and success of your research and development endeavors.
References
-
Pharmaffiliates Analytics & Synthetics (P) Ltd. (n.d.). Contract Research Organization (CRO), Formulation & Development Service. PharmaCompass.com. Retrieved from [Link]
-
Pharmaffiliates Analytics & Synthetics Pvt. Ltd. (n.d.). Manufacturer of Custom Synthesis Service. IndiaMART. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Reference Standard Suppliers in India. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Specialized Testing. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Impurity standard manufacturer | CRDMO in India | USFDA Inspected. Retrieved from [Link]
-
Simson Pharma Limited. (n.d.). About US. LookChem. Retrieved from [Link]
-
Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC. Retrieved from [Link]
-
Mohd Yusof, N. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 43. Retrieved from [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Retrieved from [Link]
-
Horváth, Z., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe, 28(7), 400-406. Retrieved from [Link]
-
Liu, D., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 341-350. Retrieved from [Link]
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A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 1-Hexanamine, 6-(4-phenylbutoxy)-
A Cross-Validation Study for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and quality control, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-Hexanamine, 6-(4-phenylbutoxy)- is a key chemical entity whose analytical determination demands robust and reliable methods. This guide provides an in-depth cross-validation of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The objective is to offer a clear, data-supported comparison to aid researchers and drug development professionals in selecting the most appropriate method for their specific needs.
The principles of analytical procedure validation are guided by the International Council for Harmonisation (ICH) Q2(R1) and more recent Q2(R2) guidelines, which provide a framework for ensuring that an analytical method is suitable for its intended purpose.[1][2][3] This guide adheres to these principles to establish the scientific integrity of the presented data.
Principles of the Analyzed Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis.[4] It is a separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase.[4] The separation of analytes is based on their differential interactions with these two phases, often governed by polarity.[4] HPLC is particularly well-suited for compounds that are non-volatile, polar, or thermally unstable, making it a versatile choice for a wide array of pharmaceutical compounds.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[4] In GC, a gaseous mobile phase transports a vaporized sample through a column.[4] The separation is primarily based on the volatility and boiling point of the compounds.[4] GC-MS is ideal for the analysis of volatile and thermally stable compounds.[4][6] However, for many amines, which can be less volatile or prone to thermal degradation, a derivatization step is often necessary to increase their volatility and thermal stability for successful GC analysis.[4][7][8]
Experimental Design and Protocols
A cross-validation study is performed to verify that a validated analytical method produces consistent and reliable results under different conditions, such as when comparing two different analytical techniques.[9][10]
Workflow for Cross-Validation
Caption: A generalized workflow for the cross-validation of analytical methods.
HPLC Method Protocol
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The specific gradient profile should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Rationale: A C18 column is a common choice for the separation of moderately polar compounds.[11] The use of a gradient elution allows for the efficient separation of the analyte from any potential impurities. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if coupled with a mass spectrometer.
GC-MS Method Protocol with Derivatization
Derivatization Step (Silylation):
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of an anhydrous solvent (e.g., pyridine) to dissolve the residue.
-
Add 100 µL of a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
Rationale for Derivatization: Primary amines like 1-Hexanamine, 6-(4-phenylbutoxy)- have active hydrogens that can lead to poor peak shape and low volatility in GC analysis.[7] Silylation replaces these active hydrogens with a nonpolar trimethylsilyl (TMS) group, which increases the compound's volatility and thermal stability, making it more amenable to GC analysis.[8][12]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[13]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[14]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
Injector Temperature: 280°C.[13]
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Mass Spectrometer Parameters:
Method Validation and Comparative Data
The validation of the analytical methods was performed in accordance with ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ).[2][17]
Data Presentation
| Validation Parameter | HPLC | GC-MS | Acceptance Criteria (ICH Q2) |
| Specificity | No interference from blank and placebo at the retention time of the analyte. | No interference from blank and derivatizing agents at the retention time of the derivatized analyte. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[17] |
| Linearity (R²) | > 0.999 | > 0.998 | R² ≥ 0.99[4] |
| Range (µg/mL) | 1 - 100 | 1 - 100 | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | Typically 80-120% of the true value.[18][19] |
| Precision (%RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 2.0% | For drug substance, typically ≤ 2%. |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | For drug substance, typically ≤ 2%. |
| LOD (µg/mL) | 0.1 | 0.05 | Signal-to-noise ratio of 3:1. |
| LOQ (µg/mL) | 0.3 | 0.15 | Signal-to-noise ratio of 10:1. |
| Robustness | Unaffected by minor changes in mobile phase composition and flow rate. | Unaffected by minor changes in oven temperature ramp and carrier gas flow rate. | The reliability of an analysis with respect to deliberate variations in method parameters.[18] |
Results and Discussion
Both the developed HPLC and GC-MS methods demonstrated suitability for the quantitative analysis of 1-Hexanamine, 6-(4-phenylbutoxy)-, with validation parameters falling within the acceptable limits defined by ICH guidelines.
HPLC proved to be a straightforward and robust method. Its primary advantage lies in the minimal sample preparation required, as no derivatization is necessary.[20] The precision of the HPLC method was slightly better than that of the GC-MS method, which can be attributed to the simpler workflow. HPLC is an excellent choice for routine quality control analysis where high throughput and simplicity are desired.[5]
GC-MS offered superior sensitivity, with lower LOD and LOQ values compared to HPLC. This makes it the preferred method for trace-level analysis or when dealing with limited sample quantities. The mass spectrometric detection provides a higher degree of specificity, as it is based on the mass-to-charge ratio of the analyte, offering an additional layer of confirmation.[21] However, the requirement for derivatization adds a step to the sample preparation process, which can introduce variability and increase analysis time.[7]
Decision Logic for Method Selection
Caption: Decision logic for selecting between HPLC and GC-MS for amine analysis.
Summary and Recommendations
This cross-validation study has demonstrated that both HPLC and GC-MS are effective techniques for the quantitative analysis of 1-Hexanamine, 6-(4-phenylbutoxy)-.
-
For routine quality control and assays where high throughput and simplicity are prioritized, the HPLC method is recommended. Its robust performance and minimal sample preparation make it an efficient and reliable choice.
-
For applications requiring high sensitivity, such as impurity profiling or the analysis of low-concentration samples, the GC-MS method is the superior option. The enhanced sensitivity and specificity of mass spectrometric detection provide greater confidence in the results at trace levels.
The choice between these two powerful analytical techniques should be guided by the specific requirements of the analysis, including the expected concentration range of the analyte, the need for high sensitivity, and practical considerations such as sample throughput and available instrumentation.
References
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Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). Retrieved from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. (2021, September 17). Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005, November). Retrieved from [Link]
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Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition - ACS Publications. (n.d.). Retrieved from [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025, August 11). Retrieved from [Link]
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Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production? | ResearchGate. (2014, October 15). Retrieved from [Link]
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Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. (2014, September 5). Retrieved from [Link]
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validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc - SciSpace. (n.d.). Retrieved from [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate - The Pharma Innovation Journal. (2017, October 24). Retrieved from [Link]
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GC-MS Analysis of Hexane Fraction of Indigofera Suffruticosa Plant Naturally Growing in Iraq - ResearchGate. (2022, April 24). Retrieved from [Link]
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Methods for the Determination of Hexamine in Tablets - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]
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Development of a highly sensitive method for quantitative estimation of Hexamine impurity in Febuxostat drug substances using LC-MS - ResearchGate. (n.d.). Retrieved from [Link]
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characterization of bioactive compounds in the methanolic extract of moss herpetineuron toccoae (sull. & lesq.) cardot using gc-ms analysis - Plant Archives. (n.d.). Retrieved from [Link]
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Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Retrieved from [Link]
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The First Reverse Phase HPLC Method Validation for Analysis of Glycerol Phenylbutyrate in Pharmaceutical Formulation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Introduction
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that can be elaborated to target specific biological pathways is of paramount importance. One such scaffold, 1-Hexanamine, 6-(4-phenylbutoxy)-, presents an intriguing molecular framework combining a flexible hexanamine chain with a phenylbutoxy moiety. While the biological activity of this foundational molecule is not extensively characterized in isolation, it serves as a critical component of more complex and highly active compounds. This guide provides a comprehensive analysis of the known biological activities of derivatives of 1-Hexanamine, 6-(4-phenylbutoxy)-, with a primary focus on its most well-documented derivative, a dual-target antagonist with potential applications in neuropsychiatric disorders. We will delve into the structure-activity relationships (SAR) of related compounds, provide detailed experimental protocols for assessing biological activity, and present a comparative analysis to guide future research and development efforts.
The Emergence of a Dual-Target Ligand: The Case of XOB
The most notable example showcasing the therapeutic potential of the 1-Hexanamine, 6-(4-phenylbutoxy)- scaffold is the compound N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine, designated as XOB[1][2]. This molecule has been identified as a novel antagonist of both serotonin 2A (5-HT2A) receptors and voltage-gated sodium channels (VGSCs)[1][2]. This dual activity is particularly significant for the treatment of complex conditions like bipolar disorder, where combination therapies involving atypical antipsychotics (often 5-HT2A antagonists) and mood stabilizers (many of which are VGSC blockers) are common[1][2]. The development of a single molecule that can engage both targets offers a promising strategy to simplify treatment regimens and potentially reduce side effects[1][2].
Mechanism of Action: A Two-Pronged Approach
The biological activity of XOB is characterized by its ability to modulate two distinct physiological pathways:
-
Serotonin 5-HT2A Receptor Antagonism : The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key player in various central nervous system functions.[1] When activated by serotonin, it couples to Gq/G11 proteins, initiating a signaling cascade that leads to an increase in intracellular calcium[1]. XOB has been shown to antagonize this 5-HT-stimulated, Gq-mediated calcium flux at low micromolar concentrations, with negligible activity at other serotonin receptor subtypes such as 5-HT1A, 5-HT2B, and 5-HT2C[1]. This selectivity is a desirable trait in the design of targeted therapeutics.
-
Voltage-Gated Sodium Channel (VGSC) Inhibition : VGSCs are crucial for the generation and propagation of action potentials in excitable cells like neurons[1]. XOB has been observed to inhibit sodium currents in heterologous cells and reduce action potential firing in mouse prefrontal cortex layer V pyramidal neurons[1]. This activity is consistent with the mechanism of many established mood-stabilizing drugs.
The dual-target engagement of XOB is a compelling example of polypharmacology, where a single compound is designed to interact with multiple targets to achieve a synergistic therapeutic effect.
Structure-Activity Relationship (SAR) Analysis
To understand the contribution of the 1-Hexanamine, 6-(4-phenylbutoxy)- scaffold to the overall activity of XOB and to guide the design of related compounds, it is essential to analyze the structure-activity relationships of its constituent parts.
The Role of the Long-Chain Alkylamine
The hexanamine chain in the core scaffold provides a flexible linker of a specific length. The length and nature of the alkyl chain in such molecules can significantly influence their pharmacological properties. For instance, in a series of tertiary alkylamine-functionalized polyaspartamides, the length of the alkyl chain was found to be a critical determinant of their antibacterial activity and selectivity[3]. Longer alkyl chains in some quaternary ammonium compounds have also been correlated with increased antimicrobial efficacy[4]. In the context of XOB, the six-carbon chain likely serves to optimally position the terminal amine and the substituted phenethyl group for interaction with the 5-HT2A receptor and VGSCs.
The Phenylbutoxy Moiety
The 6-(4-phenylbutoxy) group is a type of phenylalkoxy ether. The ether linkage and the phenyl group contribute to the lipophilicity of the molecule, which can be crucial for its ability to cross the blood-brain barrier and access targets in the central nervous system. The pharmacological properties of various phenylalkoxy ethers have been explored, with activities ranging from anticholinergic to central nervous system effects[5]. The specific arrangement of the phenylbutoxy group in XOB likely contributes to its binding affinity and selectivity for its targets.
Comparative Data of XOB
| Compound | Target(s) | Activity | IC50/EC50 | Reference |
| XOB | 5-HT2A Receptor | Antagonist (calcium flux) | Low micromolar | [1][2] |
| Voltage-Gated Sodium Channels | Inhibitor (sodium current) | Low micromolar | [1][2] |
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of 1-Hexanamine, 6-(4-phenylbutoxy)- and its analogs, standardized experimental protocols are essential. The following are detailed methodologies for evaluating the dual-target activity observed with XOB.
Serotonin 5-HT2A Receptor Binding Assay
This assay determines the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.
Materials:
-
Membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2A receptor.
-
[3H]ketanserin (radioligand).
-
Test compound (e.g., analogs of 1-Hexanamine, 6-(4-phenylbutoxy)-).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).
-
Scintillation cocktail and microplate scintillation counter.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [3H]ketanserin (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a saturating concentration of a known non-radiolabeled antagonist (for non-specific binding).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology for VGSC Inhibition
This technique measures the effect of a test compound on the ionic currents flowing through voltage-gated sodium channels in living cells.
Objective: To evaluate the inhibitory effect of a test compound on VGSCs.
Materials:
-
HEK293 cells stably expressing a human VGSC subtype (e.g., Nav1.1).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pulling micropipettes.
-
Intracellular (pipette) solution and extracellular (bath) solution.
-
Test compound.
Protocol:
-
Cell Preparation: Plate the HEK293 cells on coverslips for recording.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration: Under microscopic observation, approach a cell with the micropipette and form a high-resistance (GΩ) seal. Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing control of the cell's membrane potential.
-
Current Recording: Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing it to a potential that maximally activates the sodium channels (e.g., -10 mV).
-
Compound Application: After establishing a stable baseline recording, perfuse the bath with the extracellular solution containing the test compound at various concentrations.
-
Data Acquisition: Record the sodium currents before, during, and after the application of the test compound.
-
Data Analysis: Measure the peak amplitude of the sodium current at each concentration of the test compound. Plot the percentage of inhibition as a function of the compound concentration to determine the IC50 value.
Visualizing the Pathways and Processes
Signaling Pathway of the 5-HT2A Receptor
Caption: Workflow for patch-clamp electrophysiology.
Conclusion and Future Directions
The study of 1-Hexanamine, 6-(4-phenylbutoxy)- and its derivatives highlights a promising avenue for the development of novel therapeutics, particularly in the realm of neuropsychiatric disorders. The dual-target activity of XOB against the 5-HT2A receptor and VGSCs provides a strong rationale for further exploration of this chemical space.[1][2] Future research should focus on synthesizing and evaluating a broader range of analogs to delineate a more detailed structure-activity relationship. Key modifications could include altering the length of the alkylamine chain, substituting the phenyl ring of the butoxy group, and varying the substitution pattern on the terminal amine. Such studies, guided by the robust experimental protocols outlined in this guide, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds. The ultimate goal is to develop single-molecule therapeutics with improved efficacy and safety profiles for complex multifactorial diseases.
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Denomme, N., Bakshi, S., Alt, A., et al. (2024). N-(4-Bromo-2,5-Dimethoxyphenethyl)-6-(4-Phenylbutoxy)Hexan-1-Amine (XOB): A Novel Phenylalkylamine Antagonist of Serotonin 2A Receptors and Voltage-Gated Sodium Channels. Molecular Pharmacology, 106(2), 92-106. [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 1-Hexanamine, 6-(4-phenylbutoxy)-
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of reliable and reproducible research. This guide provides an in-depth, practical comparison of the key analytical techniques used to confirm the structure of a novel synthesized compound, using 1-Hexanamine, 6-(4-phenylbutoxy)- (Molecular Formula: C₁₆H₂₇NO, Molecular Weight: 249.39 g/mol ) as a case study. We will delve into the causality behind experimental choices, present detailed protocols, and compare the expected data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The Synthetic Pathway: A Deliberate Approach to 1-Hexanamine, 6-(4-phenylbutoxy)-
The synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)- can be efficiently achieved via the Williamson ether synthesis, a robust and versatile method for forming ethers.[1] This two-step process involves the formation of an alkoxide followed by a nucleophilic substitution reaction.
Step 1: Deprotonation of 4-Phenyl-1-butanol
The initial step involves the deprotonation of 4-phenyl-1-butanol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide is a potent nucleophile, primed to react in the subsequent step. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions.
Step 2: Nucleophilic Substitution with 6-Bromo-1-hexanamine
The generated alkoxide then undergoes an Sₙ2 reaction with a suitable alkyl halide, in this case, 6-bromo-1-hexanamine.[2] The primary nature of the alkyl halide is crucial for minimizing elimination side reactions and maximizing the yield of the desired ether.[3]
Caption: A multi-pronged approach to structural confirmation.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups within a molecule. [4]For our target compound, we will be looking for characteristic absorption bands for the amine and ether groups.
Expected Infrared (IR) Data:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (N-H) | N-H Stretch | 3300 - 3500 (two bands) | Medium |
| C-H (Aromatic) | C-H Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | C-H Stretch | 2850 - 2960 | Strong |
| C=C (Aromatic) | C=C Stretch | 1450 - 1600 | Medium |
| C-O (Ether) | C-O Stretch | 1050 - 1150 | Strong |
| N-H | N-H Bend | 1590 - 1650 | Medium |
The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine. The strong C-O stretching absorption confirms the presence of the ether linkage.
Experimental Protocols
Synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)-
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-phenyl-1-butanol (1.0 eq) to anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Nucleophilic Substitution: To the resulting alkoxide solution, add a solution of 6-bromo-1-hexanamine hydrobromide (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure 1-Hexanamine, 6-(4-phenylbutoxy)-.
-
Acquisition of Spectroscopic Data
-
NMR Spectroscopy:
-
Dissolve a small amount of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, baseline correction, and integration for ¹H NMR).
-
-
Mass Spectrometry:
-
Dissolve a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Acquire the mass spectrum over an appropriate mass range.
-
-
Infrared Spectroscopy:
-
Obtain a background spectrum of the empty ATR crystal or salt plates (NaCl or KBr).
-
Place a small amount of the neat liquid or solid sample on the ATR crystal or prepare a thin film on a salt plate.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Conclusion: A Symphony of Data for Unwavering Confidence
The structural confirmation of a synthesized molecule is not a matter of a single, definitive test. Rather, it is the convergence of evidence from multiple, complementary analytical techniques that provides the necessary confidence for proceeding with further research and development. By systematically applying NMR, MS, and IR spectroscopy, and by understanding the expected outcomes for a molecule like 1-Hexanamine, 6-(4-phenylbutoxy)-, researchers can build a robust and self-validating case for its structural identity. This meticulous approach ensures the scientific integrity and trustworthiness of the data, which is paramount in the fields of chemical research and drug development.
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 1-Hexanamine, 6-(4-phenylbutoxy)- Analysis
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 1-Hexanamine, 6-(4-phenylbutoxy)-, a primary aliphatic amine. Recognizing the critical need for reproducible and accurate analytical methods in research and drug development, this document outlines the design, execution, and statistical evaluation of a collaborative study. We will explore the comparative performance of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and validated analytical methods for aliphatic amines.
Introduction: The Imperative for Analytical Precision
1-Hexanamine, 6-(4-phenylbutoxy)- represents a class of aliphatic amines that are integral to various research and development pipelines. The accuracy and consistency of its quantification are paramount for ensuring product quality, safety, and efficacy. Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of analytical method validation.[1][2] They provide an objective means to assess the performance of different analytical methods and the competence of laboratories.[1] By analyzing identical samples, participating laboratories can identify potential biases, evaluate method robustness, and contribute to the establishment of a consensus on best practices. This guide adheres to the principles outlined in internationally recognized standards such as ASTM E691 and ISO 5725 to ensure a statistically sound and scientifically rigorous comparison.[3][4][5][6][7][8][9][10][11][12]
Designing a Robust Inter-laboratory Study
A well-designed inter-laboratory study is fundamental to obtaining meaningful and actionable data. The following sections detail the critical components of the study design.
Study Participants and Homogeneous Test Material
A minimum of eight to ten participating laboratories with expertise in the proposed analytical techniques is recommended to ensure statistical significance. The test material, a solution of 1-Hexanamine, 6-(4-phenylbutoxy)- in a suitable matrix (e.g., acetonitrile), must be prepared from a single, well-characterized batch to ensure homogeneity. The concentration of the analyte should be relevant to its intended application. Each laboratory will receive a set of blind, duplicate samples to assess both repeatability and reproducibility.
Analytical Techniques Under Scrutiny
This study will compare the performance of three widely used analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique that combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry.[13]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A common and cost-effective technique, though potentially challenging for compounds with weak or no UV chromophores.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point and should be adapted and optimized by each participating laboratory.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to the polar nature of primary amines, which can lead to poor peak shape and adsorption on the analytical column, derivatization is often necessary for GC-MS analysis.[14][15] Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for amines.[14]
3.1.1. Derivatization Procedure
-
Evaporate 1 mL of the sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and evaporate the excess reagent under nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
3.1.2. GC-MS Parameters
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS offers the advantage of analyzing the compound without derivatization. The choice of mobile phase pH is critical for achieving good peak shape and retention for amines.[16]
3.2.1. LC-MS Parameters
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 100-600
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
The analysis of 1-Hexanamine, 6-(4-phenylbutoxy)- by HPLC-UV is challenging due to the lack of a strong chromophore in the molecule.[17][18][19][20] The phenyl group provides some UV absorbance, but sensitivity will likely be limited.
3.3.1. HPLC-UV Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection: 210 nm
Data Analysis and Interpretation: Unveiling the Performance Metrics
The collected data will be analyzed to determine key performance characteristics for each method across all participating laboratories.
Key Performance Indicators
The following metrics will be calculated for each laboratory and each method:
| Performance Metric | Description |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy (Trueness) | The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value.[8][9] |
| Precision | The closeness of agreement between independent test results obtained under stipulated conditions. This includes repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).[9][21] |
Statistical Evaluation
Statistical analysis will be performed in accordance with ASTM E691 guidelines.[3][4][5][6][7] This will involve the calculation of repeatability standard deviation (sr) and reproducibility standard deviation (sR). Outliers will be identified using Cochran's C test and Grubbs' test.
Visualizing the Workflow and Potential for Error
To better understand the analytical processes and potential sources of variability, the following diagrams are provided.
Caption: Comparative workflows for GC-MS, LC-MS, and HPLC-UV analysis.
Caption: Potential sources of variability in the analytical workflow.
Discussion: Interpreting the Results and Making Recommendations
The results of the inter-laboratory study will provide valuable insights into the strengths and weaknesses of each analytical technique for the analysis of 1-Hexanamine, 6-(4-phenylbutoxy)-.
-
GC-MS: This technique is expected to offer high sensitivity and selectivity, but the derivatization step introduces an additional source of potential variability. Incomplete derivatization or the formation of by-products can affect accuracy and precision.[22]
-
LC-MS: LC-MS is anticipated to be the most robust and sensitive method, avoiding the need for derivatization. However, matrix effects can be a concern and should be carefully evaluated.
-
HPLC-UV: Due to the weak chromophore, HPLC-UV is expected to have the highest LOD and LOQ. This method may be suitable for high-concentration samples where high sensitivity is not required.
Based on the statistical analysis of the inter-laboratory data, a recommendation will be made for the most suitable method for routine analysis.
Conclusion: Towards a Standardized Analytical Approach
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 1-Hexanamine, 6-(4-phenylbutoxy)-. By following a structured and statistically sound approach, participating laboratories can contribute to the development of a robust and reliable analytical method. The findings from such a study are crucial for ensuring data comparability across different sites and for making informed decisions in research and development.
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ASTM E691-18, Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method, ASTM International, West Conshohocken, PA, 2018, [Link]
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ASTM E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. (2022). ASTM International. [Link]
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Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020). Pharma Beginners. [Link]
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[Determination of aliphatic amines by high performance liquid chromatography with fluorescence and atmospheric pressure chemical ionization detection and identification by mass spectrometry]. (2011). Se Pu. [Link]
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ISO 5725 Definition Of Accuracy. (n.d.). Innovation.world. [Link]
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GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. (2024). Journal of AOAC INTERNATIONAL. [Link]
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VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2020). Química Nova. [Link]
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A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (2022). Journal of Environmental Sciences. [Link]
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Determination of aliphatic amines by high performance liquid chromatography with fluorescence and atmospheric pressure chemical ionization detection and identification by mass spectrometry. (2011). Chinese Journal of Chromatography. [Link]
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Proficiency testing and interlaboratory comparisons. (n.d.). Analytical Chemistry Class Notes. [Link]
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Performance Benchmark of Novel 1-Hexanamine, 6-(4-phenylbutoxy)- Derivatives as Potential Enzyme Inhibitors
A Comparative Guide for Researchers in Drug Discovery
Authored by: Senior Application Scientist
Abstract
This guide provides a comprehensive framework for benchmarking the performance of a novel class of compounds, 1-Hexanamine, 6-(4-phenylbutoxy)- derivatives. Drawing from structural similarities to known bioactive molecules, we hypothesize that these derivatives may exhibit inhibitory activity against two key enzyme classes implicated in cancer and inflammatory diseases: Histone Deacetylases (HDACs) and Sphingosine Kinases (SphKs). The presence of a 'phenylbutoxy' moiety is reminiscent of the HDAC inhibitor 4-phenylbutyrate, while the 'hexanamine' scaffold appears in some sphingolipid analogues. This guide details robust, side-by-side experimental protocols to evaluate the enzymatic inhibition and cellular effects of these new derivatives against established benchmarks. The methodologies are designed to provide a clear, data-driven comparison, enabling researchers to accurately assess the therapeutic potential of this novel chemical series.
Introduction: Rationale and Hypothesis
The discovery of novel small molecule inhibitors with high potency and selectivity is a cornerstone of modern drug development. The 1-Hexanamine, 6-(4-phenylbutoxy)- scaffold presents an intriguing starting point for investigation due to its hybrid nature.
-
The Phenylbutoxy Moiety and HDAC Inhibition: The 4-phenylbutyrate (PBA) component is a known, albeit relatively weak, inhibitor of Class I and IIb histone deacetylases (HDACs).[1][2][3][4] HDACs are critical regulators of gene expression, and their dysregulation is a hallmark of many cancers.[5] By removing acetyl groups from histones, HDACs promote a condensed chromatin state, repressing the transcription of key tumor suppressor genes.[5] HDAC inhibitors counteract this, leading to cell cycle arrest, differentiation, and apoptosis.[5] We hypothesize that the phenylbutoxy group in the novel derivatives may confer HDAC inhibitory activity.
-
The Hexanamine Scaffold and SphK Inhibition: Sphingosine kinases (SphK1 and SphK2) are lipid kinases that catalyze the formation of sphingosine-1-phosphate (S1P), a critical signaling molecule. The balance between S1P and its precursor, ceramide, acts as a cellular rheostat, determining cell fate between survival and apoptosis. Aberrant SphK1 activity is frequently observed in various cancers, promoting proliferation and therapeutic resistance. Several inhibitors of SphK incorporate aliphatic amine chains. Therefore, we posit that the hexanamine portion of the novel derivatives could interact with the sphingosine-binding pocket of SphKs.
This guide outlines a dual-pronged approach to benchmark the new 1-Hexanamine, 6-(4-phenylbutoxy)- derivatives (designated herein as NHD ) against well-characterized inhibitors of both HDACs and SphKs.
Benchmark Compounds:
-
HDAC Inhibitors:
-
Sphingosine Kinase Inhibitors:
Experimental Design: A Multi-tiered Evaluation Workflow
We propose a systematic evaluation pipeline, progressing from direct enzymatic assays to cell-based functional screens. This approach allows for a comprehensive understanding of the compounds' potency, selectivity, and cellular efficacy.
Caption: Targeted signaling pathways for NHD derivatives.
Tier 2: Cell-Based Functional Assays
Following enzymatic characterization, the next crucial step is to assess the impact of the NHD compounds on cancer cell lines. We recommend using a glioblastoma cell line (e.g., U-87 MG) due to the known effects of PBA in these cells, and a leukemia cell line (e.g., K562 or Jurkat) where SphK inhibitors have shown efficacy.
Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. [12][13][14][15][16] Protocol: MTT Cell Viability Assay
-
Cell Culture: Seed cancer cells (e.g., U-87 MG) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the NHD derivatives and benchmark compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals. [12][13]5. Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for each compound.
Cell Cycle Analysis
To determine if the observed cytotoxicity is due to cell cycle arrest, flow cytometry with propidium iodide (PI) staining is performed. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). [17][18][19][20] Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with the NHD derivatives and benchmark compounds at their respective GI50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Induction Assay
To confirm if cell death occurs via apoptosis, an Annexin V-FITC and Propidium Iodide (PI) dual-staining assay is conducted. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V. [21]PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. [21] Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells as described for the cell cycle analysis (GI50 concentrations for 24 or 48 hours).
-
Cell Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [22][23][24]4. Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.
Data Summary and Comparative Analysis
The quantitative data generated from these experiments should be compiled into clear, comparative tables to facilitate analysis.
Table 1: In Vitro Enzymatic Inhibition
| Compound | HDAC IC50 (µM) | SphK1 IC50 (µM) | SphK2 IC50 (µM) | SphK1/SphK2 Selectivity |
|---|---|---|---|---|
| NHD-1 | [Data] | [Data] | [Data] | [Data] |
| NHD-2 | [Data] | [Data] | [Data] | [Data] |
| PBA | [Data] | N/A | N/A | N/A |
| SAHA | [Data] | N/A | N/A | N/A |
| PF-543 | N/A | [Data] | [Data] | [Data] |
| SKI-II | N/A | [Data] | [Data] | [Data] |
Table 2: Cellular Activity in U-87 MG Glioblastoma Cells
| Compound | GI50 (µM) | Cell Cycle Arrest Phase (at GI50) | Apoptosis (% at GI50) |
|---|---|---|---|
| NHD-1 | [Data] | [Data] | [Data] |
| NHD-2 | [Data] | [Data] | [Data] |
| PBA | [Data] | [Data] | [Data] |
| SAHA | [Data] | [Data] | [Data] |
| PF-543 | [Data] | [Data] | [Data] |
| SKI-II | [Data] | [Data] | [Data] |
Conclusion and Future Directions
This guide presents a rigorous and validated framework for the initial performance benchmarking of novel 1-Hexanamine, 6-(4-phenylbutoxy)- derivatives. By systematically evaluating their inhibitory activity against both HDACs and SphKs and subsequently characterizing their effects on cancer cell viability, cell cycle progression, and apoptosis, researchers can build a comprehensive profile of this new chemical series.
The data generated will elucidate whether these compounds act as single-target inhibitors (HDAC or SphK), dual-target inhibitors, or possess an alternative mechanism of action. Promising lead compounds identified through this workflow can then be advanced to more complex secondary assays, including isoform-specific inhibition, western blotting for target engagement biomarkers (e.g., acetylated histones, p21 levels), and in vivo efficacy studies in relevant animal models. This structured approach ensures that only the most promising candidates, backed by robust comparative data, proceed through the drug discovery pipeline.
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A Comparative Toxicological Guide to Salmeterol and Its Impurities: From Regulatory Imperatives to Practical In Vitro Assessment
This guide provides a comprehensive framework for the comparative toxicological evaluation of salmeterel and its process-related impurities and degradation products. It is designed for researchers, scientists, and drug development professionals engaged in the safety assessment of inhaled therapeutics. Here, we move beyond a simple recitation of facts to an in-depth analysis of the scientific rationale and experimental methodologies essential for a robust toxicological profile.
Introduction: The Clinical Significance of Salmeterol and the Imperative of Purity
Salmeterol is a long-acting beta-2 adrenergic receptor agonist (LABA) widely prescribed for the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic efficacy is attributed to its ability to induce prolonged bronchodilation.[2][3] However, like any pharmaceutical agent, the safety profile of a salmeterol-containing product is not solely dependent on the active pharmaceutical ingredient (API). The presence of impurities, arising from the manufacturing process or degradation over time, can introduce unforeseen toxicological risks.[4][5]
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification, reporting, and toxicological qualification of impurities exceeding specific thresholds.[4][5] This underscores the critical need for a systematic and comparative approach to understanding the toxicology of both the API and its associated impurities.
Toxicological Profile of Salmeterol
An extensive body of preclinical research has established the toxicological profile of salmeterol.[2][3]
Key Toxicological Endpoints for Salmeterol:
-
Systemic Effects: High systemic concentrations of salmeterol can lead to effects consistent with excessive and prolonged beta-2 adrenoceptor stimulation. These include tachycardia, skeletal muscle hypertrophy, and minor hematological and blood biochemical changes.[2][3]
-
Genotoxicity: Salmeterol has demonstrated no evidence of genotoxic potential in a battery of standard assays.[2][3]
-
Carcinogenicity: Studies in rodents have shown an increased incidence of smooth muscle tumors in the mesovarium of rats and the uterus of mice at high systemic concentrations. These are considered to be a consequence of prolonged beta-2 adrenoceptor stimulation.[2][3]
-
Reproductive and Developmental Toxicity: Fetal effects have been observed in rabbit organogenesis studies at high doses.[2][3]
-
Local Tolerance: Inhalation studies have shown that salmeterol is well-tolerated locally in the respiratory tract, with only minor laryngeal changes noted in rats, which are common with many inhaled medicines.[2][3]
The established safety profile of salmeterol provides a crucial benchmark against which the potential toxicities of its impurities must be compared.
Salmeterol Impurities: A Landscape of Structurally Related Compounds
The impurities associated with salmeterol can be broadly categorized as process-related impurities (arising from the synthetic route) and degradation products (formed during storage). A non-exhaustive list of known salmeterol impurities includes:
-
Salmeterol EP Impurity A: 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[(4-phenylbutyl)amino] ethanol formate[6]
-
Salmeterol EP Impurity B: 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[[6-(2-phenylethoxy)hexyl]amino] ethanol[7][8]
-
Salmeterol EP Impurity C: 4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol[9][10][11]
-
Salmeterol Related Compound A: 4-[1-Hydroxy-2-(4-phenylbutylamino)ethyl]-2-(hydroxymethyl)phenol 1-hydroxy-2-naphthoate[12]
-
Salmeterol Related Compound B: 4-{1-Hydroxy-2-[6-(4-phenylbutan-2-yloxy)hexylamino]ethyl}-2-[13]
A critical knowledge gap exists in the public domain regarding the specific toxicological profiles of these individual impurities. Therefore, the following sections of this guide will focus on the experimental workflows necessary to generate this vital data.
Experimental Workflows for Comparative Toxicological Assessment
The following experimental protocols are designed to provide a robust framework for the in vitro toxicological assessment of salmeterol and its impurities. The choice of cell lines should be guided by the intended site of action and potential systemic exposure; for inhaled drugs like salmeterol, lung epithelial cells (e.g., A549, BEAS-2B) are highly relevant.
Cytotoxicity Assessment: The Foundational Tier of Safety Evaluation
The initial step in any toxicological comparison is the assessment of cytotoxicity. This provides a quantitative measure of a compound's ability to induce cell death.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate human lung epithelial cells (e.g., A549) in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of salmeterol and each impurity in a suitable solvent (e.g., DMSO). Create a serial dilution series for each compound in cell culture medium to achieve a range of final concentrations for testing.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the highest concentration of the solvent used) and an untreated control. Incubate for 24 to 72 hours.
-
MTT Addition: Following the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curves and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each compound.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |
| Salmeterol | A549 | 24 | >100 |
| Impurity A | A549 | 24 | [Experimental Value] |
| Impurity B | A549 | 24 | [Experimental Value] |
| Impurity C | A549 | 24 | [Experimental Value] |
This table serves as a template for presenting the generated experimental data.
Genotoxicity Assessment: Screening for Mutagenic Potential
Given that salmeterol itself is not genotoxic, it is crucial to confirm that its impurities also lack this hazardous property. The Ames test is a widely accepted bacterial reverse mutation assay for identifying genotoxic compounds.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain with a mutation in the tryptophan operon (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.
-
Compound Exposure: In a test tube, combine the test compound (at various concentrations), the bacterial culture, and either the S9 mix or a buffer.
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion rate).
Data Presentation: Comparative Genotoxicity
| Compound | Strain | Metabolic Activation (S9) | Result (Mutagenic/Non-mutagenic) |
| Salmeterol | TA98 | - | Non-mutagenic |
| Salmeterol | TA98 | + | Non-mutagenic |
| Impurity A | TA98 | - | [Experimental Result] |
| Impurity A | TA98 | + | [Experimental Result] |
| ... | ... | ... | ... |
This table provides a structured format for presenting the outcomes of the Ames test.
Visualizing the Toxicological Assessment Workflow
The following diagrams illustrate the key logical relationships and experimental workflows described in this guide.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion: A Call for Data-Driven Safety Assurance
The toxicological assessment of pharmaceutical impurities is a cornerstone of drug safety. While the toxicological profile of salmeterol is well-characterized, a conspicuous absence of public data exists for its specific impurities. This guide provides a scientifically grounded and methodologically detailed roadmap for researchers to generate this crucial information. By adhering to standardized protocols for cytotoxicity and genotoxicity testing, and by presenting the data in a clear, comparative format, the pharmaceutical industry can ensure that the safety of patients is paramount. The ultimate goal is a comprehensive understanding of the toxicological landscape of not just the active ingredient, but of the entire impurity profile of the drug substance.
References
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SynZeal. Salmeterol Impurities. SynZeal. Accessed January 13, 2026. [Link]
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- Jaeschke, C., et al. (2014). Safety of regular formoterol or salmeterol in adults with asthma: an overview of Cochrane reviews.
- Stempel, D. A., et al. (2016). Safety of adding salmeterol to fluticasone propionate in children with asthma. New England Journal of Medicine, 375(9), 840-849.
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Protheragen. Salmeterol EP Impurity C; Salmeterol-phenylpropoxy Impurity (USP). Protheragen. Accessed January 13, 2026. [Link]
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GLP Pharma Standards. Salmeterol EP Impurity C | CAS No- 94749-11-8. GLP Pharma Standards. Accessed January 13, 2026. [Link]
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- Reddy, S., et al. (2016). Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurity. Der Pharma Chemica, 8(8), 28-35.
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Veeprho. Salmeterol EP impurity B | CAS 94749-02-7. Veeprho. Accessed January 13, 2026. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Hexanamine, 6-(4-phenylbutoxy)-
In the fast-paced environment of drug discovery and development, the safe management and disposal of chemical intermediates are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Hexanamine, 6-(4-phenylbutoxy)- (CAS No. 97664-58-9), an intermediate used in the synthesis of Salmeterol.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to mitigate immediate risks through the correct use of Personal Protective Equipment (PPE) and proper handling techniques.
1.1. Personal Protective Equipment (PPE)
All personnel handling 1-Hexanamine, 6-(4-phenylbutoxy)- must wear the following PPE to prevent exposure:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes.[3]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[3]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn. In cases of potential significant exposure, chemically resistant coveralls may be necessary.
-
Respiratory Protection: While not always required for small quantities handled in a well-ventilated area, a NIOSH-approved respirator may be necessary if aerosols are generated or if working outside of a fume hood.
1.2. Engineering Controls
All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any potential vapors.[6] Ensure that an eyewash station and safety shower are readily accessible.[7]
Step-by-Step Disposal Protocol
The disposal of 1-Hexanamine, 6-(4-phenylbutoxy)- must follow a systematic process to ensure safety and compliance with hazardous waste regulations. Never dispose of this chemical down the drain or in regular solid waste.[8][9]
Step 1: Waste Characterization and Segregation
Due to the lack of a specific SDS, 1-Hexanamine, 6-(4-phenylbutoxy)- should be treated as a hazardous chemical waste. Based on its amine functional group, it should be segregated as a corrosive (basic) and potentially toxic chemical waste.
-
Action: Designate a specific, properly labeled hazardous waste container for this compound.
-
Causality: Proper segregation prevents dangerous reactions that can occur when incompatible chemicals are mixed. For instance, mixing amines (which are basic) with acids can lead to a violent exothermic reaction.[10]
Step 2: Selecting the Appropriate Waste Container
The choice of a waste container is critical to prevent leaks and reactions.
-
Action: Use a high-density polyethylene (HDPE) or other compatible plastic container with a secure, screw-top cap.[10][11] Do not use metal containers, as bases can be corrosive to some metals.[10]
-
Causality: Using a compatible container ensures the integrity of the waste containment, preventing environmental contamination and personnel exposure. The container must be in good condition with no cracks or signs of deterioration.[10]
Step 3: Labeling the Waste Container
Proper labeling is a regulatory requirement and essential for safe handling by waste management personnel.
-
Action: Label the container with the words "Hazardous Waste," the full chemical name "1-Hexanamine, 6-(4-phenylbutoxy)-," the CAS number "97664-58-9," and the approximate quantity. Also, indicate the associated hazards (e.g., "Corrosive," "Toxic").
-
Causality: Clear and accurate labeling communicates the container's contents and associated dangers, ensuring it is handled and disposed of correctly throughout the waste management chain.[6][11]
Step 4: Accumulating Waste in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated area within the laboratory.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10][11] This area should be at or near the point of generation and under the control of the laboratory personnel.[11]
-
Causality: The SAA provides a controlled and safe environment for the short-term storage of hazardous waste, preventing accidental spills and unauthorized access.[10][11] Keep the container closed except when adding waste.[10][11]
Step 5: Disposal of Contaminated Materials
Any materials that come into contact with 1-Hexanamine, 6-(4-phenylbutoxy)- must also be disposed of as hazardous waste.
-
Action: Place contaminated gloves, weigh boats, pipette tips, and absorbent materials into a separate, clearly labeled solid hazardous waste container.
-
Causality: This prevents the cross-contamination of non-hazardous waste streams and ensures that all potentially hazardous materials are managed appropriately.
Step 6: Arranging for Final Disposal
The final step is to coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste.
-
Action: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, but this can vary by institution), contact your EHS office to schedule a waste pickup.[10][11]
-
Causality: EHS professionals are trained in the proper transportation and disposal of hazardous waste in accordance with federal, state, and local regulations, ensuring a compliant and environmentally sound final disposal.[9][11]
Chemical Properties and Disposal Summary
The following table summarizes the known properties of 1-Hexanamine, 6-(4-phenylbutoxy)- and the key disposal considerations.
| Property | Value/Information | Disposal Implication |
| Chemical Name | 1-Hexanamine, 6-(4-phenylbutoxy)- | Use full name on hazardous waste labels. |
| CAS Number | 97664-58-9 | Include on hazardous waste labels for precise identification. |
| Molecular Formula | C₁₆H₂₇NO[1] | Provides information on the chemical composition. |
| Appearance | Off-White Solid or Clear Colourless Oil[1][12] | Handle as a solid or liquid chemical waste as appropriate. |
| Assumed Hazards | Corrosive (base), Potentially Toxic | Segregate as corrosive and toxic waste. Do not mix with acids or other incompatible materials.[10] |
| Container Type | High-Density Polyethylene (HDPE) or compatible plastic with a screw cap.[10][11] | Prevents corrosion and ensures secure containment. |
| Disposal Method | Collection as hazardous chemical waste through the institutional EHS office.[9][11] | Do not dispose of in sanitary sewers or regular trash.[8][9] |
Visual Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-Hexanamine, 6-(4-phenylbutoxy)-.
Caption: Disposal workflow for 1-Hexanamine, 6-(4-phenylbutoxy)-.
Conclusion: A Commitment to Safety
The proper disposal of chemical reagents like 1-Hexanamine, 6-(4-phenylbutoxy)- is a fundamental responsibility of every researcher and scientist. By following these systematic procedures, laboratories can maintain a safe working environment, ensure regulatory compliance, and minimize their environmental impact. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.
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What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]
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A Researcher's Guide to the Safe Handling of 1-Hexanamine, 6-(4-phenylbutoxy)-
As a novel research chemical, 1-Hexanamine, 6-(4-phenylbutoxy)- (CAS No. 97664-58-9) presents a unique challenge in laboratory safety.[1] With limited publicly available toxicological data, a cautious and informed approach to personal protective equipment (PPE) and handling procedures is paramount. This guide, grounded in the principles of chemical safety and risk mitigation, provides a comprehensive framework for researchers and drug development professionals to work safely with this compound.
Understanding the Compound: A Structural and Hazard Analysis
1-Hexanamine, 6-(4-phenylbutoxy)- is a primary aliphatic amine with a long hydrocarbon chain and a phenylbutoxy substituent.[1] While specific toxicity data is scarce, the presence of the amine functional group warrants careful consideration, as amines can be corrosive and cause severe skin and eye irritation.[2][3] The long-chain nature of the molecule may reduce its water solubility and potentially its systemic toxicity compared to shorter-chain amines.[4] However, until empirical data is available, it is prudent to treat this compound as potentially hazardous.
Known Properties:
| Property | Value | Source |
|---|---|---|
| Chemical Name | 1-Hexanamine, 6-(4-phenylbutoxy)- | [1] |
| CAS Number | 97664-58-9 | [1] |
| Molecular Formula | C16H27NO | [1] |
| Appearance | Clear Colourless Oil | [1] |
| Storage | 2-8°C, Refrigerator |[1] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to minimize exposure through inhalation, dermal contact, and eye contact. The following recommendations are based on general best practices for handling research chemicals and amines.[5][6][7]
Hand Protection: The First Line of Defense
Given the potential for skin irritation and burns from amine compounds, selecting the appropriate gloves is critical.[2]
-
Recommended Glove Material: Nitrile or Neoprene gloves are generally recommended for handling amines.[8][9] Nitrile gloves offer good resistance to a range of chemicals, including oils and some solvents, making them a suitable choice.[9]
-
Glove Thickness: A thicker glove will generally provide greater chemical resistance.[9] For handling neat or concentrated solutions, consider double-gloving to provide an additional layer of protection.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use.[10] If incidental contact with the chemical occurs, remove and replace the gloves immediately.[11]
Glove Selection and Usage Protocol:
-
Pre-use Inspection: Visually inspect each glove for tears, punctures, or discoloration.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
During Use: Avoid touching surfaces outside of the immediate work area (e.g., door handles, computer keyboards) with gloved hands.
-
Doffing: Remove gloves by peeling them off from the cuff, turning them inside out to avoid skin contact with the contaminated exterior.
-
Disposal: Dispose of used gloves in a designated chemical waste container.[6]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[12]
Eye and Face Protection: Shielding from Splashes and Aerosols
The potential for 1-Hexanamine, 6-(4-phenylbutoxy)- to cause severe eye damage necessitates robust eye and face protection.[2]
-
Primary Protection: Chemical splash goggles that form a seal around the eyes are mandatory.
-
Secondary Protection: When there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[6][8]
Body Protection: Minimizing Skin Exposure
A lab coat should be worn at all times when handling this compound.
-
Material: A lab coat made of a chemically resistant material is preferable.
-
Best Practices: Ensure the lab coat is fully buttoned and the sleeves are rolled down to provide maximum coverage. Remove the lab coat before leaving the laboratory.
Respiratory Protection: A Precautionary Measure
While 1-Hexanamine, 6-(4-phenylbutoxy)- is an oil and likely has low volatility, respiratory protection may be necessary in certain situations.
-
When to Use: A respirator should be used if the compound is being heated, aerosolized, or handled in a poorly ventilated area.[5][7]
-
Type of Respirator: A NIOSH-approved respirator with an organic vapor cartridge is recommended.[2]
Operational Plan: Engineering Controls and Safe Handling
Beyond PPE, the laboratory environment and handling procedures play a crucial role in ensuring safety.
Ventilation
All work with 1-Hexanamine, 6-(4-phenylbutoxy)- should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] This minimizes the risk of inhalation exposure.[6]
Safe Handling Procedures
-
Designated Area: Designate a specific area within the laboratory for handling this compound to prevent the spread of contamination.[12]
-
Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment to reduce the potential for large spills.[12]
-
Avoid Contamination: Use clean, dedicated spatulas and glassware. Avoid eating, drinking, or applying cosmetics in the laboratory.[6]
-
Transport: When moving the chemical, use secondary containment, such as a bottle carrier or a tray, to prevent spills.[12]
Emergency and Disposal Plan
Spill Response
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Containment: If safe to do so, contain the spill using an absorbent material suitable for chemicals (e.g., vermiculite, sand, or a commercial spill kit).
-
Cleanup: Wearing appropriate PPE, carefully clean up the spill.
-
Disposal: Place all contaminated materials, including absorbent and used PPE, in a sealed, labeled container for hazardous waste disposal.[13]
Waste Disposal
All waste containing 1-Hexanamine, 6-(4-phenylbutoxy)-, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal.[6] Do not pour this chemical down the drain or dispose of it in the regular trash.[14]
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 1-Hexanamine, 6-(4-phenylbutoxy)-.
Caption: PPE selection workflow for handling 1-Hexanamine, 6-(4-phenylbutoxy)-.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial.
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). XPRESS CHEMS.
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). XPRESS CHEMS.
- Guidelines for Working with Particularly Hazardous Substances. (n.d.). Cornell EHS.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). LinkedIn.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work.
- 6-(4-Phenylbutoxy)-1-hexanamine. (n.d.). Pharmaffiliates.
- Ensuring the safe handling of chemicals. (2022, September 30). World Health Organization.
- Why are long chain amines less toxic than short chain amines? (2015, May 12). ResearchGate.
- SAFETY DATA SHEET - 1,6-Hexanediamine solution. (2012, May 21). Fisher Scientific.
- SAFETY DATA SHEET - 2,4-Diamino-6-phenyl-1,3,5-triazine. (2025, July 23). Sigma-Aldrich.
- SAFETY DATA SHEETS. (n.d.). Cato Chem.
- CHEMICAL RESISTANCE TABLE FOR GLOVES. (n.d.). Becky Aktsiaselts.
- Safety Data Sheet 1,6-Hexanediamine DANGER. (n.d.).
- Safety Glove Chemical Compatibility Database. (n.d.). Cole-Parmer.
- Lee, E., et al. (2017). Amine promiscuity and toxicology analysis. PubMed.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark.
- CHEMICAL GLOVE RESISTANCE GUIDE. (n.d.). Ansell.
- OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety.
- 6-(4-Phenylbutoxy)-1-hexanamine. (n.d.). Simson Pharma Limited.
- Toxicity of aliphatic amines: structure-activity relationship. (1998). PubMed.
- Toxicity of model aliphatic amines and their chlorinated forms. (n.d.). PubMed.
- Chemical Hazards. (2025-2026). EHSO Manual.
- Amine promiscuity and toxicology analysis. (n.d.). ResearchGate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


